molecular formula ¹³CC₄H₁₀O₅ B1161233 L-Lyxose-1-13C

L-Lyxose-1-13C

Cat. No.: B1161233
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lyxose-1-13C is a stable isotope-labeled analog of the rare pentose sugar L-lyxose, specifically enriched with Carbon-13 at the C1 position. This labeling makes it an essential tracer for investigating metabolic pathways and fluxes using 13C nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques. Researchers can utilize this compound to track the utilization and conversion of rare sugars in biological systems, providing insights into the pentose phosphate pathway and related metabolic networks . The key research value of this compound lies in its application in dynamic metabolic flux analysis. By directly interpreting 13C metabolite labeling patterns, researchers can determine relative pathway activities, nutrient contributions, and qualitative changes in metabolic routes without the need for complex formal flux analysis . Furthermore, lyxose isomers are important in microbial catabolism and have been identified as precursors for the synthesis of valuable biochemicals, such as the immune stimulant α-galactosylceramide and certain anti-tumor agents . The study of enzymes like D-lyxose isomerase, which catalyzes the reversible isomerization of D-lyxose, is also a significant area of application, particularly in the context of rare sugar production and catabolism . This compound is presented as a high-purity chemical reagent intended for use in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human consumption.

Properties

Molecular Formula

¹³CC₄H₁₀O₅

Molecular Weight

151.12

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Total Synthesis of L-Lyxose-1-13C from D-Ribose

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical synthesis of L-Lyxose-1-13C starting from D-Ribose .

This is a non-trivial synthesis. D-Ribose (a D-series pentose) and L-Lyxose (an L-series pentose) are stereochemically distinct not just by enantiomeric relationship, but by diastereomeric configuration. Specifically, L-Lyxose (2R, 3R, 4S) is the C4-epimer of D-Ribose (2R, 3R, 4R).

To introduce the


C label specifically at position C1 , a direct conversion is insufficient. The strategy requires a "Degrade-and-Rebuild"  approach:
  • Chiral Inversion: Convert D-Ribose to the L-series (L-Lyxose or L-Ribose).

  • Scaffold Preparation: Degrade the L-pentose to a C4 precursor (L-Threose ).

  • Isotopic Ascent: Rebuild the C5 chain using the Kiliani-Fischer synthesis with K

    
    CN .
    

Executive Summary & Strategic Analysis

The synthesis of this compound from D-Ribose represents a challenge in "Chiral Pool Switching." Natural D-Ribose must be inverted to the L-series, then truncated to allow for the regiospecific introduction of the


C isotope at the anomeric (C1) position.

The chosen pathway prioritizes high enantiomeric excess (ee) and isotopic purity:

  • Phase I (Inversion): Catalytic C4-epimerization of D-Ribose to L-Lyxose (unlabeled).

  • Phase II (Degradation): Oxidative decarboxylation (Ruff Degradation) to generate L-Threose , the mandatory C4 synthon.

  • Phase III (Labeling): Cyanohydrin ascent using K

    
    CN to yield this compound.
    

Phase I: The Chiral Switch (D-Ribose L-Lyxose)

Goal: Access the L-sugar pool from naturally occurring D-Ribose.

While classical methods involve lengthy protection/deprotection sequences, modern heterogeneous catalysis offers a direct route via C4-epimerization.

Protocol A: Pd-Bi/C Catalyzed Oxidation/Epimerization

This method utilizes a Palladium-Bismuth on Carbon catalyst to oxidize D-Ribose to D-ribonolactone, which undergoes epimerization and reduction to L-Lyxose.

Reagents:

  • Substrate: D-Ribose[1][2][3][4]

  • Catalyst: 5% Pd - 1% Bi / C (Heterogeneous)

  • Solvent: Water (pH controlled)

  • Oxidant: Molecular Oxygen (

    
    )[5]
    

Mechanism: The Pd-Bi catalyst facilitates the oxidation of D-Ribose to D-ribonate. Under specific thermal conditions (90°C), the catalyst promotes the inversion of the C4 stereocenter (likely via an enediol-like intermediate on the metal surface) to form L-lyxonate, which is subsequently reduced to L-Lyxose.

Note: If the catalytic epimerization yield is low (<50%), the alternative Chemo-Enzymatic Route (D-Ribose


 Ribitol 

L-Ribulose

L-Ribose

L-Lyxose) serves as a robust backup.

Phase II: Retro-Synthetic Degradation (L-Lyxose L-Threose)

Goal: Generate the C4 precursor required for C1-labeling.

To label C1, we must remove the existing C1 and "re-grow" it with


C. We degrade the Unlabeled L-Lyxose (from Phase I) to L-Threose .
Protocol: Ruff Degradation

Reaction Logic:

  • L-Lyxose (2R, 3R, 4S)

    
    L-Lyxonic Acid .
    
  • L-Lyxonic Acid

    
    L-Threose (2R, 3S)  + 
    
    
    
    .

Step-by-Step Methodology:

  • Oxidation: Dissolve L-Lyxose (10 mmol) in water. Add Bromine (

    
    ) dropwise until a persistent yellow color remains. Stir for 24h to form L-Lyxonic acid.
    
  • Salt Formation: Neutralize with

    
     to form Calcium L-Lyxonate. Filter to remove excess carbonate.
    
  • Degradation: To the filtrate, add Hydrogen Peroxide (30%

    
    ) and Ferric Acetate (
    
    
    
    ) catalyst.
  • Workup: The reaction evolves

    
    .[6] The resulting solution contains L-Threose .
    
  • Purification: Pass through a cation exchange resin (Dowex 50W-X8,

    
     form) to remove iron salts. Lyophilize to obtain L-Threose syrup.
    
ParameterSpecification
Starting Material L-Lyxose (Unlabeled)
Reagents

,

,

,

Product L-Threose
Stereochemistry Retention of C3/C4 configuration (becoming C2/C3 of Threose)

Phase III: Isotopic Ascent (L-Threose this compound)

Goal: Regiospecific introduction of


C via Kiliani-Fischer Synthesis.

This is the critical labeling step. The addition of cyanide to L-Threose creates a new stereocenter at C2, yielding a mixture of This compound (desired) and L-Xylose-1-13C (epimer).

Protocol: Modified Kiliani-Fischer Synthesis

Reagents:

  • L-Threose (Syrup from Phase II)

  • Potassium Cyanide-

    
    C (
    
    
    
    , >99 atom %
    
    
    C)
  • Ammonium Hydroxide (

    
    )
    
  • Barium Hydroxide (

    
    )
    

Workflow:

  • Cyanohydrin Formation:

    • Dissolve L-Threose (1 eq) in minimal water.

    • Add

      
       (1.2 eq) and adjust pH to 9.0 with 
      
      
      
      .
    • Stir at 0°C for 4 hours, then RT for 12 hours.

    • Result: Mixture of L-Lyxononitrile-1-13C and L-Xylononitrile-1-13C.

  • Hydrolysis:

    • Heat the nitrile solution with

      
       at 80°C to hydrolyze nitriles to carboxylates.
      
    • Acidify with

      
       to precipitate 
      
      
      
      . Filter.
    • Concentrate to form the Lactones (L-Lyxonolactone-1-13C and L-Xylonolactone-1-13C).

  • Reduction:

    • Reduce the lactones using Sodium Amalgam (Na-Hg) or Sodium Borohydride (

      
      ) at controlled pH (3-4).
      
    • Critical: Over-reduction leads to alditols. Maintain acidic pH to stabilize the hemiacetal.

  • Separation (The Challenge):

    • L-Lyxose and L-Xylose are C2 epimers.

    • Method: Cation Exchange Chromatography (Dowex 50W-X8 in

      
       or 
      
      
      
      form).
    • Elution: Water.[7] The complexation of

      
       with the ax-eq-ax hydroxyl sequence of L-Lyxose allows it to elute separately from L-Xylose.
      
Quantitative Summary
StepIntermediateCarbon CountStereochemistry
Start L-ThreoseC4(2R, 3S)
+

CyanohydrinsC5Mixture at C2
Product A This compound C5 (2R, 3R, 4S)
Product B L-Xylose-1-13CC5(2R, 3S, 4S)

Pathway Visualization

The following diagram illustrates the stereochemical flow and isotopic insertion point.

LyxoseSynthesis cluster_isotope Isotopic Labeling Step D_Ribose D-Ribose (2R, 3R, 4R) [Natural Precursor] L_Lyxose_Unlabeled L-Lyxose (Unlabeled) (2R, 3R, 4S) [Chiral Inversion Product] D_Ribose->L_Lyxose_Unlabeled Pd-Bi/C Catalysis (C4 Epimerization) L_Threose L-Threose (2R, 3S) [C4 Scaffold] L_Lyxose_Unlabeled->L_Threose Ruff Degradation (Br2, H2O2, Fe3+) Cyanohydrin Cyanohydrin Intermediates (C1-13C Labeled) L_Threose->Cyanohydrin Kiliani-Fischer (+ K-13CN) L_Lyxose_13C This compound (Target) [2R, 3R, 4S] Cyanohydrin->L_Lyxose_13C 1. Hydrolysis 2. Reduction 3. Ca2+ Separation L_Xylose_13C L-Xylose-1-13C (By-product) Cyanohydrin->L_Xylose_13C

Figure 1: Strategic pathway for converting D-Ribose to this compound via C4-inversion and Cyanohydrin ascent.[4]

Technical Validation & QC

To confirm the identity and isotopic enrichment of the final product, the following analytical signatures must be verified:

  • 
    C-NMR Spectroscopy: 
    
    • Signal: A dominant doublet (due to C1-H1 coupling) or enhanced singlet at ~94-98 ppm (anomeric carbon region).

    • Coupling: Observation of

      
       coupling constant (~170 Hz).
      
    • Absence: No significant natural abundance signals for C2-C5 relative to the enriched C1.

  • Specific Rotation

    
    : 
    
    • Literature value for L-Lyxose: -13.8° (

      
      ).
      
    • Deviations suggest contamination with D-Ribose (starting material) or L-Xylose (epimer).

  • Mass Spectrometry (ESI-MS):

    • Target Mass

      
       (isotope) 
      
      
      
      Da (approx).
    • Shift of +1 Da relative to unlabeled standard.

References

  • Fan, A., Jaenicke, S., & Chuah, G. K. (2019). A heterogeneous Pd–Bi/C catalyst in the synthesis of L-lyxose and L-ribose from naturally occurring D-sugars.[4] Organic & Biomolecular Chemistry.[6][8][9][10]

  • Isbell, H. S. (1951).Synthesis of D-Xylose-1-C14 and D-Lyxose-1-C14.

  • Chemistry LibreTexts.Lengthening the Chain: The Kiliani-Fischer Synthesis.

  • Master Organic Chemistry.

Sources

Foreword: Unveiling the Potential of a Labeled Rare Sugar

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of L-Lyxose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry and metabolic research, precision is paramount. The ability to trace, quantify, and structurally elucidate the journey of molecules within biological systems underpins significant advancements in drug discovery and our understanding of life itself. This guide focuses on a specialized yet powerful tool in this endeavor: L-Lyxose-1-¹³C.

L-Lyxose is a naturally rare aldopentose sugar, an epimer of xylose, that has garnered interest for its role as a chiral building block and its involvement in various biological pathways.[1][2] By introducing a stable isotope, Carbon-13 (¹³C), at the anomeric C1 position, we transform this simple sugar into a sophisticated probe. This isotopic label acts as a beacon, allowing researchers to follow its metabolic fate with remarkable clarity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document moves beyond a simple data sheet. It is designed to provide you, the researcher, with a foundational understanding of L-Lyxose-1-¹³C, from its core physicochemical properties to the practical methodologies for its characterization and its strategic application in cutting-edge research.

Part 1: Core Molecular and Physical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. L-Lyxose-1-¹³C shares its core structure and stereochemistry with its unlabeled counterpart, with the key distinction being the isotopic enrichment at the first carbon position.

Structure and Stereochemistry

L-Lyxose is an aldopentose, meaning it is a five-carbon monosaccharide with an aldehyde functional group at one end.[2] Its chemical formula is C₅H₁₀O₅.[2][3] In aqueous solutions, it exists in equilibrium between its open-chain aldehyde form and its more stable cyclic hemiacetal forms (pyranose and furanose).[1][4][5] The ¹³C label in L-Lyxose-1-¹³C is specifically located at the aldehyde carbon (C1) in the open-chain form, which becomes the anomeric carbon in the cyclic forms.[6][7]

Caption: Fischer projection of open-chain L-Lyxose and its cyclic pyranose form.

Quantitative Physical and Chemical Data

The introduction of a single ¹³C atom results in a marginal increase in molecular weight, a critical differentiator in mass spectrometry, while other physical properties remain largely unchanged.

PropertyL-LyxoseL-Lyxose-1-¹³CReference(s)
Molecular Formula C₅H₁₀O₅¹³CC₄H₁₀O₅[2][6]
Molecular Weight 150.13 g/mol 151.12 g/mol [2][6][7][8]
CAS Number 1949-78-6N/A[8][9]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[1][4][9]
Melting Point 108–112 °C108–112 °C (Expected)[1][4]
Solubility in Water Very soluble (approx. 586 g/L at 25°C)Very soluble[1][4][10]
Optical Rotation [α]D ≈ +13° to +14° (c=1 to 4 in water)[α]D ≈ +13° to +14° (c=1 to 4 in water)[3][4][11]
Key Chemical Trait Hygroscopic; Reducing SugarHygroscopic; Reducing Sugar[1][9][10][12]
Handling and Storage Integrity

The trustworthiness of experimental results begins with the integrity of the reagents. L-Lyxose-1-¹³C is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][10][12]

Protocol for Storage and Handling:

  • Receipt and Inspection: Upon receipt, inspect the container for damage.

  • Storage Environment: Store the compound in a tightly sealed container placed in a cool, dry, and well-ventilated area.[10][12] Recommended storage temperatures range from room temperature to 2-8°C.[6][7]

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert gas like argon or nitrogen is best practice to prevent degradation from atmospheric moisture and oxygen.[10]

  • Dispensing: When weighing or dispensing the compound, perform the task in a controlled environment (e.g., a glove box or a room with low humidity) as quickly as possible to minimize moisture absorption. Always allow the container to come to room temperature before opening to prevent condensation.

Part 2: The Power of the ¹³C Label: Analytical Validation

The ¹³C isotope is the key to this molecule's utility. Unlike radioactive isotopes, ¹³C is stable and safe to handle, making it ideal for a wide range of biological experiments.[13] Its presence allows for definitive tracking and structural analysis. The primary methods for validating the identity, purity, and isotopic enrichment of L-Lyxose-1-¹³C are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the precise location of an isotopic label. The ¹³C nucleus has a nuclear spin that can be detected by NMR. In L-Lyxose-1-¹³C, the signal corresponding to the C1 carbon will be dramatically enhanced, providing unequivocal proof of enrichment at this specific position.[14][15][16] The chemical shift of this carbon is influenced by its chemical environment, including bonding to electronegative oxygen atoms.[17]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Dissolve L-Lyxose-1-¹³C in deuterated solvent (e.g., D₂O) s2 Transfer to NMR tube s3 Insert sample into NMR spectrometer s2->s3 s4 Acquire ¹³C NMR spectrum s5 Process raw data (Fourier Transform, Phasing) s4->s5 s6 Identify enhanced signal at anomeric carbon (C1) s7 Confirm isotopic labeling position s6->s7

Caption: Standard workflow for NMR-based validation of L-Lyxose-1-¹³C.

Step-by-Step Protocol: ¹³C-NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of L-Lyxose-1-¹³C and dissolve it in approximately 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), inside a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer.

  • Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters to set include an appropriate relaxation delay (D1) to ensure full relaxation of the ¹³C nuclei for accurate integration.

  • Analysis: Process the resulting spectrum. The spectrum should show a single, high-intensity peak in the anomeric region (typically ~90-100 ppm), corresponding to the ¹³C-labeled C1 carbon. The intensity of this peak relative to the natural abundance signals of the other four carbons confirms the high level of enrichment.

Mass Spectrometry (MS)

MS separates ions based on their mass-to-charge ratio (m/z), making it the ideal technique to confirm the increased molecular weight due to the ¹³C isotope. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it also provides a robust assessment of purity.[18][19]

Step-by-Step Protocol: LC-MS Purity and Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of L-Lyxose-1-¹³C (e.g., 10-100 µg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.

  • Chromatography: Inject the sample into an HPLC system equipped with a column suitable for carbohydrate analysis (e.g., an amino- or amide-HILIC column). The mobile phase is typically a gradient of acetonitrile and water.

  • Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source, typically using Electrospray Ionization (ESI) in negative mode to form adducts like [M+Cl]⁻ or [M+formate]⁻.

  • Detection: Scan for the expected mass of the labeled compound. The primary ion for L-Lyxose-1-¹³C will have an m/z one unit higher than that of unlabeled L-Lyxose. This mass difference provides definitive confirmation of successful labeling.

  • Purity Assessment: The purity is determined by integrating the area of the chromatographic peak corresponding to L-Lyxose-1-¹³C relative to the total area of all detected peaks.

Part 3: Applications in Advanced Scientific Research

The true value of L-Lyxose-1-¹³C lies in its application as a tracer to illuminate complex biological processes.

Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[20] By providing L-Lyxose-1-¹³C as a carbon source, researchers can track how the ¹³C label is incorporated into various downstream metabolites. Analysis of the mass isotopomer distributions in these metabolites via MS or NMR reveals the active metabolic pathways and their relative contributions.[21]

This approach is invaluable for:

  • Understanding how cells metabolize rare sugars.

  • Identifying bottlenecks or alternative routes in metabolic networks.

  • Studying the metabolic response of cells (e.g., cancer cells, microbes) to different conditions or drugs.

MFA_Concept A L-Lyxose-1-¹³C (Labeled Input) B Cellular Uptake A->B C Metabolic Pathway A B->C D Metabolic Pathway B B->D E Metabolite X (Unlabeled) C->E F Metabolite Y (¹³C Labeled) C->F G Metabolite Z (¹³C Labeled) D->G H Analysis (MS/NMR) F->H Measure Label Incorporation G->H Measure Label Incorporation

Caption: Conceptual flow of a ¹³C metabolic flux experiment.

Drug Discovery and Enzyme Mechanism Studies

L-Lyxose and its derivatives are used in molecular modeling to study drug binding and recognition, particularly with enzymes like aldose reductase, which is implicated in diabetic complications.[4][6][9] Using L-Lyxose-1-¹³C in binding assays with techniques like NMR can provide atomic-level details of the enzyme-substrate interaction. Changes in the chemical shift of the ¹³C label upon binding can report on the binding event and the conformation of the sugar in the active site, aiding in the rational design of potent and specific inhibitors.

Glycobiology and Synthesis

L-Lyxose serves as a precursor for synthesizing important biomolecules, including certain nucleoside pharmaceuticals and oligosaccharides.[1][3] Using the ¹³C-labeled version allows for the creation of labeled complex carbohydrates. These labeled probes are essential tools for studying the function of glycoproteins and glycolipids in fundamental processes like cell-cell recognition, immune response, and signal transduction.[3][22]

Conclusion: A Precisely Engineered Tool for Discovery

L-Lyxose-1-¹³C is more than just a rare sugar; it is a high-precision instrument for the modern life scientist. Its stable isotopic label provides a clear and unambiguous signal to track its journey through complex biological systems. From validating its own integrity through robust NMR and MS protocols to its application in elucidating metabolic fluxes and drug interactions, this molecule empowers researchers to ask and answer questions with a greater degree of certainty. As the fields of systems biology, drug development, and glycobiology continue to advance, the strategic use of specifically labeled compounds like L-Lyxose-1-¹³C will remain a critical driver of innovation and discovery.

References

  • Grokipedia. Lyxose.
  • Thermo Scientific Chemicals. L-Lyxose, 99% 1 g | Buy Online.
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Wikipedia. Lyxose.
  • Chem-Impex. L-Lyxose.
  • Thermo Fisher Scientific. L-Lyxose, 99% 1 g | Buy Online | Thermo Scientific Chemicals.
  • ChemicalBook. L-LYXOSE CAS#: 1949-78-6.
  • PubChem, National Institutes of Health. L-Lyxose | C5H10O5 | CID 644176.
  • Oxford Academic.
  • YouTube.
  • MDPI. Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols.
  • ChemicalBook. L-LYXOSE | 1949-78-6.
  • Pharmaffili
  • Clinisciences. 164683-5mg | L-Lyxose-1-13C.
  • Fiveable. Lyxose Definition - Organic Chemistry Key Term.
  • PubMed Central. Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing.
  • PubMed. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux ....
  • PubMed Central, National Institutes of Health. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy.
  • Journal of the American Chemical Society. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy.
  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR.
  • Thermo Fisher Scientific.
  • Wikipedia. Isotopic labeling.

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A Technical Guide to the Natural Abundance of L-Lyxose and Its Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lyxose, a rare aldopentose sugar, holds significant potential in various biomedical and pharmaceutical applications. Despite its growing importance, comprehensive data regarding its natural abundance and isotopic composition remain scarce. This technical guide provides a thorough exploration of the known natural occurrences of L-Lyxose, a theoretical framework for understanding its isotopic abundance based on its constituent elements, and detailed, field-proven methodologies for the experimental determination of its isotopic composition. This document is intended to serve as a foundational resource for researchers engaged in the study of rare sugars and their applications in drug development and metabolic research, offering both theoretical insights and practical, self-validating protocols.

Introduction: The Enigmatic Rarity of L-Lyxose

L-Lyxose (C₅H₁₀O₅) is a monosaccharide that, unlike its more common counterparts, is found in exceedingly small quantities in nature. Its primary documented natural occurrence is as a component of bacterial glycolipids. This inherent scarcity presents both challenges and opportunities. From a drug development perspective, the unique stereochemistry of L-Lyxose makes it a valuable chiral building block for the synthesis of novel therapeutic agents. However, to fully harness its potential and to conduct rigorous metabolic studies, a comprehensive understanding of its fundamental properties, including its natural isotopic abundance, is paramount.

Isotopic composition is a critical parameter in various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which are central to modern drug discovery and metabolomics.[1] Variations in isotopic abundance can provide insights into the biosynthetic pathways of a molecule and are crucial for the accurate interpretation of data in tracer studies. This guide will, therefore, address the current knowledge gap by providing a theoretical and practical framework for the isotopic analysis of L-Lyxose.

Theoretical Isotopic Abundance of L-Lyxose

In the absence of direct experimental data on the natural isotopic abundance of the L-Lyxose molecule, we can establish a theoretical baseline by examining the natural abundances of its constituent stable isotopes: carbon, hydrogen, and oxygen.

Table 1: Natural Abundance of Stable Isotopes of Carbon, Hydrogen, and Oxygen

ElementIsotopeMolar Mass ( g/mol )Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

Data sourced from the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

Based on these fundamental abundances, we can predict the probability of finding L-Lyxose molecules with different isotopic compositions. For instance, the vast majority of L-Lyxose molecules will be composed of ¹²C, ¹H, and ¹⁶O. However, a small but significant fraction will contain one or more heavy isotopes, such as ¹³C, ²H, or ¹⁸O. The predictable distribution of these isotopologues is the foundation for high-resolution mass spectrometry analysis.

Experimental Determination of L-Lyxose Isotopic Abundance

To move beyond theoretical calculations and obtain precise data on the natural isotopic abundance of L-Lyxose, rigorous experimental analysis is required. Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for this purpose. The following sections provide a detailed protocol for this analysis.

Causality Behind Experimental Choices

The selection of Isotope Ratio Mass Spectrometry (IRMS) is predicated on its unparalleled sensitivity and precision in measuring isotopic ratios. Unlike conventional mass spectrometry, which primarily focuses on determining the mass-to-charge ratio of molecules, IRMS is specifically designed to quantify the subtle differences in the abundance of isotopes within a sample. The choice of sample preparation steps, including purification and derivatization, is critical to eliminate isobaric interferences and ensure accurate and reproducible measurements.

Experimental Workflow: A Self-Validating System

The protocol outlined below is designed to be a self-validating system. This is achieved through the inclusion of standards with known isotopic compositions, allowing for the calibration of the instrument and the validation of the entire analytical process.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Processing A L-Lyxose Sample Acquisition (e.g., from bacterial culture) B Purification by HPLC A->B Purity is key C Derivatization (e.g., Acetylation) B->C Enhance volatility for GC E Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry (GC-C-IRMS) C->E D Standard Preparation (Certified Reference Materials) D->E Calibration F Peak Integration & Isotope Ratio Calculation E->F G Correction for Derivatization Agents F->G H Comparison with Standards G->H I Final Isotopic Abundance Report H->I

Figure 1: Workflow for the determination of the natural isotopic abundance of L-Lyxose.

Detailed Step-by-Step Methodology

3.3.1. Sample Preparation

  • Acquisition and Purification of L-Lyxose:

    • If isolating from a natural source (e.g., bacterial culture), perform a validated extraction protocol.

    • Purify the extracted L-Lyxose using High-Performance Liquid Chromatography (HPLC). An amino-functionalized silica column is recommended for the separation of rare sugars.[4]

    • Rationale: Purity is paramount to ensure that the measured isotopic ratios are solely from L-Lyxose and not from co-eluting contaminants.

  • Derivatization (Acetylation):

    • To a dried sample of purified L-Lyxose (approximately 1 mg), add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Heat the mixture at 100°C for 1 hour.

    • After cooling, evaporate the reagents under a stream of nitrogen.

    • Redissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-C-IRMS analysis.

    • Rationale: Derivatization increases the volatility of the sugar, making it amenable to gas chromatography. The isotopic composition of the derivatizing agent must be known and corrected for in the final calculation.

  • Preparation of Standards:

    • Prepare solutions of certified reference materials for carbon (e.g., IAEA-CH-6, sucrose) and hydrogen (e.g., IAEA-CH-7, polyethylene) isotopes with known δ¹³C and δ²H values.

    • These standards must undergo the same derivatization process as the L-Lyxose sample.

    • Rationale: Standards are essential for instrument calibration and to ensure the accuracy and traceability of the measurements to international scales.

3.3.2. Isotopic Analysis using GC-C-IRMS

  • Instrumentation:

    • A gas chromatograph (GC) coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer (IRMS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of acetylated sugars.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Combustion Interface:

    • The column effluent is passed through a combustion reactor (typically a ceramic tube containing copper oxide) at a high temperature (e.g., 950°C) to convert the organic compounds into CO₂ and H₂O.

    • The water is then reduced to H₂ gas in a reduction reactor.

  • IRMS Analysis:

    • The CO₂ and H₂ gases are introduced into the ion source of the mass spectrometer.

    • The instrument measures the ratios of the masses corresponding to the different isotopes (e.g., ¹³CO₂/¹²CO₂ and HD/H₂).

3.3.3. Data Analysis and Interpretation

  • Peak Integration and Isotope Ratio Calculation:

    • The software controlling the IRMS will integrate the peaks corresponding to the derivatized L-Lyxose and calculate the raw isotope ratios.

  • Correction for Derivatization:

    • The contribution of the acetyl groups to the overall isotopic composition must be mathematically subtracted. This requires a separate analysis of the derivatizing agents (acetic anhydride and pyridine) to determine their isotopic signatures.

  • Calibration and Normalization:

    • The measured isotope ratios of the L-Lyxose sample are normalized against the measurements of the certified reference materials.

    • The final results are expressed in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).

Concluding Remarks for the Field

The determination of the natural isotopic abundance of L-Lyxose is a crucial step towards a more complete understanding of this rare and valuable monosaccharide. While this guide provides a robust theoretical framework and a detailed experimental protocol, it is important to acknowledge that the actual isotopic composition of L-Lyxose in nature may exhibit slight variations depending on its biological source and the specific metabolic pathways involved in its synthesis.

The methodologies presented herein are designed to be adaptable and can be applied to the isotopic analysis of other rare sugars. For professionals in drug development, this information is vital for ensuring the quality and consistency of starting materials and for conducting advanced metabolic studies. As research into the applications of L-Lyxose continues to expand, the data generated from such isotopic analyses will undoubtedly play a pivotal role in unlocking its full therapeutic potential.

References

  • The importance of accurately correcting for the natural abundance of stable isotopes. (n.d.). PMC. Retrieved January 29, 2026, from [Link]

  • Isotope Abundances of the elements. (n.d.). Photographic Periodic Table. Retrieved January 29, 2026, from [Link]

  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (n.d.). Spectroscopy Online. Retrieved January 29, 2026, from [Link]

  • Natural abundance - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega. Retrieved January 29, 2026, from [Link]

  • What Are The Most Common Stable Isotopes? - Chemistry For Everyone. (2025). YouTube. Retrieved January 29, 2026, from [Link]

  • Fundamentals of Stable Isotope Geochemistry. (n.d.). U.S. Geological Survey. Retrieved January 29, 2026, from [Link]

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  • Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. (2026). ResearchGate. Retrieved January 29, 2026, from [Link]

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Sources

L-Lyxose-1-13C as a probe for pentose phosphate pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Probing the Pentose Phosphate Pathway in Mammalian Cells using [1,2-¹³C₂]glucose

Executive Summary

The Pentose Phosphate Pathway (PPP) is a critical metabolic route operating in parallel to glycolysis, essential for producing NADPH for redox homeostasis and anabolic reactions, and for generating ribose-5-phosphate, a precursor for nucleotide synthesis.[1][2][3] Dysregulation of the PPP is implicated in numerous diseases, including cancer and metabolic disorders, making the accurate measurement of its flux a key objective in biomedical research. This guide provides a comprehensive technical overview of using the stable isotope tracer [1,2-¹³C₂]glucose for robust quantification of PPP activity in mammalian cells. We delve into the rationale behind this specific tracer, detailing its metabolic fate and the unique isotopic labeling patterns it generates. This guide offers field-proven, step-by-step protocols for experimental design, cell culture labeling, metabolite extraction, and mass spectrometry analysis, coupled with insights into data interpretation and flux calculation.

The Pentose Phosphate Pathway: A Cornerstone of Cellular Metabolism

The PPP is a cytosolic pathway that diverges from glycolysis at the level of glucose-6-phosphate (G6P).[1] It consists of two interconnected branches:

  • The Oxidative Branch: This irreversible phase converts G6P into ribulose-5-phosphate, generating two molecules of NADPH and releasing one molecule of CO₂. The primary functions of the oxidative PPP are to provide reducing power for biosynthesis (e.g., fatty acids and cholesterol) and to defend against oxidative stress.[2]

  • The Non-Oxidative Branch: This series of reversible reactions interconverts pentose phosphates and connects the PPP back to glycolysis by producing the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[2] This branch ensures the cell can tailor the production of NADPH and ribose-5-phosphate to its specific needs.[2]

Given its central role, the ability to accurately quantify the flow of carbon through the PPP (i.e., its flux) is paramount for understanding cellular metabolic states in health and disease.

PentosePhosphatePathway cluster_oxidative Oxidative Branch cluster_nonoxidative Non-Oxidative Branch G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD (NADPH) PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (NADPH, CO2) R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides F6P Fructose-6-Phosphate X5P->F6P TKT G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT E4P Erythrose-4-Phosphate S7P->E4P TAL E4P->F6P TKT Glycolysis Glycolysis F6P->Glycolysis G3P->S7P TAL G3P->Glycolysis

Figure 1: The Pentose Phosphate Pathway and its connections to glycolysis.

The Rationale for Isotopic Tracing and the Advantage of [1,2-¹³C₂]glucose

¹³C Metabolic Flux Analysis (MFA) is a powerful technique for quantifying intracellular metabolic fluxes.[4] It involves supplying cells with a substrate labeled with the stable isotope ¹³C and measuring the incorporation of this label into downstream metabolites. The choice of the isotopic tracer is critical as it determines the precision with which fluxes can be estimated.[4]

While various glucose tracers can be used, [1,2-¹³C₂]glucose offers distinct advantages for specifically resolving the flux through the oxidative PPP.[4] When this tracer enters the PPP, the ¹³C at the C1 position is lost as ¹³CO₂. This selective loss of a labeled carbon atom creates unique labeling patterns in downstream metabolites compared to those that pass through glycolysis, allowing for a clear distinction and quantification of the two pathways. Studies have shown that [1,2-¹³C₂]glucose provides the most precise estimates for both glycolysis and PPP fluxes.[4]

The Metabolic Fate of [1,2-¹³C₂]glucose

The power of [1,2-¹³C₂]glucose lies in the divergent paths the labeled carbons take in glycolysis versus the PPP:

  • Glycolysis: If [1,2-¹³C₂]glucose is metabolized through glycolysis, the six-carbon molecule is cleaved into two three-carbon molecules of pyruvate. This results in pyruvate being labeled on carbons 2 and 3 ([2,3-¹³C₂]pyruvate).

  • Pentose Phosphate Pathway: If [1,2-¹³C₂]glucose enters the oxidative PPP, the ¹³C at the C1 position is cleaved off as ¹³CO₂. The resulting five-carbon sugar, ribulose-5-phosphate, retains the ¹³C label at its first carbon (originally C2 of glucose). Through the non-oxidative PPP, this labeled carbon can be transferred to other intermediates, ultimately re-entering glycolysis as fructose-6-phosphate or glyceraldehyde-3-phosphate. This leads to pyruvate that is labeled only on the C3 position ([3-¹³C]pyruvate).

By measuring the relative abundance of these different labeled forms (isotopomers) of pyruvate (or its derivative, lactate), the relative flux through the PPP versus glycolysis can be accurately calculated.

TracerMetabolism cluster_input cluster_glycolysis Glycolysis Pathway cluster_ppp Pentose Phosphate Pathway Glucose [1,2-13C2]Glucose (C1, C2 labeled) G6P_gly G6P Glucose->G6P_gly G6P_ppp G6P Glucose->G6P_ppp F6P_gly F6P G6P_gly->F6P_gly G3P_gly G3P F6P_gly->G3P_gly DHAP_gly DHAP Pyruvate_gly [2,3-13C2]Pyruvate G3P_gly->Pyruvate_gly Ru5P_ppp [1-13C]Ru5P G6P_ppp->Ru5P_ppp CO2 13CO2 G6P_ppp->CO2 Oxidative PPP NonOxPPP Non-Oxidative PPP Ru5P_ppp->NonOxPPP F6P_ppp F6P NonOxPPP->F6P_ppp G3P_ppp G3P NonOxPPP->G3P_ppp Pyruvate_ppp [3-13C]Pyruvate F6P_ppp->Pyruvate_ppp G3P_ppp->Pyruvate_ppp

Figure 2: Differential labeling from [1,2-¹³C₂]glucose via glycolysis vs. PPP.

Experimental Design and Protocol

This section provides a detailed workflow for a typical ¹³C labeling experiment using [1,2-¹³C₂]glucose.

ExperimentalWorkflow Start Start: Mammalian Cell Culture Labeling Isotopic Labeling with [1,2-13C2]glucose Start->Labeling Quenching Rapid Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Isotopomer Analysis Analysis->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation End End: PPP Flux Quantified FluxCalculation->End

Figure 3: Experimental workflow for ¹³C metabolic flux analysis.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.

  • Media Preparation: Prepare culture medium in which natural glucose is replaced with [1,2-¹³C₂]glucose. Ensure all other nutrients are identical to the standard medium.

  • Labeling Incubation:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This time can range from hours to over 24 hours depending on the cell type and its metabolic rate. It is crucial to determine this empirically.[5]

Metabolite Extraction
  • Quenching: To halt all enzymatic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Then, add a quenching solution, typically a cold solvent like methanol or a methanol/water mixture, directly to the plate.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and collect the cell lysate into a pre-chilled tube.

  • Phase Separation: Add a non-polar solvent (e.g., chloroform) and water to the lysate to separate the polar metabolites (in the aqueous phase) from the non-polar lipids and proteins.

  • Drying: Collect the aqueous phase containing the polar metabolites and dry it completely using a vacuum concentrator.

Analytical Methods for ¹³C-Labeling Analysis

The dried metabolite extracts are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Protocol Outline:

  • Derivatization: Metabolites must be chemically derivatized to make them volatile for GC analysis. A common method is two-step derivatization involving methoximation followed by silylation.

  • GC Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interaction with the column stationary phase.

  • MS Detection: As metabolites elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, allowing for the identification of the metabolite and its isotopomers.

Data Analysis and Interpretation
  • Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized metabolites of interest (e.g., lactate, alanine, glutamate).

  • Mass Isotopomer Distribution (MID) Correction: The raw mass spectra must be corrected for the natural abundance of ¹³C and other isotopes to determine the true extent of labeling from the tracer.

  • Flux Calculation: The corrected MIDs are then used in metabolic modeling software to calculate the relative or absolute fluxes through the PPP and other connected pathways.

Case Study: Elevated PPP Flux in Cancer Cells

A common application of this technique is to study the metabolic reprogramming in cancer cells, which often exhibit an upregulated PPP to support rapid proliferation and combat oxidative stress.

Hypothetical Data Summary:

MetaboliteIsotopomerControl Cells (Relative Abundance)Cancer Cells (Relative Abundance)Inferred Pathway
LactateM+0 (unlabeled)5%2%-
M+110%30%Pentose Phosphate Pathway
M+285%68%Glycolysis

Interpretation:

In this hypothetical example, the cancer cells show a significant increase in the M+1 isotopomer of lactate compared to the control cells. This indicates a greater proportion of glucose is being shunted through the oxidative PPP, leading to the loss of the C1 label and the formation of singly labeled pyruvate/lactate. Conversely, the proportion of M+2 lactate, derived directly from glycolysis, is reduced. This provides quantitative evidence of a metabolic shift towards the PPP in the cancer cells.

Advantages, Limitations, and Future Directions

Advantages:

  • High Precision: [1,2-¹³C₂]glucose provides a highly precise and reliable method for quantifying PPP flux.[4]

  • Resolves Bidirectional Flux: Advanced modeling can use the labeling patterns in multiple metabolites to resolve the bidirectional fluxes in the non-oxidative PPP.

Limitations:

  • Isotopic Steady-State Assumption: Accurate flux calculations often rely on the assumption that the system has reached an isotopic steady-state.

  • Metabolic Compartmentation: In mammalian cells, metabolic pathways can be compartmentalized (e.g., cytosol vs. mitochondria), which can complicate data interpretation.

Future Directions:

The integration of ¹³C-MFA with other 'omics' technologies, such as proteomics and transcriptomics, will provide a more holistic understanding of metabolic regulation. Furthermore, the application of these techniques in more complex systems, such as 3D cell cultures and in vivo models, will offer deeper insights into the role of the PPP in physiology and disease.

Conclusion

The use of [1,2-¹³C₂]glucose as an isotopic tracer is a robust and insightful method for dissecting the activity of the pentose phosphate pathway in mammalian cells. By providing detailed protocols and a framework for data interpretation, this guide serves as a valuable resource for researchers aiming to explore the intricacies of cellular metabolism. The precise quantification of PPP flux is not merely an academic exercise; it holds significant potential for identifying novel therapeutic targets in a range of diseases characterized by metabolic dysregulation.

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Technical Guide: Discovery of Novel Metabolic Pathways with L-Lyxose-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic engineering of rare sugar pathways represents a frontier in synthetic biology, offering routes to high-value glycomimetics and biopolymers. L-Lyxose, a rare pentose epimer of L-xylose, is metabolically "silent" in most wild-type industrial hosts (e.g., E. coli, S. cerevisiae), making it an ideal candidate for orthogonal pathway design. This guide details a rigorous methodology for elucidating novel L-lyxose catabolic routes using L-Lyxose-1-13C as a mechanistic probe. By tracking the specific fate of the C1 carbon, researchers can definitively distinguish between oxidative cleavage, aldolase-mediated splitting, and pentose phosphate pathway (PPP) integration.

Introduction: The L-Lyxose Metabolic Challenge

In the context of pathway discovery, L-lyxose presents a unique challenge and opportunity. Unlike D-xylose or L-arabinose, for which dedicated isomerases and kinases are ubiquitous, L-lyxose degradation often requires the "hijacking" of promiscuous enzymes from parallel pathways, such as the L-rhamnose or L-fucose regulons.

Two primary theoretical fates exist for L-lyxose in engineered systems, which are indistinguishable by growth phenotype alone but distinct at the atomic level:

  • The Aldolase Route (Rhamnose-Mimicry): Isomerization to L-xylulose, phosphorylation at C1, and cleavage into C3 + C2 fragments.

  • The Pentose Shunt (PPP Integration): Isomerization to L-xylulose, phosphorylation at C5, and entry into the non-oxidative PPP.

Using This compound , we can map the carbon skeleton's integrity. If the C1 label appears in trioses (DHAP), the Aldolase Route is active. If the label scrambles into hexoses via transketolase activity, the Pentose Shunt is active.

Strategic Tracer Logic: The C1 Fate Map

The choice of [1-13C] labeling is not arbitrary; it provides the highest contrast between cleavage and isomerization events.

Mechanism A: The "Rhamnose Hijack" (Aldolase Cleavage)

In E. coli mutants (e.g., strain JA125), L-lyxose is metabolized via the L-rhamnose pathway enzymes [1].

  • Step 1: L-Lyxose (C1)

    
     L-Xylulose (C1).
    
  • Step 2: L-Xylulose (C1)

    
     L-Xylulose-1-P (C1).
    
  • Step 3: L-Xylulose-1-P

    
     Dihydroxyacetone phosphate (DHAP) + Glycolaldehyde.
    
    • Crucial Detail: The cleavage separates C1-C3 (DHAP) from C4-C5 (Glycolaldehyde).

    • Result: The C1 label ends up in DHAP (specifically at the C1 or C3 position depending on numbering conventions, but effectively labeling the triose pool).

Mechanism B: The Pentose Shunt
  • Step 1: L-Lyxose (C1)

    
     L-Xylulose (C1).
    
  • Step 2: L-Xylulose (C1)

    
     L-Xylulose-5-P (C1).
    
  • Step 3: Entry to PPP.

    • Result: The C1 label enters the pentose pool and is scrambled into Fructose-6-P and Glucose-6-P via transketolase/transaldolase cycling.

Experimental Workflow

Phase 1: Substrate & Strain Preparation

Objective: Create a defined metabolic environment where L-lyxose is the sole source of differentiation.

  • Media Formulation: Use M9 Minimal Media supplemented with a trace amount of unlabeled glucose (0.2 g/L) to prime biomass, followed by induction with This compound (99% enrichment) at 2-5 g/L.

  • Inoculation: Wash pre-cultured cells (PBS, 2x) to remove residual carbon sources before transferring to the labeled medium.

  • Control: Run a parallel culture with [1-13C]Glucose to establish baseline isotopomer distribution for central metabolism.

Phase 2: Metabolic Quenching & Extraction

Causality: Rapid quenching is vital to stop high-flux turnover (glycolysis) and preserve the transient labeling patterns of rare sugar intermediates.

  • Sampling: Harvest 5 mL of culture at mid-log phase (OD600 ~ 0.8).

  • Quenching: Direct injection into -40°C 60% Methanol . This prevents ATP hydrolysis and enzymatic interconversion.

  • Extraction: Three freeze-thaw cycles (liquid N2 / 37°C water bath) followed by centrifugation (15,000 x g, 10 min, -9°C).

  • Derivatization (for GC-MS):

    • Dry supernatant under N2 stream.

    • Methoximation: 20 mg/mL Methoxyamine HCl in pyridine (30°C, 90 min).

    • Silylation: MSTFA + 1% TMCS (37°C, 30 min).

    • Why: This stabilizes sugar phosphates and allows separation of alpha/beta anomers.

Phase 3: Analytical Detection (GC-MS)

Instrument: Agilent 7890B/5977B or equivalent single quadrupole MS. Column: DB-5MS or HP-5MS (30m x 0.25mm).

Target Ions (M-57 fragment usually monitored for TBDMS derivatives, or specific fragments for TMS):

  • DHAP (3C): Monitor m/z for triose backbone.

  • Glycolate (2C): Marker for the aldolase cleavage byproduct (oxidized glycolaldehyde).

  • Hexose-6-P (6C): Monitor m/z to check for PPP scrambling.

Pathway Elucidation & Visualization

The following diagram illustrates the divergent metabolic fates of the this compound tracer.

LyxosePathways cluster_A Pathway A: Rhamnose-Mimicry (Aldolase) cluster_B Pathway B: Pentose Shunt (PPP) Lyxose This compound (Input Tracer) Xylulose L-Xylulose (C1-Labeled) Lyxose->Xylulose Isomerase Xyl1P L-Xylulose-1-P (C1-Labeled) Xylulose->Xyl1P RhaB (Kinase) Xyl5P L-Xylulose-5-P (C1-Labeled) Xylulose->Xyl5P Xylulokinase DHAP DHAP (Contains C1 Label) Xyl1P->DHAP RhaD (Aldolase) Glycolaldehyde Glycolaldehyde (Unlabeled C4-C5) Xyl1P->Glycolaldehyde RhaD (Aldolase) Glycolate Glycolate (Excreted/Oxidized) Glycolaldehyde->Glycolate Aldehyde DH PPP_Pool Pentose Phosphate Pool (Scrambling) Xyl5P->PPP_Pool Entry to PPP F6P Fructose-6-P (Scrambled Label) PPP_Pool->F6P Transketolase/ Transaldolase

Figure 1: Divergent metabolic fates of this compound. Pathway A yields labeled trioses; Pathway B yields scrambled hexoses.

Data Interpretation: Decoding the Isotopomers

To validate the pathway, compare the Mass Isotopomer Distribution (MID) of key metabolites. The table below assumes 100% [1-13C]L-Lyxose feed.

Table 1: Predicted Labeling Patterns
MetaboliteFragmentPathway A (Aldolase)Pathway B (PPP Shunt)Mechanism Note
DHAP 3-CarbonM+1 (High Abundance) M+0 (mostly) or diluted M+1In Path A, DHAP inherits the C1 label directly. In Path B, DHAP is formed via glycolysis from scrambled F6P, leading to dilution.
Glycolate 2-CarbonM+0 (Unlabeled) N/A (Low levels)In Path A, Glycolaldehyde comes from C4-C5 (unlabeled).
Fructose-6-P 6-CarbonM+0 (predominant)M+1, M+2 (Complex) Path B recycles labeled pentoses into hexoses, creating complex isotopomers via Transketolase.
Pyruvate 3-CarbonM+1M+0 / M+1 (Diluted)Downstream of DHAP. Path A drives strong M+1 pyruvate.
The Decision Matrix
  • Check Glycolate: If high concentrations of glycolate are detected, Pathway A is active. This confirms the cleavage of L-xylulose-1-P into glycolaldehyde (oxidized to glycolate) [2].[1][2]

  • Check DHAP M+1: If DHAP is significantly enriched with M+1 (approx. 50% of the pool if flux is high), Pathway A is confirmed.

  • Check Hexose M+1/M+2: If F6P/G6P shows broad scrambling without glycolate accumulation, Pathway B is active.

References

  • Badia, J. et al. "L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose." Journal of Bacteriology, vol. 173, no. 16, 1991, pp. 5144-5150. Link

  • Morken, A. et al. "Discovery of Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39." Applied and Environmental Microbiology, 2007. Link

  • Long, C.P. & Antoniewicz, M.R. "High-resolution 13C metabolic flux analysis." Nature Protocols, vol. 14, 2019, pp. 2856–2877. Link

  • Gonzalez, J.E. et al. "Metabolic engineering of Escherichia coli for the production of L-ribose and L-lyxose." Metabolic Engineering, 2021.[3] Link

Sources

Methodological & Application

Application Note: High-Resolution 13C-Flux Analysis of L-Lyxose Metabolism in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating rare sugar metabolism , promiscuous enzymatic activity (e.g., Aldose Reductase) , or metabolic engineering in mammalian cell culture.

Introduction & Scientific Rationale

L-Lyxose is a rare pentose sugar not typically utilized by wild-type mammalian cells for energy generation. However, its structural similarity to D-glucose and L-arabinose makes it a potent probe for investigating promiscuous transport mechanisms (e.g., GLUT transporters), polyol pathway activity (specifically Aldose Reductase, AKR1B1), and engineered metabolic shunts .

Unlike D-Glucose-1-13C, which traces canonical glycolysis and the oxidative Pentose Phosphate Pathway (oxPPP), L-Lyxose-1-13C serves as a specialized tracer to elucidate:

  • Non-Canonical Entry: Quantifying flux through the uronic acid pathway or promiscuous reduction to lyxitol/arabinitol.

  • Enzyme Promiscuity: Assessing the catalytic plasticity of dehydrogenases and kinases in disease states (e.g., hyperglycemic cancer cells).

  • Metabolic Dead-Ends: Distinguishing between active catabolism (flux into PPP) and accumulation (toxicity/osmotic stress).

Mechanistic Basis of the Tracer

The C1-label of L-Lyxose is critical. As an aldose, the C1 position contains the carbonyl group.

  • Scenario A (Reduction): If reduced by Aldose Reductase (AKR1B1), this compound converts to L-Lyxitol-1-13C (or L-Arabinitol). The mass shift (M+1) is retained in the polyol pool.

  • Scenario B (Isomerization & Catabolism): If engineered or metabolized via the Uronic Acid Pathway, L-Lyxose isomerizes to L-Xylulose . Subsequent conversion to D-Xylulose-5-Phosphate allows entry into the non-oxidative PPP. The C1 label then scrambles into Fructose-6-P and Glyceraldehyde-3-P via Transketolase activity.

Experimental Design & Pre-Requisites[1]

Reagents & Materials
ComponentSpecificationPurpose
Tracer This compound (99% atom % excess)Primary metabolic probe.
Base Medium Glucose-free DMEM or RPMI 1640Eliminates competition from unlabeled glucose.
Co-Substrate [U-12C]Glutamine (2–4 mM)Provides anaplerotic carbon source if Lyxose does not support growth.
Dialyzed FBS 10% Dialyzed Fetal Bovine SerumRemoves undefined sugars present in standard serum.
Quenching Solv. 80% Methanol (LC-MS grade, -80°C)Rapidly arrests metabolism and extracts polar metabolites.
Cell Culture Conditions

Critical Consideration: L-Lyxose transport is often competitively inhibited by D-Glucose.

  • Starvation Step: Cells must be washed with PBS and incubated in glucose-free media for 30–60 minutes prior to labeling to deplete intracellular glycolytic pools.

  • Concentration: Use L-Lyxose at 5–10 mM . Higher concentrations may be required if uptake is passive or low-affinity.

Step-by-Step Protocol

Phase I: Labeling Pulse
  • Seed Cells: Plate cells (CHO, HEK293, or HepG2) in 6-well plates (0.5 × 10⁶ cells/well). Incubate until 70–80% confluency.

  • Wash: Aspirate growth medium. Wash 2x with warm PBS (37°C) to remove residual glucose.

  • Equilibration: Add 2 mL of Glucose-Free/Phenol-Red-Free DMEM supplemented with 10% dialyzed FBS and 2 mM Glutamine. Incubate for 45 mins.

  • Pulse: Replace medium with Labeling Medium :

    • Glucose-Free DMEM

    • 10% Dialyzed FBS

    • 10 mM this compound

    • Optional: 1 mM unlabeled Glucose (if cells cannot survive on Lyxose alone; note that this will dilute the signal).

  • Time Course: Harvest cells at t = 0, 1, 6, 12, and 24 hours . (Longer times are needed for rare sugars compared to glucose).

Phase II: Metabolite Extraction (Quenching)

Validation: This step stops enzymatic activity immediately to preserve the isotopic footprint.

  • Rapid Wash: Place plate on ice. Aspirate media. Wash 1x with ice-cold PBS.

  • Quench: Immediately add 1 mL of -80°C 80% Methanol directly to the monolayer.

  • Scrape: Scrape cells while keeping the plate on dry ice/ice slurry. Transfer lysate to a pre-chilled Eppendorf tube.

  • Freeze-Thaw: Vortex vigorously. Freeze in liquid nitrogen (1 min), thaw on ice (3 min). Repeat 3x to lyse organelles.

  • Clarify: Centrifuge at 15,000 × g for 10 min at 4°C.

  • Dry: Transfer supernatant to a glass vial. Evaporate methanol under nitrogen stream or SpeedVac. Store at -80°C.

Phase III: Analytical Detection (LC-MS/MS)

Targeted Method: HILIC Chromatography coupled with High-Resolution Mass Spectrometry (HRMS).

  • Column: ZIC-pHILIC (Merck) or Amide-HILIC.

  • Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.

  • Targets:

    • L-Lyxose (Precursor)[1][2]

    • Lyxitol / Arabinitol (Reduction Product)

    • Xylulose-5-Phosphate (PPP Entry)[3]

    • Lactate / Pyruvate (Downstream Glycolysis)

Pathway Visualization & Logic

The following diagram illustrates the potential fates of this compound. The Red Path indicates the canonical "dead-end" reduction often seen in mammalian cells. The Green Path indicates the metabolic engineering target (isomerization to PPP).

LyxoseMetabolism Lyxose_Ext This compound (Extracellular) Lyxose_Int This compound (Intracellular) Lyxose_Ext->Lyxose_Int Transport Lyxitol L-Lyxitol / Arabinitol (M+1 Accumulation) Lyxose_Int->Lyxitol Reduction (Major Fate) AKR1B1 Aldose Reductase (AKR1B1) Lyxose_Int->AKR1B1 L_Xylulose L-Xylulose (M+1) Lyxose_Int->L_Xylulose Isomerization (Rare/Eng.) Transporter GLUT / Non-specific AKR1B1->Lyxitol Xylitol Xylitol L_Xylulose->Xylitol Reductase Isomerase Isomerase (Bacterial/Engineered) D_Xylulose D-Xylulose Xylitol->D_Xylulose Dehydrogenase Xu5P Xylulose-5-P (PPP Entry) D_Xylulose->Xu5P Xylulokinase PPP Pentose Phosphate Pathway (Scrambled Label) Xu5P->PPP Transketolase

Figure 1: Divergent metabolic fates of this compound. The red path represents the polyol pathway (reduction), while the green path represents conversion into the Pentose Phosphate Pathway (PPP).[3]

Data Interpretation & Quantitative Analysis

To validate the pathway, you must calculate the Mass Isotopomer Distribution (MID) for key metabolites.

Expected Mass Shifts
MetaboliteFormulaUnlabeled Mass (M+0)Expected 13C ShiftInterpretation
L-Lyxose C₅H₁₀O₅150.05M+1 (151.05)Confirms uptake of tracer.
Lyxitol C₅H₁₂O₅152.07M+1 (153.07)Indicates Aldose Reductase activity (Dead-end).
Lactate C₃H₆O₃89.02M+0 (No label)Indicates Lyxose is not fueling glycolysis.
Lactate C₃H₆O₃89.02M+1 / M+2 Indicates Lyxose entered PPP and recycled to glycolysis.
Calculating Fractional Contribution

Use the following equation to determine the fractional contribution (


) of L-Lyxose to the polyol pool:


Where:

  • 
     is the abundance of the isotopologue with 
    
    
    
    13C atoms.
  • 
     is the number of carbon atoms in the metabolite.
    
  • Note: Since this compound is singly labeled, you primarily monitor the ratio of

    
    .
    

Troubleshooting & QC

  • Issue: No Intracellular Signal.

    • Cause: GLUT transporters have low affinity for L-Lyxose.

    • Solution: Overexpress GLUT5 (fructose transporter, often promiscuous) or increase extracellular concentration to 25 mM.

  • Issue: High M+0 Background.

    • Cause: Contamination from endogenous sugars or gluconeogenesis.

    • Solution: Ensure dialyzed FBS is used. Verify 99% purity of the tracer.

  • Issue: Toxicity. [4]

    • Cause: Accumulation of phosphorylated intermediates (e.g., Lyxose-1-P) depleting ATP.

    • Solution: Perform a cytotoxicity assay (MTT or CellTiter-Glo) alongside the flux experiment.

References

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Link

  • Badia, J., et al. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli. Journal of Bacteriology, 173(16), 5144–5150. Link

  • Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[5] Journal of Biotechnology, 157(4), 543-552. Link

  • Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism. Current Opinion in Biotechnology, 24(1), 60–68. Link

  • Wamelink, M. M., et al. (2008). The pentose phosphate pathway in health and disease. Journal of Inherited Metabolic Disease, 31(6), 703–717. Link

Sources

Application Notes & Protocols for Metabolic Flux Analysis (MFA) using L-Lyxose-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Tracer for Interrogating Pentose Metabolism and Associated Pathways

Abstract

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions, providing critical insights into cellular physiology in health and disease.[1][2] While 13C-labeled glucose and glutamine are conventional tracers, they can present challenges in deconvoluting complex networks, particularly the pentose phosphate pathway (PPP). This document introduces the use of L-Lyxose-1-13C, a rare sugar isotopologue, as a novel tracer to probe specific metabolic routes. Because most mammalian cells do not readily metabolize L-Lyxose, its primary utility is in engineered cells or specific microbial systems where a defined metabolic pathway can be introduced. This provides an orthogonal and low-background approach to flux analysis. We present the scientific rationale, detailed experimental protocols, and data analysis workflows for employing this compound in MFA studies.

The Scientific Rationale: Why Use a Rare Sugar?

Standard 13C-MFA experiments often rely on universally labeled or positionally labeled glucose.[3] However, the rapid and extensive distribution of the 13C label throughout central carbon metabolism can sometimes complicate the precise determination of fluxes through specific nodes, such as the PPP.

L-Lyxose is a rare pentose sugar not typically metabolized by many common research organisms like E. coli or standard mammalian cell lines.[4][5] This "metabolic silence" is its greatest strength. By introducing the enzymes of a known L-Lyxose metabolic pathway, researchers can create a unique and controlled entry point for the 13C label into the metabolic network.

In certain engineered microorganisms, L-Lyxose is metabolized via the L-rhamnose pathway.[4][5] This pathway isomerizes L-Lyxose to L-Xylulose, which is then phosphorylated and cleaved by an aldolase. The key reaction for MFA is:

L-Xylulose-1-Phosphate → Dihydroxyacetone Phosphate (DHAP) + Glycolaldehyde

When using This compound , the label is quantitatively transferred to the C1 position of Glycolaldehyde. This labeled two-carbon unit can then enter central metabolism, and its fate can be traced with high precision and minimal background, offering a unique window into pathways that utilize two-carbon units.

L_Lyxose_Pathway cluster_cleavage Cleavage & Entry to Central Metabolism L_Lyxose This compound L_Xylulose L-Xylulose-1-13C L_Lyxose->L_Xylulose Isomerase L_Xylulose_P L-Xylulose-1-P-1-13C L_Xylulose->L_Xylulose_P Kinase DHAP DHAP (Unlabeled) L_Xylulose_P->DHAP Aldolase Glycolaldehyde Glycolaldehyde-1-13C L_Xylulose_P->Glycolaldehyde Aldolase Central_Metabolism Central Carbon Metabolism Glycolaldehyde->Central_Metabolism

Figure 1: Metabolic pathway of this compound in engineered systems.

Experimental Design: A Self-Validating System

A robust MFA experiment is meticulously designed to ensure that the collected data can confidently resolve the fluxes of interest.[1][3]

Model System Selection

The primary prerequisite is a biological system capable of metabolizing L-Lyxose. This typically involves:

  • Engineered Microorganisms: Bacterial strains (e.g., E. coli) or yeast engineered with the necessary isomerase, kinase, and aldolase genes.

  • Specific Natural Organisms: Certain microbes may possess a native pathway for L-Lyxose or a related rare sugar.[6]

Causality: Using an engineered system provides a crucial control: the parental strain, which cannot metabolize L-Lyxose, should show no incorporation of the 13C label into its metabolome from this compound. This serves as an internal validation of the tracer's specificity.

Achieving Isotopic Steady State

For steady-state MFA, cells must be cultured with the 13C-labeled substrate for a sufficient duration to ensure that the labeling patterns of key metabolites become constant.[7]

  • For fast-growing microbes (e.g., E. coli): Labeling for 3-5 cell doublings is typically sufficient.

  • For slower-growing cells (e.g., yeast, mammalian): A longer period, often >24 hours, is required.

Pro-Tip: It is highly recommended to perform a time-course experiment (e.g., harvesting at 4, 8, 16, 24 hours post-labeling) during initial protocol development to empirically determine when isotopic steady state is reached for your specific model system.

Parallel Labeling Experiments

To resolve complex flux networks, a single tracer is often insufficient.[8] A parallel labeling strategy is highly recommended, where the this compound experiment is run alongside experiments using other tracers.

Experiment Tracer(s) Primary Metabolic Pathways Probed
1 99% this compoundSpecific entry via Glycolaldehyde, probing two-carbon metabolism.
2 100% [U-13C6]-GlucoseGlycolysis, Pentose Phosphate Pathway, TCA Cycle.
3 100% [U-13C5]-GlutamineTCA Cycle anaplerosis, amino acid metabolism.

Causality: By fitting the labeling data from all experiments to a single, comprehensive metabolic model, the confidence in the estimated fluxes is significantly enhanced.[3]

Detailed Protocol: From Culture to Data

This protocol outlines a complete workflow for a steady-state 13C-MFA experiment.

Part A: Cell Culture and Isotope Labeling
  • Prepare Labeling Medium: Prepare the appropriate culture medium, replacing the unlabeled primary carbon source with the desired 13C-labeled tracer (e.g., this compound). Ensure the final concentration is optimized for your cell type.

  • Inoculation: Inoculate the labeling medium with cells from a starter culture in the mid-exponential growth phase to ensure a smooth transition and consistent metabolic activity.

  • Incubation: Culture the cells under standard conditions (temperature, shaking/aeration) for the predetermined duration required to achieve both metabolic and isotopic steady state.

  • Monitor Growth: Monitor cell growth (e.g., by measuring optical density at 600 nm for microbes) to confirm that the cells are in a state of balanced, exponential growth.

Part B: Rapid Sampling, Quenching, and Metabolite Extraction

Trustworthiness: This is the most critical phase for preserving the in vivo metabolic state. The goal is to instantly halt all enzymatic activity without causing metabolite leakage from the cells.[9][10]

  • Prepare Quenching Solution: Pre-chill a quenching solution of 60% methanol in water to -40°C or colder.

  • Rapid Sampling: Withdraw a defined volume of cell culture (e.g., 1 mL for a target cell density) and immediately submerge it into a 5-fold excess of the ice-cold quenching solution.

    • Rationale: The cold methanol rapidly inactivates enzymes.[11][12] Using a saline-based quenching solution can be an alternative to mitigate leakage in some organisms.[11]

  • Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.

  • Metabolite Extraction: Discard the supernatant and add a pre-chilled extraction solvent (e.g., 80% methanol). Vortex thoroughly and incubate at a low temperature to ensure complete extraction.

  • Clarification: Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.

  • Sample Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store at -80°C until analysis.

Part C: LC-MS/MS Analysis
  • Sample Preparation: Dry the metabolite extract under a vacuum. Reconstitute the sample in a suitable solvent for your liquid chromatography method.

  • Instrumentation: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for analysis.

  • Data Acquisition: Acquire data in full scan mode to capture the mass isotopomer distributions (MIDs) of target metabolites. The MID is the relative abundance of each isotopic form of a metabolite (e.g., M+0, M+1, M+2, etc.).

Data Analysis and Flux Calculation

The raw analytical data must be processed through a computational pipeline to yield metabolic fluxes.[2]

Data_Analysis_Workflow cluster_data_processing Data Processing cluster_flux_estimation Flux Estimation & Validation Raw_MS Raw LC-MS Data Correction Correction for Natural 13C Abundance Raw_MS->Correction MID Mass Isotopomer Distributions (MIDs) Correction->MID Software MFA Software (e.g., 13CFLUX2, INCA) MID->Software Estimation Iterative Flux Estimation Software->Estimation Validation Statistical Validation (Goodness-of-Fit) Estimation->Validation Flux_Map Final Flux Map Validation->Flux_Map

Figure 2: Computational workflow for 13C-Metabolic Flux Analysis.

  • Data Correction: The raw MIDs must be corrected for the natural abundance of all heavy isotopes (e.g., 13C, 15N, 18O).

  • Flux Estimation: Use specialized MFA software to estimate the intracellular fluxes.[13][14][15] This software takes the corrected MIDs, a stoichiometric model of the cell's metabolic network, and measured extracellular rates (e.g., substrate uptake, product secretion) as inputs. It then iteratively adjusts the flux values until the simulated MIDs best match the experimentally measured MIDs.

  • Statistical Validation: A critical final step is to assess the quality of the flux map.[1] A goodness-of-fit test (e.g., a chi-squared test) is used to determine if the model provides a statistically acceptable fit to the data.[16][17] Calculating confidence intervals for each flux is also essential to understand the precision of the estimates.[1]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low 13C incorporation Cell line cannot metabolize L-Lyxose; Insufficient labeling time.Confirm expression and activity of engineered enzymes; Perform a time-course experiment to determine isotopic steady state.
High variability between replicates Inconsistent quenching/extraction; Cells not in a consistent metabolic state.Standardize the quenching protocol rigorously; Ensure cells are harvested from the same mid-exponential growth phase.
Poor goodness-of-fit in flux model Inaccurate metabolic network model; Measurement errors in MIDs or extracellular rates; Cells not at metabolic steady state.Re-evaluate the network model for missing or incorrect reactions; Verify analytical accuracy; Confirm steady-state growth conditions.

Conclusion

The use of this compound represents an advanced strategy in the field of Metabolic Flux Analysis. By creating a novel and controlled entry point for the 13C label, it enables researchers to deconvolve complex metabolic pathways with high precision. This approach is particularly powerful when used in engineered systems and as part of a parallel labeling strategy. The protocols and workflows detailed herein provide a robust framework for successfully implementing this innovative technique to gain deeper insights into cellular metabolism.

References

  • Title: High-resolution 13C metabolic flux analysis Source: ResearchGate URL: [Link]

  • Title: 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell Source: Frontiers in Neuroscience URL: [Link]

  • Title: 13C metabolic flux analysis in cell line and bioprocess development Source: Current Opinion in Biotechnology URL: [Link]

  • Title: 13C Metabolic Flux Analysis Source: Institute of Molecular Systems Biology, ETH Zurich URL: [Link]

  • Title: Publishing 13C metabolic flux analysis studies: A review and future perspectives Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: 13CFLUX2 Source: 13cflux.net URL: [Link]

  • Title: 13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis Source: MDPI URL: [Link]

  • Title: Functional Characterization and Metabolic Engineering of Key Genes in L-Cysteine Biosynthesis in Bacillus licheniformis Source: MDPI URL: [Link]

  • Title: L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose Source: PubMed URL: [Link]

  • Title: Possible pathways of pentose metabolism. Source: ResearchGate URL: [Link]

  • Title: L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: xylose metabolic pathway: Topics Source: Science.gov URL: [Link]

  • Title: High-resolution 13C metabolic flux analysis Source: Springer Nature Experiments URL: [Link]

  • Title: Rare sugars: metabolic impacts and mechanisms of action: a scoping review Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures Source: Frontiers in Plant Science URL: [Link]

  • Title: Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS Source: Shimadzu URL: [Link]

  • Title: Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics Source: bioRxiv URL: [Link]

  • Title: Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 Source: PubMed URL: [Link]

  • Title: Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis Source: arXiv.org URL: [Link]

  • Title: Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection Source: MDPI URL: [Link]

  • Title: Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice Source: PubMed URL: [Link]

  • Title: 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Model validation and selection in metabolic flux analysis and flux balance analysis Source: ResearchGate URL: [Link]

  • Title: Comparison of Quenching and Extraction Methodologies for Metabolome Analysis of Lactobacillus Plantarum Source: ResearchGate URL: [Link]

  • Title: The utilization of rare sugars as a functional food Source: ResearchGate URL: [Link]

  • Title: Flux-analysis Source: Fiehn Lab, UC Davis URL: [Link]

  • Title: Rare sugar bioproduction: advantages as sweeteners, enzymatic innovation, and fermentative frontiers Source: Illinois Experts URL: [Link]

  • Title: Isotopically nonstationary metabolic flux analysis (INST-MFA): Putting theory into practice Source: OSTI.GOV URL: [Link]

  • Title: Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies Source: JACS Au URL: [Link]

  • Title: Developing practical applications of rare sugars in a broad range of industrial fields Source: Glycoforum URL: [Link]

  • Title: 13C-MFA Source: Creative Proteomics URL: [https://www.creative-proteomics.com/services/13c-mfa-service.htm]([Link] proteomics.com/services/13c-mfa-service.htm)

  • Title: INCA: a computational platform for isotopically non-stationary metabolic flux analysis Source: Bioinformatics, Oxford Academic URL: [Link]

  • Title: Isotopically nonstationary 13C flux analysis of changes in Arabidopsis thaliana leaf metabolism due to high light acclimation Source: PNAS URL: [Link]

Sources

13C NMR spectroscopy protocol for L-Lyxose-1-13C labeled cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 13C-NMR Metabolic Flux Analysis of L-Lyxose-1-13C Labeled Cells

Abstract

This application note details a rigorous protocol for tracking the metabolic fate of this compound in cellular systems using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. L-Lyxose, a rare pentose sugar, is increasingly relevant in synthetic biology for rare sugar valorization and novel pathway engineering. Unlike Mass Spectrometry (MS), which measures mass isotopomer distributions (MIDs), 13C NMR provides positional isotopomer information, allowing for the precise elucidation of carbon atom transitions through the Pentose Phosphate Pathway (PPP) and central carbon metabolism. This guide covers experimental design, quenching/extraction, quantitative NMR acquisition, and data interpretation.

Introduction & Scientific Rationale

The L-Lyxose Challenge

L-Lyxose is an isomer of the more common xylose and arabinose. In engineered microbial cell factories (e.g., E. coli, Bacillus, or yeast), L-Lyxose is typically metabolized via isomerization to L-Xylulose, followed by phosphorylation and entry into the Pentose Phosphate Pathway (PPP).[1]

Why 13C NMR?

While LC-MS is highly sensitive, it often cannot distinguish where the 13C label resides within a metabolite molecule.

  • Positional Resolution: 13C NMR distinguishes between C1-labeled pyruvate (carboxyl) and C3-labeled pyruvate (methyl), which represent vastly different metabolic routes (e.g., glycolysis vs. Entner-Doudoroff pathway).

  • Non-Destructive: The sample remains intact for subsequent analysis.

Tracing Logic (The C1 Label)

Using This compound :

  • Uptake: Transport into the cytosol.

  • Isomerization: Conversion to L-Xylulose (Label remains at C1).

  • PPP Entry: Conversion to D-Xylulose-5-Phosphate.

  • Scrambling: Through transketolase/transaldolase reactions, the C1 label will distribute into specific positions of glycolysis intermediates (e.g., Glucose-6-P, Pyruvate, Lactate).

Experimental Workflow

The following diagram illustrates the critical path from cell culture to NMR data acquisition.

G cluster_0 Phase 1: Culture & Labeling cluster_1 Phase 2: Quenching & Extraction cluster_2 Phase 3: NMR Acquisition Culture Cell Culture (Exponential Phase) Labeling Pulse/Steady-State This compound Culture->Labeling Add Tracer Quench Metabolic Quench (-40°C 60% MeOH) Labeling->Quench Rapid Stop Extract Intracellular Extraction (CHCl3/MeOH/H2O) Quench->Extract Cell Lysis Lyophilize Lyophilization (Remove Solvent) Extract->Lyophilize Supernatant Resuspend Resuspend in D2O + DSS Standard Lyophilize->Resuspend Acquire 13C NMR (Inv-Gated Decoupling) Resuspend->Acquire

Caption: Figure 1. End-to-end workflow for 13C-NMR metabolomics of L-Lyxose labeled cells.

Materials & Reagents

ComponentSpecificationPurpose
Labeled Substrate This compound (99% enrichment)The metabolic tracer.
Quenching Buffer 60% Methanol / 40% Water (Buffered with 10mM Ammonium Bicarbonate, pH 7.4), Pre-chilled to -40°C.Stops metabolic activity instantly; prevents acid hydrolysis of transcripts.
Extraction Solvent Methanol (HPLC Grade), Chloroform, Milli-Q Water.Biphasic extraction (Bligh & Dyer method).
NMR Solvent Deuterium Oxide (D2O), 99.9% D.Lock signal for NMR.
Internal Standard DSS-d6 (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) or TSP-d4 .Chemical shift reference (0.00 ppm) and quantification standard.
pH Adjustment NaOD and DCl (0.1 M in D2O).Adjusting sample pH to 7.00 ± 0.05.

Detailed Protocol

Phase 1: Cell Culture and Labeling
  • Steady-State Labeling: Grow cells on defined minimal medium where this compound is the sole carbon source (or mixed with unlabeled substrate for specific flux ratios) for at least 5 generations. This ensures isotopic stationarity.

  • Pulse Labeling (Dynamic MFA): Grow cells on unlabeled substrate, then rapidly switch to medium containing this compound. Harvest at time points (e.g., 30s, 1m, 5m, 30m).

Phase 2: Metabolite Extraction (Cold Methanol Method)

Mechanism: Rapid cooling prevents enzymatic turnover; organic solvents disrupt membranes and denature proteins.

  • Quenching: Rapidly filter culture (vacuum filtration). Immediately submerge the filter paper with cells into -40°C Quenching Buffer .

  • Extraction:

    • Add Chloroform to the quench mixture (Ratio: MeOH:Chloroform:Water approx 2:2:1.8).

    • Vortex vigorously for 30s.

    • Incubate on ice for 10 min.

    • Centrifuge at 4°C, 10,000 x g for 10 min.

  • Phase Separation: You will see two layers.

    • Top Layer (Polar): Contains sugars (Lyxose), sugar phosphates, organic acids, amino acids. <-- Keep this.

    • Bottom Layer (Non-polar): Lipids.[2]

  • Drying: Transfer the polar upper phase to a fresh tube. Lyophilize (freeze-dry) overnight to remove solvents completely. Note: Residual methanol causes massive NMR peaks at ~50 ppm.

Phase 3: NMR Sample Preparation
  • Resuspend the lyophilized powder in 600 µL of D2O .

  • Add 0.5 mM DSS-d6 (Internal Standard).

  • Critical Step: Adjust pH to 7.00 ± 0.05 using NaOD/DCl.

    • Why? Chemical shifts of organic acids (e.g., Lactate, Pyruvate, Succinate) are pH-dependent. At pH 7.0, they are reproducible and match databases (BMRB/HMDB).

  • Transfer to a 5mm high-quality NMR tube.

Phase 4: NMR Acquisition Parameters

For quantitative analysis, standard proton decoupling (which generates Nuclear Overhauser Effect, NOE) cannot be used blindly because it enhances signals unequally.

Experiment A: Quantitative 1D 13C NMR (Inverse Gated Decoupling)

  • Pulse Sequence: zgig (Bruker) or equivalent.

    • Mechanism:[1][3][4][5][6] Decoupler is OFF during delay (no NOE buildup) and ON during acquisition (removes J-coupling splitting).

  • Relaxation Delay (D1): Must be > 5 x T1 .

    • For carboxyls (C1 of pyruvate), T1 can be 10-20s. Set D1 = 20s - 30s .

    • Trade-off: If time is limited, use D1 = 5s and apply correction factors derived from a fully relaxed standard.

  • Pulse Angle: 90° (maximize signal) or 30° (faster repetition).[3] For quantitative work with long D1, 90° is preferred.

  • Scans (NS): 13C is insensitive. Expect 1,000 – 10,000 scans (overnight run) for cell extracts.

  • Temperature: 298 K (25°C).

Experiment B: 2D 1H-13C HSQC (Sensitivity)

  • If the 1D 13C signal is too weak, run a gradient-enhanced HSQC.

  • Pros: Detects protons attached to 13C (100x more sensitive).

  • Cons: Cannot detect quaternary carbons (e.g., C1 carboxyl of pyruvate). Only useful for CH, CH2, CH3 groups.

Data Analysis & Interpretation

Chemical Shift Assignment (Targeted)

Use the following table to assign peaks derived from this compound metabolism.

MetaboliteCarbon PositionApprox.[7] Shift (ppm)Pathway Implication
L-Lyxose C1 (alpha/beta)94.5 / 98.2Unmetabolized Substrate
L-Xylulose C1 (CH2OH)63.0 - 65.0Isomerase Activity
Pyruvate C1 (Carboxyl)176.5Glycolysis (Lower branch)
Pyruvate C3 (Methyl)27.2Scrambling via PPP
Lactate C3 (Methyl)22.8Fermentation Product
Glutamate C434.2TCA Cycle Entry

Note: Shifts are pH sensitive. Calibrate DSS to 0.00 ppm.

Flux Calculation Logic

To calculate the flux through the PPP vs. Glycolysis:

  • Integrate the peak area of the metabolite of interest (e.g., Lactate C3).

  • Integrate the DSS standard peak (known concentration).

  • Calculate absolute concentration:

    
    
    (Note: For 13C, N is 1 per carbon atom. Ensure you account for enrichment %).
    
  • Split Ratio: If L-Lyxose C1 ends up in Pyruvate C1 (via direct cleavage) vs Pyruvate C3 (via PPP scrambling), the ratio of Peak(176ppm) / Peak(27ppm) indicates the pathway split.

Troubleshooting

IssueProbable CauseSolution
No Signal Low biomass / Low enrichment.Increase cell count to >10^8 cells. Use micro-cryoprobe if available. Use HSQC.
Broad Peaks Paramagnetic impurities or pH gradients.Add 1mM EDTA to chelate metals. Ensure thorough mixing and pH buffering.
Extra Peaks Residual Methanol/Ethanol.Lyophilize longer. Methanol appears at ~49 ppm (13C).
Baseline Roll Acoustic ringing or phase error.Use backward linear prediction processing. Adjust "First Point Multiplier" in processing.

References

  • Lane, A. N., et al. (2019). "Practical Guidelines to 13C-based NMR Metabolomics." Methods in Molecular Biology. NIST.[8] Link

  • Clendinen, C. S., et al. (2014). "13C NMR Metabolomics: Applications at Natural Abundance." Analytical Chemistry. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

  • Chokkathukalam, A., et al. (2014). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. Link

  • Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. (For Chemical Shift Reference). Link

Sources

Application Note: Metabolic Tracking and Structural Analysis of L-Lyxose-1-13C Incorporated Glycans

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating rare sugar metabolism and bacterial glycan biosynthesis. It addresses the specific challenge of tracking L-Lyxose-1-13C incorporation into complex carbohydrates, a critical task in glycobiology and antibiotic development (e.g., Streptomyces metabolites).

Abstract & Core Principle

L-Lyxose is a rare pentose isomer found in specific bacterial cell wall polysaccharides (e.g., Mycobacterium surface glycolipids) and antibiotic structures. Distinguishing L-Lyxose from its common isomers (D-Xylose, L-Arabinose) is analytically challenging due to identical molecular weights (150.13 Da).

This protocol details the use of This compound as a metabolic tracer. By introducing a stable isotope label at the C1 position (anomeric carbon), researchers can:

  • Quantify Incorporation: Differentiate endogenously synthesized Lyxose from exogenously scavenged Lyxose.

  • Trace Metabolic Fate: Determine if Lyxose is isomerized to Xylulose (entering the Pentose Phosphate Pathway) or incorporated intact into glycans.

  • Validate Structure: Confirm the presence of Lyxose residues in complex glycoconjugates via mass shift analysis (+1.003 Da).

Experimental Design & Workflow

The analysis requires a dual-approach strategy: GC-MS for precise isomer differentiation (linkage analysis) and LC-MS/MS for intact glycan profiling.

Reagents & Standards
  • Tracer: this compound (99% atom % 13C).

  • Internal Standard: D-Ribose-d10 (fully deuterated) or 13C5-Xylose for quantitation.

  • Derivatization Agents:

    • GC-MS: Hydroxylamine hydrochloride, Acetic anhydride (for Aldonitrile Acetates).

    • LC-MS: 1-phenyl-3-methyl-5-pyrazolone (PMP) or 2-Aminobenzamide (2-AB).

Biological Labeling Protocol
  • Inoculation: Inoculate bacterial culture (e.g., Aerobacter aerogenes or engineered E. coli) in minimal media.

  • Pulse-Chase/Steady State:

    • Steady State: Supplement media with 5 mM this compound as the sole pentose source.

    • Pulse: Add tracer at mid-log phase to track rapid turnover.

  • Harvest: Centrifuge cells (4,000 x g, 10 min), wash 3x with PBS to remove unincorporated tracer.

  • Extraction: Extract Lipopolysaccharides (LPS) or Exopolysaccharides (EPS) using the hot phenol-water method or ethanol precipitation.

Analytical Protocol A: GC-MS for Isomer Differentiation

Why this method? Mass spectrometry alone cannot distinguish Lyxose from Xylose. GC separation of Aldonitrile Acetate (ANA) derivatives provides the necessary chromatographic resolution.

Step-by-Step Methodology
  • Hydrolysis: Dissolve 1 mg of extracted glycan in 2M TFA (Trifluoroacetic acid). Heat at 120°C for 1 hour. Evaporate to dryness under N2.

  • Oximation: Add 50 µL of Hydroxylamine-HCl in pyridine (25 mg/mL). Heat at 75°C for 30 min. Mechanism: Opens the ring, fixing the C1 label in the oxime group.

  • Acetylation: Add 50 µL Acetic Anhydride. Heat at 75°C for 30 min. Mechanism: Acetylates all free hydroxyls.

  • Extraction: Add DCM (Dichloromethane) and water. Vortex. Collect the organic (lower) phase.

  • GC-MS Analysis:

    • Column: RTX-5ms or DB-5ms (30m x 0.25mm).

    • Temp Program: 150°C (1 min) -> 4°C/min -> 250°C.

    • Detection: EI (Electron Impact) mode.

Data Interpretation (GC-MS)[1]
  • Retention Time: L-Lyxose ANA elutes at a distinct time from Xylose and Arabinose ANAs.

  • Mass Shift:

    • Unlabeled Pentose ANA fragments: m/z 145, 103 (characteristic primary fragments).

    • 1-13C Labeled Pentose: Look for +1 Da shift in fragments containing C1.

    • Note: The C1-C2 bond cleavage is common. If C1 is lost, the label is lost. Focus on the molecular ion [M-60]+ or fragments retaining C1 (e.g., the nitrile end).

Analytical Protocol B: LC-MS/MS for Intact Incorporation

Why this method? To determine where Lyxose is located within an oligosaccharide chain without destroying the linkage.

Step-by-Step Methodology
  • PMP Derivatization:

    • Hydrolyze glycans (mild acid) or use released oligosaccharides.

    • Add 100 µL 0.5M PMP (in methanol) + 100 µL 0.3M NaOH.

    • Incubate at 70°C for 2 hours.

    • Neutralize with HCl; extract excess PMP with chloroform.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 20 mM Ammonium Acetate (pH 5.5); B: Acetonitrile.

    • Gradient: 15% B to 40% B over 20 mins.

  • MS Settings (QQQ or Q-TOF):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Target Mass (Pentose-PMP2): m/z 511.22 (Unlabeled).

    • Target Mass (13C-Lyxose-PMP2): m/z512.22 .

Data Interpretation (LC-MS)
  • Isotopologue Analysis: Calculate the ratio of m/z 512 / 511.

  • MS/MS Fragmentation:

    • Precursor m/z 512.22 -> Product ions.

    • PMP loss fragments will retain the sugar skeleton.

    • If the label is at C1 (attached to PMP), the PMP-C1 fragment will show the shift.

Visualization: Metabolic & Analytical Workflow[2][3]

G Substrate Substrate: This compound Cell Bacterial Culture (Metabolic Incorporation) Substrate->Cell Uptake Extraction Glycan Extraction (LPS/EPS) Cell->Extraction Biosynthesis Hydrolysis Acid Hydrolysis (Release Monosaccharides) Extraction->Hydrolysis Split Method Selection Hydrolysis->Split Deriv_GC Derivatization A: Aldonitrile Acetate Split->Deriv_GC Structural ID Deriv_LC Derivatization B: PMP Labeling Split->Deriv_LC High Throughput GCMS GC-MS Analysis (Isomer Separation) Deriv_GC->GCMS Data_GC Result: Retention Time + m/z Shift (Confirm Identity) GCMS->Data_GC LCMS LC-MS/MS Analysis (Quantitation) Deriv_LC->LCMS Data_LC Result: Isotopologue Ratio (M+1) (Quantify Flux) LCMS->Data_LC

Caption: Workflow tracking 13C-Lyxose from culture to analytical detection via GC-MS (structural isomerism) and LC-MS (quantification).

Scientific Validation & Troubleshooting

The Isomer Challenge

Problem: L-Lyxose, D-Xylose, and L-Arabinose produce identical MS/MS fragments in many conditions. Solution: Do not rely on MS alone. The Aldonitrile Acetate method is chemically specific. The nitrile group forms at C1. Since Lyxose and Xylose differ in the stereochemistry at C2/C3/C4, the resulting derivatives have different physical properties (boiling points/polarity), leading to separation on the GC column.

  • Validation: Run pure standards of L-Lyxose, D-Xylose, and L-Arabinose alongside your samples.

Label Scrambling (Metabolic Flux)

Risk: If L-Lyxose enters the Pentose Phosphate Pathway (PPP), it may be isomerized to D-Xylulose-5-P. The C1 label might be redistributed. Check:

  • If the label remains M+1 (single 13C), the skeleton is likely intact.

  • If you observe M+0 (loss of label) or M+2/3 (scrambling from recycling), the Lyxose has been catabolized.

  • Reference Check: Bacterial isomerases (e.g., L-fucose isomerase) can sometimes accept L-lyxose.

Quantitative Table: Expected Mass Shifts
Analyte DerivativeFormula (Unlabeled)Monoisotopic Mass (M)Target Mass (13C-Labeled)Key Fragment (GC-MS)
Lyxose-ANA C11H15NO8289.08 Da290.08 Da (M+1) m/z 145 -> 146
Lyxose-PMP C25H28N4O5511.22 Da512.22 Da (M+1) m/z 175 (PMP fragment)

References

  • Metabolic Flux Analysis using 13C-Labeling: Title: Profiling the metabolism of human cells by deep 13C labeling.[1] Source: Cell / PubMed Central. URL:[Link]

  • Differentiation of Pentose Isomers (GC-MS): Title: Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry. (Methodology applicable to pentoses). Source: PubMed.[2][3] URL:[Link]

  • Bacterial Polysaccharide Analysis: Title: Bacterial polysaccharides—A big source for prebiotics and therapeutics. Source: Frontiers in Immunology / PubMed Central. URL:[Link]

Sources

stable isotope tracing with L-Lyxose-1-13C in microbial fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for utilizing L-Lyxose-1-13C to map metabolic flux in microbial cell factories, specifically targeting Escherichia coli and Bacillus substrains engineered for rare sugar production.[1] L-Lyxose, a rare pentose, serves as a critical intermediate in the synthesis of high-value nucleoside analogs and L-ribose. However, its commercial viability is often compromised by cryptic catabolic pathways (e.g., the L-rhamnose or L-fucose salvage pathways) that divert carbon flux toward glycolysis.[1] This guide provides a self-validating methodology to quantify this catabolic "leakage" versus productive isomerization, utilizing 13C-positional isotopomer analysis to validate strain performance.

Introduction & Metabolic Context

The Engineering Challenge

In the bioproduction of rare sugars (e.g., L-ribose) or nucleosides, L-lyxose is often introduced as a substrate or generated as an intermediate. The primary bottleneck in these processes is pathway promiscuity .[1] Microbial hosts possess "sleeping" kinases and aldolases—specifically from the L-rhamnose and L-fucose regulons—that can promiscuously phosphorylate and cleave L-lyxose-derived intermediates, draining carbon into central metabolism (catabolism) rather than product formation.

The Role of this compound

Using uniformly labeled 13C-Lyxose is often cost-prohibitive and yields lower resolution regarding bond cleavage. This compound is the superior tracer because its C1 atom acts as a sentinel for aldolase cleavage events.

  • Scenario A (Productive Isomerization): If L-Lyxose is isomerized to L-Ribose, the C1 label remains intact in the pentose pool.

  • Scenario B (Catabolic Leakage): If L-Lyxose is isomerized to L-Xylulose and phosphorylated (via rhaB or fucK promiscuity), it undergoes retro-aldol cleavage.[1] The C1 label is shunted specifically into Dihydroxyacetone Phosphate (DHAP) , which rapidly scrambles into the central glycolytic pool (Pyruvate, Alanine).[1]

Metabolic Pathway Map

The following diagram illustrates the divergent fates of L-Lyxose and the specific tracking of the C1-13C label (marked in red).

LyxoseMetabolism cluster_extracellular Extracellular Medium cluster_cytosol Cytosol Lyx_Ext This compound (Substrate) Lyx_Int This compound Lyx_Ext->Lyx_Int Transport (FucP/RhaP) Xyl_Int L-Xylulose-1-13C Lyx_Int->Xyl_Int L-Fucose/Rhamnose Isomerase Rib_Int L-Ribose-1-13C (Target Product) Lyx_Int->Rib_Int L-Ribose Isomerase (Bioconversion) Xyl_P L-Xylulose-1-P (1-13C Labeled) Xyl_Int->Xyl_P Kinase (RhaB/FucK) (ATP dependent) DHAP DHAP (Contains 13C Label) Xyl_P->DHAP Aldolase Cleavage (C1-C3 fragment) GA Glycolaldehyde (Unlabeled) Xyl_P->GA (C4-C5 fragment) Pyr Pyruvate/Alanine (13C Enriched) DHAP->Pyr Glycolysis

Caption: Fate of C1-label. Green path indicates desired bioconversion.[1] Red path indicates catabolic loss via phosphorylation and aldolase cleavage, transferring label to DHAP and subsequently Pyruvate.[1]

Experimental Protocol

Materials & Reagents
  • Tracer: this compound (99% enrichment).

  • Host Strain: E. coli K-12 derivatives (e.g.,

    
    rhaB, 
    
    
    
    fucK for negative controls) or Bacillus subtilis.[1]
  • Quenching Solution: 60% Methanol / 40% Water (pre-chilled to -40°C).

  • Internal Standard: U-13C-Sorbitol (for recovery normalization).

Fermentation & Tracer Pulse

Note: This protocol uses a "Pulse-Chase" approach to visualize immediate flux distribution.

  • Pre-culture: Inoculate strain in M9 minimal medium + 1% Glycerol (unlabeled carbon source) to establish biomass.[1] Grow to mid-exponential phase (OD600 ~ 0.8).[1]

  • Wash: Centrifuge cells (4,000 x g, 5 min) and wash twice with M9 (no carbon) to remove residual glycerol.

  • Resuspension: Resuspend in fresh M9 medium containing the bioconversion substrate (unlabeled L-Lyxose) at 5 g/L. Incubate for 30 minutes to induce isomerase expression.

  • Isotope Pulse: Rapidly inject This compound to a final concentration of 1 g/L (maintaining a 20% enrichment ratio relative to total lyxose).

  • Sampling:

    • Timepoints: 0 min, 5 min, 15 min, 30 min, 60 min.[1]

    • Volume: Withdraw 1 mL culture per timepoint.

Quenching & Extraction (Critical Step)

Metabolism turns over in milliseconds.[1] Improper quenching invalidates flux data.

  • Direct Quench: Immediately inject the 1 mL sample into 4 mL of -40°C Methanol/Water (60:40) .

  • Centrifugation: Centrifuge at -9°C, 4,000 x g for 5 mins. Discard supernatant (unless analyzing extracellular metabolites).[1]

  • Extraction: Resuspend pellet in 500 µL boiling ethanol (75%) or acetonitrile/water (50:50) at -20°C for 15 mins to extract intracellular metabolites.

  • Clarification: Centrifuge at 15,000 x g. Collect supernatant.

  • Derivatization (For GC-MS): Dry supernatant. Derivatize using MOX (Methoxyamine HCl) followed by MSTFA to stabilize sugar intermediates and phosphorylated compounds.[1]

Analytical Methods & Data Interpretation

Instrumentation
  • Primary: GC-MS (Gas Chromatography-Mass Spectrometry).[1]

    • Why? Superior separation of sugar isomers (Lyxose vs. Xylulose vs. Ribose) and robust fragmentation patterns for positional analysis.[1]

  • Secondary: LC-MS/MS (Triple Quadrupole).[1]

    • Why? Direct detection of phosphorylated intermediates (L-Xylulose-1-P) without derivatization.

Mass Isotopomer Distribution (MID) Analysis

The core validation relies on calculating the Fractional Labeling (FL) of downstream metabolites.

Metabolite TargetFragment Ion (m/z)Interpretation of 13C Enrichment
L-Lyxose M+0 vs M+1Verifies uptake and substrate pool enrichment.
L-Ribose M+0 vs M+1Success Indicator. Presence of M+1 confirms direct isomerization without cleavage.[1]
Pyruvate / Alanine M+1Failure Indicator. If Pyruvate shows M+1 (Mass+1), the C1 of Lyxose was cleaved (via DHAP) and entered glycolysis.
Lactate M+1Failure Indicator. Confirming flux from Pyruvate

Lactate.[1]
Calculation of Catabolic Flux

To quantify the "Leakage Ratio" (


):


  • Note: Since Alanine is in rapid equilibrium with Pyruvate, its isotopic enrichment acts as a proxy for the glycolytic pool labeling state.[1]

Case Study: Troubleshooting Low Yields

Problem: An engineered E. coli strain producing L-Ribose showed 40% lower yield than theoretical predictions. Experiment: this compound tracing was performed. Results:

  • Intracellular L-Ribose was found, but Pyruvate and Alanine showed significant M+1 enrichment (15%).[1]

  • Diagnosis: The C1 label from Lyxose was entering the central carbon metabolism.[1][2] This indicated that L-Lyxose was being isomerized to L-Xylulose, phosphorylated by a promiscuous kinase (likely rhaB), and cleaved by aldolase.[1] Solution: Deletion of the rhaB (Rhamnulose kinase) gene eliminated the M+1 signal in Pyruvate and restored L-Ribose yield to near-theoretical levels.

References

  • Sauer, U. (2006).[1] Metabolic flux analysis during the exponential growth of Escherichia coli. Nature Protocols, 1(5), 2505-2520.[1] Link

  • Badia, J., et al. (1991).[1] L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose.[2][3][4][5][6] Journal of Bacteriology, 173(16), 5144–5150.[1] Link

  • Zamboni, N., et al. (2009).[1] 13C-based metabolic flux analysis. Nature Methods, 6, 269–276.[1] Link

  • Mizuochi, H., et al. (2019).[1] Production of L-ribose from L-arabinose by co-expression of L-arabinose isomerase and D-lyxose isomerase in Escherichia coli.[7] Applied Microbiology and Biotechnology, 103, 8829–8838.[1] Link

  • Cho, E. A., et al. (2007).[1] Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp.[1][5] nov. Journal of Bacteriology, 189(5), 1655–1663.[1] Link

Sources

L-Lyxose-1-13C for studying nucleotide sugar synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Tracing Nucleotide Sugar Biosynthesis and Glycosylation Precursors Using L-Lyxose-1-¹³C

Audience: Researchers, scientists, and drug development professionals in metabolomics, glycobiology, and cell biology.

Introduction: Unveiling Glycan Dynamics with a Novel Tracer

Nucleotide sugars are the activated monosaccharide donors essential for the glycosylation of proteins and lipids, processes fundamental to cell signaling, adhesion, and identity.[1] The synthesis of these critical precursors is tightly integrated with central carbon metabolism, yet dissecting the specific pathways that contribute to their formation remains a significant challenge. Dysregulation in nucleotide sugar metabolism is often implicated in diseases, including cancer, making these pathways attractive targets for therapeutic intervention.[2][3]

Stable isotope tracing is a powerful technique for mapping metabolic pathways and quantifying fluxes in living cells.[4] While ¹³C-labeled glucose is widely used, it traces numerous interconnected pathways simultaneously, which can complicate the interpretation of specific metabolic routes.[5] This application note introduces a targeted approach using L-Lyxose-1-¹³C , a novel isotopic tracer, to specifically probe the synthesis of nucleotide sugars.

L-Lyxose is a rare pentose sugar not typically utilized by mammalian cells, making its metabolic fate highly specific upon introduction. Its entry into the pentose phosphate pathway (PPP) via isomerization and phosphorylation provides a unique vantage point to trace carbon flux towards the hexosamine biosynthetic pathway (HBP) and the synthesis of UDP-sugars. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for employing L-Lyxose-1-¹³C as a sophisticated tool to investigate nucleotide sugar metabolism.

Principle of the Method: The Metabolic Journey of L-Lyxose-1-¹³C

The core principle of this method is to introduce L-Lyxose with a stable isotope label at the first carbon (C1) and track its incorporation into downstream metabolites, particularly nucleotide sugars. The rationale relies on a specific, multi-step metabolic conversion:

  • Uptake and Isomerization: L-Lyxose is transported into the cell and is isomerized to L-xylulose. This reaction is catalyzed by enzymes that may be promiscuous or specifically induced.[6][7] The ¹³C label remains at the C1 position.

  • Phosphorylation: L-xylulose is phosphorylated by a kinase to form L-xylulose-5-phosphate (L-X5P). The ¹³C label is now on the C5 position of this pentose phosphate.

  • Entry into the Pentose Phosphate Pathway (PPP): L-X5P is an epimer of D-xylulose-5-phosphate, a key intermediate of the non-oxidative PPP. Through the action of transketolase and transaldolase, the ¹³C label from L-X5P is shuffled into glycolytic intermediates such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).

  • Synthesis of Nucleotide Sugar Precursors: The ¹³C-labeled F6P can then enter the main nucleotide sugar synthesis pathway. It can be converted to glucose-6-phosphate (G6P), which is the precursor for UDP-glucose (UDP-Glc). UDP-Glc is subsequently converted to UDP-glucuronic acid (UDP-GlcA) and then to UDP-xylose (UDP-Xyl), a critical component of proteoglycans.[8][9]

By monitoring the mass isotopomer distribution (MID) of these key nucleotide sugars using mass spectrometry, researchers can quantify the contribution of this specific metabolic route.

Metabolic Pathway of L-Lyxose-1-13C cluster_0 Cellular Environment cluster_1 Cytoplasm This compound This compound L_Lyxose_in This compound This compound->L_Lyxose_in Transport L_Xylulose L-Xylulose-1-13C L_Lyxose_in->L_Xylulose Isomerase L_X5P L-Xylulose-5-13C-5-P L_Xylulose->L_X5P Kinase PPP Pentose Phosphate Pathway (PPP) L_X5P->PPP F6P Fructose-6-P (13C labeled) PPP->F6P G6P Glucose-6-P (13C labeled) F6P->G6P Isomerase UDP_Glc UDP-Glucose (13C labeled) G6P->UDP_Glc UTP UDP_GlcA UDP-Glucuronic Acid (13C labeled) UDP_Glc->UDP_GlcA UDP-Glc Dehydrogenase UDP_Xyl UDP-Xylose (13C labeled) UDP_GlcA->UDP_Xyl UDP-GlcA Decarboxylase

Caption: Proposed metabolic fate of L-Lyxose-1-¹³C.

Experimental Design and Key Considerations

Designing a robust stable isotope tracing experiment is critical for generating reliable and interpretable data.[10]

  • Cell Line Selection: Choose a cell line relevant to the biological question. It is advisable to first perform a pilot study to confirm that the chosen cell line can metabolize L-Lyxose. Not all cell lines may express the necessary transporters or enzymes.

  • Tracer Concentration: The concentration of L-Lyxose-1-¹³C should be optimized. It should be high enough to achieve significant labeling in downstream metabolites but not so high as to induce toxicity or off-target effects. A starting point is typically in the range of 1-10 mM, replacing an equivalent amount of glucose in the medium if necessary to avoid confounding effects from excess carbon sources.

  • Labeling Time Course: The kinetics of label incorporation vary between metabolites. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is essential to determine when isotopic steady-state is reached for the nucleotide sugars of interest.[4] This ensures that the measured labeling reflects the true pathway flux rather than a transient state.

  • Controls:

    • Unlabeled Control: Cells grown in identical media but with unlabeled L-Lyxose (or without L-Lyxose) are crucial. This control is used to determine the natural abundance of ¹³C and to confirm the chromatographic retention times and fragmentation patterns of target metabolites.[10]

    • Positive Control: A parallel experiment using uniformly labeled [U-¹³C₆]-Glucose can be valuable. This helps to compare the labeling efficiency and pathways of the novel tracer against a well-established one.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide from cell culture to sample analysis.

Protocol 1: Cell Culture and Metabolic Labeling

This protocol describes how to label adherent cells in a 6-well plate format. It can be scaled as needed.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~75-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in their standard growth medium.

  • Media Preparation: Prepare the labeling medium. This is typically a base medium (e.g., DMEM) lacking glucose and pyruvate. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled small molecules. Add L-Lyxose-1-¹³C to the desired final concentration. Prepare an identical control medium with unlabeled L-Lyxose.

  • Initiate Labeling: Aspirate the standard growth medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the pre-warmed labeling medium (or control medium) to each well.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired labeling duration determined from your time-course experiment.

Protocol 2: Quenching Metabolism and Metabolite Extraction

Rapidly halting all enzymatic activity is the most critical step for accurately capturing the metabolic state of the cell.[11]

  • Prepare Quenching/Extraction Solution: Prepare an 80:20 methanol:water solution (v/v) and chill it on dry ice to -80°C.

  • Quench Metabolism: At the end of the incubation period, remove the plate from the incubator and immediately aspirate the labeling medium. Place the plate on a bed of dry ice to cool the cells rapidly.

  • Wash: Gently and quickly wash the cell monolayer with 1 mL of ice-cold saline solution (e.g., PBS or 0.9% NaCl) to remove any remaining extracellular tracer. Aspirate the wash solution completely.

  • Extract Metabolites: Add 1 mL of the pre-chilled 80% methanol solution to each well. Place the plate on a rocker or shaker at 4°C for 15 minutes to ensure complete lysis and extraction.

  • Collect Lysate: Use a cell scraper to detach the cells and ensure they are fully suspended in the methanol solution.[11] Transfer the entire cell lysate/extract mixture into a pre-chilled microcentrifuge tube.

  • Clarify Extract: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. This is your metabolite extract.

  • Storage: Store the extracts at -80°C until analysis. For LC-MS analysis, it is recommended to dry the extract completely using a vacuum concentrator (e.g., SpeedVac) and then reconstitute in an appropriate solvent prior to injection.

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing the incorporation of ¹³C into polar metabolites like nucleotide sugars due to its sensitivity and ability to resolve isotopologues.[4][12]

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50:50 acetonitrile:water. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to LC vials.

  • Chromatography: Use a chromatography method suitable for separating polar anionic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for nucleotide sugars.

    • Example Column: A polymeric HILIC column or a silica-based amide column.

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic (e.g., 90% B) to high aqueous.

  • Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer (HRMS), such as a Q-Exactive or Orbitrap instrument, operated in negative ion mode.[10]

    • Scan Mode: Perform full scan analysis (e.g., m/z range 75-1000) to detect all metabolites.

    • Resolution: Use a high resolution setting (e.g., >70,000) to accurately distinguish between mass isotopologues.

    • Targeted MS/MS: For confident identification, perform targeted MS/MS (ddMS2) on the expected m/z values of unlabeled nucleotide sugars (e.g., UDP-Xylose) to confirm their identity by matching fragmentation patterns to standards or databases.

Protocol 4: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable positional information about the ¹³C label, which can be used to confirm the proposed metabolic pathway.[13]

  • Sample Preparation: For NMR, a larger amount of material is required. Pool extracts from multiple plates if necessary. The dried extract should be reconstituted in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).

  • NMR Acquisition:

    • 1D ¹³C NMR: A simple 1D ¹³C spectrum will show signals only from the enriched carbons, providing a clear profile of labeled metabolites.[14]

    • 2D ¹H-¹³C HSQC: This experiment correlates directly bonded protons and carbons. It is extremely powerful for resolving overlapping signals and provides unambiguous assignments of the ¹³C label to specific positions within a molecule's carbon skeleton.[15]

Data Analysis and Interpretation

LC-MS Data
  • Peak Identification: Identify the peaks for target metabolites (UDP-Glc, UDP-GlcA, UDP-Xyl) in the chromatograms based on accurate mass and retention time, confirmed by MS/MS fragmentation against a standard.

  • Isotopologue Extraction: Extract the ion chromatograms for each isotopologue of the target metabolite. For UDP-Xylose (C₁₄H₂₁N₂O₁₆P₂), you would extract the m/z for the unlabeled form (M+0) and the labeled forms (M+1, M+2, etc.).

  • Correction for Natural Abundance: The raw isotopologue intensities must be corrected for the natural abundance of all heavy isotopes (¹³C, ¹⁵N, ¹⁸O, etc.). This is typically done using established algorithms available in software packages or custom scripts.

  • Calculate Fractional Enrichment: The fractional enrichment (FE) represents the percentage of the metabolite pool that is labeled. It is calculated as: FE = (Sum of corrected labeled isotopologue intensities) / (Sum of all corrected isotopologue intensities)

Example Data Presentation

The results can be summarized in a table to clearly show the incorporation of the ¹³C label.

MetaboliteConditionM+0 (%)M+1 (%)M+2 (%)...Fractional Enrichment (%)
UDP-XyloseUnlabeled Control98.11.80.1...0.0
UDP-XyloseL-Lyxose-1-¹³C (24h)65.428.55.3...34.6
UDP-GlucoseUnlabeled Control97.92.00.1...0.0
UDP-GlucoseL-Lyxose-1-¹³C (24h)72.324.13.1...27.7

Note: Data are hypothetical and for illustrative purposes. M+n values are corrected for natural abundance.

NMR Data Interpretation

In the ¹H-¹³C HSQC spectrum, the presence of a cross-peak for a specific carbon in the UDP-sugar molecule confirms that the label has been incorporated at that precise position. This provides definitive evidence to support or refute the proposed metabolic pathway shown in the principle section.

Overall Experimental Workflow

The entire process from experiment setup to final data interpretation can be visualized as a clear workflow.

Experimental Workflow cluster_setup 1. Experimental Setup cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Cell_Culture Seed Cells in 6-well Plates Labeling Incubate with This compound Medium Cell_Culture->Labeling Quench Rapidly Quench Metabolism (-80°C) Labeling->Quench Extract Extract Metabolites with Cold 80% Methanol Quench->Extract Dry Dry Extract Extract->Dry LCMS LC-HRMS Analysis Dry->LCMS NMR NMR Analysis (Optional) Dry->NMR Process Correct for Natural Abundance LCMS->Process Interpret Map Labeled Positions & Determine Flux NMR->Interpret Calculate Calculate Fractional Enrichment Process->Calculate Calculate->Interpret

Caption: A summary of the experimental workflow.

References

  • Grankvist, N., Watrous, J. D., Lagerborg, K. A., Lyutkute, M., & Jain, M. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 30(2), 636–645.e3. [Link]

  • Büttner, M. J., & Lengeler, J. W. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of bacteriology, 173(16), 5144–5150. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. eLS, 1-15. [Link]

  • Taylor & Francis Online. (n.d.). Lyxose – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). 1D ¹³C (A) and ¹H (B) NMR spectra of a metabolic mixture. Retrieved from [Link]

  • Mäkelä, J., Kärkkäinen, A., & Maaheimo, H. (2014). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 1090, 175–204. [Link]

  • Powers, R. K., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Harper, A. D., & Bar-Peled, M. (2002). Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms. Plant physiology, 130(4), 2188–2198. [Link]

  • Alonso, A. P., Piñeros, M. A., & Shachar-Hill, Y. (2010). Quantifying ¹³C-labeling in free sugars and starch by GC-MS. Methods in molecular biology (Clifton, N.J.), 639, 365–377. [Link]

  • Zhang, C., et al. (2018). Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications. Molecules (Basel, Switzerland), 23(12), 3178. [Link]

  • Nidetzky, B., & Zhong, C. (2020). Nucleotide Sugars in Chemistry and Biology. Molecules (Basel, Switzerland), 25(18), 4277. [Link]

  • Sennett, N. C., et al. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in chemistry, 6, 180. [Link]

  • Acket, S., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis of plant seeds. Analytical biochemistry, 525, 62–65. [Link]

  • Graiff, A., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Biogeosciences, 21(1), 1-16. [Link]

  • Pu, Y., et al. (2023). Lysosomes at the Crossroads of Cell Metabolism, Cell Cycle, and Stemness. International journal of molecular sciences, 24(3), 2828. [Link]

  • Darabedian, N., et al. (2019). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Methods in enzymology, 622, 117–139. [Link]

  • Scott, T. A., & Unkefer, C. J. (1993). U.S. Patent No. 5,227,296. U.S.
  • ResearchGate. (n.d.). Biosynthesis of UDP-α-D-Xylose and UDP-β-L-Arabinose. Retrieved from [Link]

  • Faubert, B., et al. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 13(7), 834. [Link]

  • Sennett, N. C., et al. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in chemistry, 6, 180. [Link]

  • Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics [Video]. YouTube. [Link]

  • Lim, C. Y., & Zoncu, R. (2016). The lysosome at the intersection of cellular growth and destruction. Developmental cell, 36(5), 483–484. [Link]

  • Bar-Peled, M., & O'Neill, M. A. (2011). Plant nucleotide sugar formation, interconversion, and salvage by sugar recycling. Annual review of plant biology, 62, 127–155. [Link]

  • ResearchGate. (n.d.). Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose.... Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of UDP-xylose: Characterization of membrane-bound At Uxs2. Retrieved from [Link]

  • Creek, D. J., et al. (2014). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical chemistry, 86(1), 546–555. [Link]

  • Science.gov. (n.d.). xylose metabolic pathway: Topics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, December 4). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR [Video]. YouTube. [Link]

  • Powers, R. K., et al. (2024). Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. bioRxiv. [Link]

  • Campbell, C. T., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences of the United States of America, 108(9), 3476–3481. [Link]

  • Munger, J., & Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 1928, 237–248. [Link]

  • ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible pathways of pentose metabolism. Retrieved from [Link]

  • JoVE. (2022, September 28). Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of L-Lyxose-1-13C in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stable isotope labeling experiments. As Senior Application Scientists, we understand that navigating the complexities of metabolic tracing with rare sugars like L-Lyxose can be challenging. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your in vitro experiments involving L-Lyxose-1-13C. We will move beyond simple checklists to explain the underlying biochemical principles, ensuring you can make informed decisions to achieve robust and reproducible results.

Part 1: Foundational Knowledge: Understanding L-Lyxose Metabolism

Before troubleshooting, it's crucial to understand the unique biological context of L-Lyxose. Unlike ubiquitous sugars such as glucose, L-Lyxose is not a primary carbon source for most mammalian cells, and its metabolic pathway is not fully elucidated in this context.

Q1: What is the likely metabolic fate of L-Lyxose in mammalian cells, and where does the 1-13C label go?

Answer: L-Lyxose is a pentose that is structurally an analog of L-rhamnose. In microorganisms like E. coli, L-lyxose can be metabolized via the L-rhamnose pathway, which involves isomerization to L-xylulose.[1][2] While a dedicated L-lyxose pathway is not well-defined in mammalian cells, the enzymatic machinery of the pentose phosphate pathway (PPP) and related enzymes provide a plausible route.

Underlying Principle: Isomerization and Decarboxylation The most probable fate for L-Lyxose is its isomerization to L-xylulose. This can be catalyzed by enzymes with broad substrate specificity, such as D-lyxose isomerase or rhamnose isomerase, though the efficiency in mammalian cells is likely low.[2][3] L-xylulose can then be phosphorylated to L-xylulose-5-phosphate, which is an intermediate of the pentose phosphate pathway.

Crucially, for this compound, the label is on the first carbon (C1). In the oxidative branch of the PPP, the C1 carbon of pentose sugars is cleaved and released as CO2. This is a primary reason for observing low incorporation of the 13C label into downstream metabolites like amino acids or fatty acids. The label is literally lost from the system.

Recommended Action:

  • Assess Pathway Activity: Before extensive troubleshooting, confirm if your cell line has the basic enzymatic machinery to process pentose sugars by running a parallel experiment with a more common labeled pentose, like 1-13C-D-Ribose.

  • Target Early Intermediates: When analyzing your results, look for the 13C label in early pathway intermediates, such as xylulose-5-phosphate or other pentose phosphates, rather than expecting high enrichment in distant downstream metabolites.

Diagram: Putative Metabolic Pathway of this compound in a Mammalian Cell

L_Lyxose_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartment L_Lyxose_1_13C_ext This compound Transporter Sugar Transporter (e.g., GLUT family) L_Lyxose_1_13C_ext->Transporter Uptake L_Lyxose_1_13C_int This compound Transporter->L_Lyxose_1_13C_int L_Xylulose_1_13C L-Xylulose-1-13C L_Lyxose_1_13C_int->L_Xylulose_1_13C Isomerase L_Xylulose_5P_1_13C L-Xylulose-5-P-1-13C L_Xylulose_1_13C->L_Xylulose_5P_1_13C Kinase PPP Pentose Phosphate Pathway (PPP) L_Xylulose_5P_1_13C->PPP CO2 13CO2 (Lost) PPP->CO2 Decarboxylation Step Biomass Downstream Metabolites (Amino Acids, Lipids, etc.) (Low 13C Incorporation) PPP->Biomass Anabolic Pathways

Caption: Putative metabolic route for this compound.

Q2: How does L-Lyxose get into the cell, and could this be a limiting factor?

Answer: L-Lyxose, as a pentose sugar, likely relies on facilitated hexose transporters, such as members of the GLUT (SLC2A) family, for entry into the cell.[4] However, these transporters have varying affinities for different sugars, and L-Lyxose is not a preferred substrate.

Underlying Principle: Competitive Inhibition Most standard cell culture media are rich in glucose. Glucose will outcompete L-Lyxose for binding to GLUT transporters, significantly reducing the uptake of your labeled tracer.[5] This competition is a major bottleneck that can lead to extremely low intracellular concentrations of this compound, regardless of the concentration you add to the medium.

Recommended Action:

  • Use Glucose-Free Medium: For the duration of the labeling experiment, switch to a medium that is free of glucose and other competing sugars like galactose. You may need to supplement with other carbon sources like glutamine to maintain cell viability.

  • Characterize Transporter Expression: If feasible, check the expression profile of GLUT transporters in your cell line. Cell lines with high expression of GLUT1 or GLUT3 may show better uptake.

Part 2: Troubleshooting Guide: A Step-by-Step Approach

Use this section to diagnose specific experimental issues.

Q3: My 13C enrichment is low across all metabolites. What are the first things to check?

Answer: This common issue usually points to a problem with either the tracer itself, its availability to the cells, or general cell health.

Underlying Principle: Effective labeling requires a pure, stable tracer to be taken up by healthy, metabolically active cells. Any compromise in these three areas will result in globally low incorporation.

Recommended Action:

  • Verify Tracer Integrity: Confirm the chemical and isotopic purity of your this compound. Impurities can lead to inaccurate quantification and lower-than-expected enrichment.[6]

  • Assess Cell Health: Perform a simple viability test (e.g., Trypan Blue exclusion) before and after the labeling period. Ensure cell confluence is within the optimal range (typically 70-80%) to avoid metabolic changes due to contact inhibition or nutrient depletion.

  • Optimize Tracer Concentration: The tracer must be provided at a concentration that is sufficient for uptake without being toxic.[7]

Troubleshooting Workflow: Low Global 13C Enrichment

Troubleshooting_Workflow start Low 13C Incorporation Detected check_tracer Step 1: Verify Tracer Integrity start->check_tracer result_tracer Is tracer purity >99%? check_tracer->result_tracer check_cells Step 2: Assess Cell Health & Density result_cells Are cells >95% viable and 70-80% confluent? check_cells->result_cells check_concentration Step 3: Optimize Tracer Concentration result_concentration Was a dose-response experiment performed? check_concentration->result_concentration check_media Step 4: Check for Competing Sugars result_media Is the medium free of glucose/galactose? check_media->result_media result_tracer->check_cells Yes action_tracer Action: Contact supplier. Perform QC via MS. result_tracer->action_tracer No result_cells->check_concentration Yes action_cells Action: Re-plate cells at optimal density. Check for contamination. result_cells->action_cells No result_concentration->check_media Yes action_concentration Action: Run concentration curve. (See Protocol 1) result_concentration->action_concentration No action_media Action: Switch to sugar-free medium for labeling period. result_media->action_media No proceed Proceed to Pathway-Specific Troubleshooting result_media->proceed Yes

Sources

minimizing isotopic dilution effects with L-Lyxose-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Isotopic Dilution Effects for Accurate Quantification and Metabolic Tracing

Welcome to the technical support center for the effective use of L-Lyxose-1-13C. As Senior Application Scientists, we have compiled this guide based on our extensive experience in mass spectrometry-based analysis and metabolomics. This resource is designed to provide you, our fellow researchers, with the foundational knowledge and practical troubleshooting advice needed to ensure the integrity and accuracy of your experiments. Our goal is to move beyond simple protocols and explain the causality behind each step, empowering you to build self-validating and robust analytical systems.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the core principles that underpin the use of this compound in quantitative studies. Understanding these fundamentals is the first step toward preventing common experimental errors.

Q1: What is Isotope Dilution Mass Spectrometry (IDMS), and why is it considered a gold-standard technique?

A: Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical method for precise quantification.[1] The core principle involves adding a known quantity of an isotopically labeled version of your analyte—in this case, this compound—to your sample. This labeled compound serves as an internal standard (IS).[2] Because the labeled IS is chemically identical to the native (unlabeled) analyte, it behaves the same way during sample extraction, cleanup, and analysis.[2][3] Any sample loss or variation in instrument response will affect both the analyte and the IS equally. Instead of relying on absolute signal intensity, which can be variable, IDMS uses the ratio of the native analyte to the labeled internal standard for calculation. This ratio remains constant even if sample is lost, making the quantification highly accurate and precise, especially in complex biological matrices where matrix effects are a concern.[4]

Q2: Why should I use a 13C-labeled standard like this compound instead of a deuterated (2H) one?

A: This is an excellent question that gets to the heart of selecting the best internal standard. While both are stable isotopes, 13C-labeled standards are generally superior for LC-MS applications for two key reasons:

  • Chromatographic Co-elution: 13C is heavier than 12C, but this mass difference has a negligible effect on the physicochemical properties of the molecule. Therefore, this compound will almost perfectly co-elute with native L-Lyxose from a liquid chromatography (LC) column. Deuterium (2H), being twice the mass of hydrogen (1H), can sometimes alter the retention time slightly. This "isotopic effect" can cause the standard to elute just before the native analyte, meaning it may experience different matrix effects and lead to less accurate correction.[5]

  • Chemical Stability: The carbon-deuterium bond can be weaker than the carbon-hydrogen bond. In some cases, deuterium atoms can be lost or exchanged during sample preparation or within the ion source of the mass spectrometer.[6] The carbon-13 isotope is integrated into the molecular backbone and is not susceptible to exchange, ensuring its stability throughout the analytical process.

Q3: What are the primary applications of this compound?

A: this compound is a versatile tool with two main applications:

  • Internal Standard for Quantification: Its most common use is as an internal standard for the accurate measurement of unlabeled L-Lyxose in various samples, such as biological fluids, cell culture media, or food products.[7]

  • Metabolic Tracer: In metabolic research, this compound can be introduced into a biological system (e.g., cell culture) to trace the fate of the lyxose carbon backbone.[8] By analyzing downstream metabolites and seeing where the 13C label appears, researchers can elucidate metabolic pathways, measure metabolic fluxes, and identify novel biochemical transformations.[8][9][10] L-Lyxose is known to be metabolized in some microorganisms, potentially entering central carbon metabolism via intermediates like L-xylulose.[11][12]

Q4: What are "matrix effects," and how does this compound help correct for them?

A: "Matrix effects" refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma).[13][14] These co-eluting substances can either suppress or enhance the analyte's signal in the mass spectrometer's ion source, leading to significant quantitative inaccuracy.[13][14] Because this compound is chemically identical to the native analyte and co-elutes perfectly, it experiences the exact same degree of ion suppression or enhancement.[15] By using the ratio of the analyte to the internal standard, the variable matrix effect is effectively cancelled out, leading to robust and reliable quantification.

Section 2: Experimental Design & Best Practices

A well-designed experiment is the best way to prevent issues. Follow these guidelines to ensure your use of this compound is robust from the start.

Workflow for Isotope Dilution Mass Spectrometry

The diagram below illustrates the fundamental workflow of IDMS, highlighting the critical step of adding the internal standard at the beginning of the process.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample 1. Biological Sample (Contains native L-Lyxose) Spike 2. Add Known Amount of this compound Sample->Spike Crucial First Step Homogenize 3. Homogenize & Equilibrate Spike->Homogenize Extract 4. Extract Analytes (e.g., SPE, LLE) Homogenize->Extract LCMS 5. LC-MS Analysis Extract->LCMS Ratio 6. Measure Peak Area Ratio (Native / 13C-IS) LCMS->Ratio CalCurve 7. Apply to Calibration Curve Ratio->CalCurve Result 8. Calculate Final Concentration CalCurve->Result

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow.

Q: At what stage of my sample preparation should I add the this compound internal standard?

A: As early as physically possible. This is the most critical rule in IDMS.[6] The internal standard must be added before any sample manipulation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[2] The reason is that the IS is designed to correct for analyte loss during these procedures. If you add the standard after extraction, you have no way of knowing how much native analyte was lost, and your quantification will be inaccurate.

Q: How do I determine the optimal amount of this compound to spike into my sample?

A: The goal is to add an amount of internal standard that results in a peak intensity similar to that of the native analyte in your samples. An analyte-to-IS ratio between 0.5 and 2.0 is often ideal. This requires an initial estimation of the endogenous L-Lyxose concentration in your typical sample.

Expected Analyte ConcentrationRecommended IS Spiking ConcentrationRationale
Low (e.g., 1-10 ng/mL)Spike to ~5 ng/mLEnsures the IS signal is strong enough for reliable detection without overwhelming a low analyte signal.
Medium (e.g., 10-100 ng/mL)Spike to ~50 ng/mLA 1:1 ratio is ideal for maximizing precision in the middle of the calibration range.
High (e.g., >100 ng/mL)Spike to ~250 ng/mLKeeps the analyte:IS ratio within a reasonable range to avoid detector saturation issues.
Wide Dynamic RangeSpike to the geometric mean of the expected range.Provides a good compromise for accurately quantifying both low and high concentration samples.

Q: How should I prepare and store my this compound stock and working solutions?

A: Proper handling of your standard is paramount for accurate quantification.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mg/mL) in a high-purity solvent in which L-Lyxose is stable (e.g., HPLC-grade water or methanol). Use a calibrated analytical balance and Class A volumetric flasks. Store this stock in an amber glass vial at -20°C or -80°C.

  • Working Solutions: Prepare intermediate and final working solutions by diluting the stock solution. These are the solutions you will use to spike your samples. We recommend preparing these fresh every few weeks and storing them at 4°C for short-term use to minimize freeze-thaw cycles.

  • Verification: The concentration of your stock solution is a critical parameter. If your results are consistently biased, the accuracy of the IS concentration is a primary suspect.[3] Consider verifying the concentration via a technique like quantitative NMR (qNMR) if the highest level of accuracy is required.

Section 3: Troubleshooting Guide

Even with the best experimental design, problems can arise. This section provides a systematic approach to diagnosing and solving common issues.

Q: My replicate measurements show high variability (high CV%). What is the likely cause?

A: High coefficient of variation (CV%) in the analyte/IS ratio points to an inconsistent process. The cause is most likely occurring during sample preparation, as the ratio measurement itself should be highly reproducible.

G Start High CV% in Replicates CheckMixing Is the IS fully homogenized with the sample before extraction? Start->CheckMixing CheckPipetting Is the pipetting of the IS and sample accurate and consistent? CheckMixing->CheckPipetting No Sol_Vortex Solution: Increase vortexing/mixing time. Ensure IS is added to liquid sample, not adhered to tube wall. CheckMixing->Sol_Vortex Yes CheckEvaporation Is there solvent evaporation before or after IS addition? CheckPipetting->CheckEvaporation No Sol_Calibrate Solution: Calibrate pipettes. Use reverse pipetting for viscous samples. CheckPipetting->Sol_Calibrate Yes CheckCarryover Is there instrument carryover? CheckEvaporation->CheckCarryover No Sol_Caps Solution: Keep tubes capped. Work efficiently during preparation. CheckEvaporation->Sol_Caps Yes Sol_Wash Solution: Inject blanks between samples. Optimize LC wash method. CheckCarryover->Sol_Wash Yes

Caption: Troubleshooting flowchart for high measurement variability.

A step-by-step diagnostic approach:

  • Incomplete Homogenization: The IS must be thoroughly mixed with the sample to achieve equilibrium.[16] If the IS is not evenly distributed, different aliquots will have different analyte/IS ratios. Action: Increase vortexing time after adding the IS. Ensure the IS is added directly into the liquid sample, not onto the side of the tube wall.

  • Inaccurate Pipetting: Small errors in pipetting the IS or the sample volume will directly translate to variability. Action: Verify pipette calibration. For viscous samples like plasma, consider using positive displacement pipettes or the reverse pipetting technique.

  • Sample Evaporation: If working with volatile solvents, inconsistent evaporation between samples can change concentrations and ratios. Action: Keep sample vials capped whenever possible and work in a consistent manner.

  • Instrument Carryover: If a high concentration sample is followed by a low one, residual analyte from the first injection can carry over into the next, artificially inflating the ratio. Action: Inject a blank solvent run between each sample to check for carryover of either the analyte or the IS.

Q: I am using this compound as a metabolic tracer, but I'm not seeing any labeled downstream metabolites, or the labeling is very low. Why?

A: This is a common challenge in tracer studies and can be due to biological or technical reasons.

  • Metabolic Inactivity: The most straightforward reason is that the cells or organism under study may not actively metabolize L-Lyxose. While some microbes utilize it, many mammalian cells may not have the necessary transporters or enzymes.[11][17] Action: Before a large-scale experiment, perform a pilot study with a higher concentration of this compound and harvest samples at multiple time points (e.g., 1, 6, 24 hours) to see if any label is incorporated at all.

  • Dilution by Endogenous Pools: If the cells have a large internal pool of unlabeled intermediates that feed into the same pathways, your 13C label will be significantly diluted. For example, if L-Lyxose is converted to an intermediate of the pentose phosphate pathway, it will be diluted by the much larger flux coming from glucose.[9] Action: Consider using a culture medium where other primary carbon sources (like glucose) are reduced or replaced, if metabolically tolerated by the cells. This can help increase the relative contribution of the this compound tracer.

  • Insufficient Incubation Time: Metabolic turnover can be slow. It may take a significant amount of time for the 13C label to appear in downstream metabolites. Action: Perform a time-course experiment to determine the optimal labeling duration.

  • Incorrect Quenching/Extraction: Rapidly stopping all enzymatic activity ("quenching") is critical to capture a true snapshot of metabolism.[18] If quenching is slow, labeled metabolites might be consumed before you can measure them. Action: Use a validated quenching protocol, such as plunging cells into ice-cold methanol or another solvent mixture, to instantly halt metabolism.[18]

Q: My calculated concentrations are consistently lower (or higher) than expected. What could be wrong?

A: A systematic bias in your results often points to an issue with your standards or your calibration curve.

  • Inaccurate IS Concentration: As mentioned in Section 2, if the concentration of your spiking solution is incorrect, all of your results will be systematically skewed.[3] Action: Re-prepare your stock and working solutions carefully. If possible, have a colleague prepare a separate set of standards as a cross-validation check.

  • Isotopic Contribution: The native L-Lyxose in your sample contains a small amount of naturally occurring 13C (~1.1% for each carbon). Similarly, your this compound standard may not be 100% pure and could contain a small amount of unlabeled (M+0) material. For high-precision work, these isotopic contributions must be corrected in your data processing software. Failure to do so can cause a slight bias.

  • Metabolic Conversion of the IS: In living systems (e.g., in vivo studies where the IS is dosed), the internal standard itself could be slowly metabolized over the course of the experiment. This would violate the assumption that its concentration is stable. Action: This is less of a concern for in vitro experiments where the IS is added just before extraction. For in vivo studies, assess the stability of the IS over the experimental timeframe.

References
  • Isotope Dilution Mass Spectrometry. (n.d.). PTB.de. Retrieved February 3, 2026, from [Link]

  • Li, Y., et al. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate.
  • Chen, L. S., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. PMC, PubMed Central, NIH.
  • Metallo, C. M., et al. (2015).
  • Pettitt, M., et al. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. ScienceDirect.
  • What Is Isotope Dilution Mass Spectrometry? (2025, July 11). Chemistry For Everyone - YouTube. Retrieved February 3, 2026, from [Link]

  • Nonose, N. S., et al. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry (RSC Publishing). DOI:10.1039/D4JA00029C
  • Standard calibration with internal 13C standard at constant... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • 13C Labeled internal standards - Mycotoxins. (n.d.). LIBIOS. Retrieved February 3, 2026, from [Link]

  • Alwash, M., et al. (2023, June 6). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. RSC Publishing.
  • Isotopic Dilution Analysis. (2020, May 15). Pacific Rim Laboratories. Retrieved February 3, 2026, from [Link]

  • 13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved February 3, 2026, from [Link]

  • (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Isotope dilution. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Food Risk Management. Retrieved February 3, 2026, from [Link]

  • Liu, Y., et al. (2024).
  • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV. Retrieved February 3, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC, NIH.
  • Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. (n.d.). PMC, PubMed Central.
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). PMC.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.).
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.. Retrieved February 3, 2026, from [Link]

  • He, L., et al. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS.
  • Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Ana lysis™, an isotopic-labeling technique for accu. (n.d.). Ovid.
  • Bausch, C., et al. (n.d.). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. ASM Journals.
  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2017, June 20). eScholarship.org. Retrieved February 3, 2026, from [Link]

  • Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochr
  • 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved February 3, 2026, from [Link]

  • Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved February 3, 2026, from [Link]

  • (PDF) Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (n.d.).
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
  • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. (2017, July 12). YouTube. Retrieved February 3, 2026, from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC, NIH.
  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. Retrieved February 3, 2026, from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, September 17). LabRulez LCMS.
  • Internal Standards for Protein Quantification by LC-MS/MS. (2025, January 17). PharmiWeb.com.
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  • Possible pathways of pentose metabolism. d-Lyxose can be isomerized to... (n.d.).

Sources

Technical Support Center: Enhancing Mass Spectrometry Detection of L-Lyxose-1-13C Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing L-Lyxose-1-13C as a metabolic tracer. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to common challenges encountered during the mass spectrometry (MS) analysis of its metabolites. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and immediately applicable in your laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the analysis of this compound and its metabolites.

Q1: Why is the detection of sugars and their metabolites by mass spectrometry inherently challenging?

The physicochemical properties of sugars like L-Lyxose and its downstream metabolites present several analytical hurdles:

  • High Polarity: Sugars are highly polar molecules, which makes them difficult to retain and separate using standard reversed-phase liquid chromatography (RP-LC).[1][2]

  • Low Volatility: Their non-volatile nature precludes direct analysis by gas chromatography (GC) without prior derivatization.[1][3]

  • Poor Ionization Efficiency: Sugars lack easily ionizable functional groups, leading to low signal intensity in the mass spectrometer.[2][4]

  • Isomerism: Many sugar metabolites are isomers (e.g., pentose phosphates), possessing the same mass but different structures, making them indistinguishable by MS alone and requiring robust chromatographic separation.[2][4]

Q2: What is the purpose of using this compound and how does it aid in detection?

Stable isotope labeling with 13C is a powerful technique for metabolic flux analysis.[5][6] By introducing a "heavy" carbon atom at a specific position (the C1 carbon in this case), we can distinguish the administered L-Lyxose and its metabolites from the endogenous, unlabeled counterparts. The resulting mass shift of +1 Da for each incorporated 13C atom allows for:

  • Tracing metabolic pathways: Following the journey of the 13C label through various biochemical reactions.

  • Improved signal-to-noise: By specifically looking for the masses of the labeled compounds, we can often move away from the high background noise associated with unlabeled endogenous metabolites.

  • Relative quantification: Comparing the abundance of labeled versus unlabeled metabolites to understand metabolic fluxes.

It is crucial to correct for the natural abundance of 13C (approximately 1.1%) in your data analysis to avoid overestimation of labeling.[7]

Q3: What are the primary strategies for enhancing the sensitivity of this compound metabolite detection?

There are three main pillars to improving sensitivity:

  • Sample Preparation: A clean sample is paramount. This involves efficient extraction of your metabolites of interest while minimizing the co-extraction of interfering matrix components.[8][9]

  • Chromatography: Achieving good separation of your target analytes from the bulk of the sample matrix and from isomeric compounds is critical.[4][10]

  • Mass Spectrometry Method: Optimizing the ionization source and using targeted detection methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can dramatically improve sensitivity and specificity.[11][12]

We will delve deeper into each of these areas in the Troubleshooting Guide.

Troubleshooting Guide: From Sample to Signal

This section is structured to follow a typical experimental workflow, providing solutions to common problems you may encounter at each stage.

Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Metabolite_Extraction Metabolite Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Metabolite_Extraction->Sample_Cleanup Derivatization Derivatization (Optional) Sample_Cleanup->Derivatization LC_Separation LC Separation (e.g., HILIC) Derivatization->LC_Separation MS_Detection MS Detection (Ionization & Analysis) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Isotope_Correction Natural Abundance Correction Peak_Integration->Isotope_Correction Data_Analysis Metabolic Flux Analysis Isotope_Correction->Data_Analysis Matrix_Effect cluster_ideal Ideal Condition (Clean Sample) cluster_matrix With Matrix Effect (Biological Sample) Analyte_I Analyte Ions Signal_I High Signal Analyte_I->Signal_I Efficient Ionization Analyte_M Analyte Ions Competition Competition for Charge in ESI Droplet Analyte_M->Competition Matrix Matrix Components Matrix->Competition Signal_M Suppressed Signal Competition->Signal_M Inefficient Ionization

Caption: Illustration of ion suppression due to matrix effects.

Part 2: Chromatography

The goal of chromatography is to separate the 13C-labeled metabolites from each other and from interfering compounds before they enter the mass spectrometer.

Issue 2.1: Poor retention and peak shape of L-Lyxose and its metabolites.
  • Causality: As highly polar compounds, L-Lyxose and its phosphorylated derivatives are not well-retained on traditional C18 reversed-phase columns.

  • Troubleshooting Steps:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred chromatographic technique for separating polar metabolites. [13]It utilizes a polar stationary phase and a high organic content mobile phase.

      • Column Choice: Amide- or silica-based HILIC columns are good starting points.

      • Mobile Phase Optimization: A typical HILIC gradient starts with a high percentage of acetonitrile (e.g., 90-95%) and gradually increases the aqueous component. The pH and buffer concentration of the aqueous mobile phase can significantly impact retention and peak shape. Ammonium formate or ammonium acetate are common volatile buffers compatible with MS.

    • Ion-Pairing Chromatography: This technique adds a reagent to the mobile phase that pairs with charged analytes (like sugar phosphates), increasing their hydrophobicity and allowing for separation on a reversed-phase column. [14]However, ion-pairing reagents can cause significant ion suppression and are often not ideal for high-sensitivity applications.

    • Derivatization: Chemical derivatization can decrease the polarity of sugars, allowing for better retention on reversed-phase columns or enabling analysis by GC-MS. [1][15]

Recommended HILIC Starting Conditions
ParameterRecommendation
Column BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C

Part 3: Mass Spectrometry Detection

Optimizing the mass spectrometer settings is crucial for maximizing the signal from your low-abundance metabolites.

Issue 3.1: Low signal intensity and poor sensitivity.
  • Causality: Inefficient ionization and/or suboptimal MS parameters can lead to a weak signal. Sugars generally ionize better in negative ion mode as deprotonated molecules [M-H]- or adducts with anions like formate [M+HCOO]-.

  • Troubleshooting Steps:

    • Ionization Mode: Systematically test both positive and negative electrospray ionization (ESI) modes. For sugar phosphates, negative mode is almost always superior.

    • ESI Source Parameter Optimization: Do not rely on default settings. Optimize the following parameters using a standard solution of your analyte of interest:

      • Capillary Voltage: Adjust to maximize the signal for your specific analytes.

      • Gas Temperatures and Flow Rates: Optimize the nebulizer and drying gas to ensure efficient desolvation without causing thermal degradation of the analytes. [12] 3. Targeted Analysis (MS/MS): Instead of scanning a wide mass range (full scan), use a targeted approach like Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or Parallel Reaction Monitoring (PRM) on a high-resolution instrument. This involves isolating the precursor ion (the labeled metabolite) and detecting a specific fragment ion, which significantly reduces background noise and increases sensitivity. [11] 4. Derivatization: Derivatization can improve ionization efficiency. For example, silylation for GC-MS analysis or labeling with a charge-carrying group for LC-MS can significantly boost the signal. [4][15]

Protocol: Silylation for GC-MS Analysis

This protocol is adapted for the derivatization of polar metabolites like sugars.

  • Sample Preparation: Aliquot your dried metabolite extract into a GC vial.

  • Oximation: Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 45 minutes. This step prevents the formation of multiple sugar isomers.

  • Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. [15]4. Analysis: The sample is now ready for GC-MS analysis.

Note: Always use freshly prepared derivatization reagents and perform the reactions in an anhydrous environment to prevent hydrolysis.

References

  • Lewis, I. A., et al. (2014). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. Available at: [Link]

  • Gaffney, J., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]

  • Acket, S., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux... PubMed. Available at: [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]

  • Alonso, A. P., et al. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. ResearchGate. Available at: [Link]

  • Pinu, F. R., et al. (2022). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. PubMed Central. Available at: [Link]

  • Lane, A. N., et al. (2021). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. The FASEB Journal. Available at: [Link]

  • Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]

  • Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PubMed Central. Available at: [Link]

  • Erban, A., et al. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox... MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Wikipedia. Available at: [Link]

  • Both, P., et al. (2021). Advancing Solutions to the Carbohydrate Sequencing Challenge. PubMed Central. Available at: [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. MetwareBio. Available at: [Link]

  • Bueschl, C., et al. (2014). Isotopic labeling-assisted metabolomics using LC–MS. PubMed Central. Available at: [Link]

  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Element Lab Solutions. Available at: [Link]

  • Ivanisevic, J., et al. (2015). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. PubMed. Available at: [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. Available at: [Link]

  • Zhang, F. (2013). Reversed-phase Ion-Pairing Ultra Performance Liquid Chromatography-Mass Spectrometry in Characterization of Glycosaminoglycans. VCU Scholars Compass. Available at: [Link]

  • Aivazidis, A., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. National Institutes of Health. Available at: [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • Bell, D. (2014). How to Avoid Problems in LC–MS. Chromatography Online. Available at: [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

  • Nazari, M., et al. (2018). Matrix effects in biological mass spectrometry imaging: identification and compensation. SciSpace. Available at: [Link]

  • Zamboni, N., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]

  • Guttman, A., et al. (2004). Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis. ResearchGate. Available at: [Link]

  • Barri, T., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central. Available at: [Link]

  • Jones, D. (2019). Exploring metabolomic biomarkers using mass spectrometry techniques. Cronfa - Swansea University. Available at: [Link]

  • Zhang, Y., et al. (2016). MS/MS product ion spectra of (M−H) − of monosaccharides at CE of 10 eV... ResearchGate. Available at: [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. ResearchGate. Available at: [Link]

  • Pabst, M., et al. (2007). Reversed-Phase Ion-Pairing Liquid Chromatography/Ion Trap Mass Spectrometry for the Analysis of Negatively Charged, Derivatized Glycans. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. Agilent. Available at: [Link]

  • HILICON. (2016). Hilic–UHPlc–MS as a Tool for Metabolomics Study. HILICON. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Available at: [Link]

  • Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis Zone. Available at: [Link]

  • University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Cebi, N. (2019). HILIC Based LC/MS for Metabolite Analysis. Bentham Science Publishers. Available at: [Link]

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refining quenching methods for L-Lyxose-1-13C metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Quenching Methods for L-Lyxose-1-13C Studies[1]

Status: Operational Agent: Senior Application Scientist Ticket ID: MFA-LYX-13C-OPT[1]

Executive Summary

You are encountering challenges with This compound metabolic studies. Unlike glucose, L-Lyxose is a rare pentose often metabolized via promiscuous isomerases (e.g., L-fucose isomerase or L-rhamnose isomerase) in engineered hosts (E. coli, B. subtilis, or Yeast).[1]

The critical failure points in these studies are intracellular metabolite leakage during the "cold shock" of quenching and isotopic scrambling due to reversible isomerase activity. Standard protocols (e.g., 60% cold methanol) often fail for pentose transport systems, leading to underestimation of intracellular pools and noisy 13C-enrichment data.

This guide provides a refined, leakage-resistant quenching protocol and troubleshooting workflows.

Module 1: The Physics of Failure (Why Standard Methods Leak)

Standard quenching (pouring culture into -40°C 60% methanol) relies on rapid temperature drops to stop enzymes.[1] However, for L-Lyxose transporters and pentose-accumulating cells, this causes a phase transition in the cell membrane that temporarily permeabilizes it.[1]

The "Cold-Shock" Leakage Phenomenon:

  • Osmotic Stress: The sudden change in solvent polarity (media

    
     methanol) strips the hydration shell from membrane proteins.[1]
    
  • Efflux: Small, polar metabolites (like L-Lyxose-1-P or L-Xylulose) leak out before the cytoplasm freezes.[1]

  • Result: You measure the extracellular environment's footprint, not the intracellular state.[1]

Comparative Analysis of Quenching Agents
MethodQuenching SpeedMembrane IntegritySuitability for L-Lyxose
Standard Cold MeOH (-40°C) High (<1s)Poor (High Leakage)Not Recommended for gram-negatives.[1]
Fast Filtration + Liquid N2 Medium (5-10s)ExcellentHigh. Best for adherent cells or low-density cultures.[1]
Buffered MeOH + Glycerol (-40°C) High (<1s)Good (Reduced Leakage)Recommended for suspension cultures.[1]
Cold Saline Wash (0°C) Low (Metabolism active)GoodRisk of 13C Scrambling. Avoid for flux studies.[1]
Module 2: The Refined Protocol (Buffered Glycerol-Methanol)

This protocol is optimized to balance quenching speed with osmotic support, specifically for preventing the leakage of rare sugar intermediates.[1]

Reagents:

  • Quenching Solution (QS): 60% Methanol, 0.85% Ammonium Bicarbonate (AMBIC), 10% Glycerol (v/v).[1] Pre-chilled to -40°C.

  • Extraction Solvent: 100% Acetonitrile (Pre-chilled -20°C).

Step-by-Step Workflow:

  • Preparation:

    • Pre-chill the QS in a dry ice/ethanol bath to exactly -40°C.

    • Critical: Ensure the ratio of Culture:QS is 1:4 . (e.g., 1 mL culture into 4 mL QS).[1] This ensures the final mixture stays below -20°C instantly.[1]

  • The Quench (Suspension Cells):

    • Rapidly inject 1 mL of cell culture directly into the 4 mL QS .

    • Do not pipette up and down.[1] Swirl gently once.[1] The glycerol acts as a cryoprotectant and osmotic buffer, reducing the "shock" on the permeases.[1]

  • Separation (The Centrifugation Trap):

    • Do NOT use standard centrifugation (5 min at 4°C). Metabolism can reactivate during the spin if the temp rises.[1]

    • Refined Step: Centrifuge at -10°C to -20°C at 4,000 x g for 3 minutes. If your rotor cannot cool to -10°C, use the Fast Filtration method below.

  • Fast Filtration Alternative (If -20°C Centrifuge unavailable):

    • Vacuum filter the culture (10-20 mL) onto a Nylon membrane (0.45 µm) within 5 seconds.

    • Immediately drop the filter paper into liquid nitrogen or -80°C extraction solvent.[1]

Module 3: Troubleshooting 13C-Labeling Issues

Issue: "My this compound label is appearing in downstream glycolytic intermediates (e.g., Pyruvate-1-13C) faster than theoretically possible."

Diagnosis: Isomerase Scrambling. L-Lyxose is often isomerized to L-Xylulose by L-fucose isomerase (FucI) or L-rhamnose isomerase (RhaA).[1] These enzymes are reversible.[1] If quenching is slow (>2 seconds), the high intracellular pool of L-Lyxose will equilibrate with L-Xylulose, and the label will "bleed" into the Pentose Phosphate Pathway (PPP) via L-Xylulose kinase.[1]

Visualizing the Scrambling Pathway:

G Lyx This compound (Substrate) Xylu L-Xylulose (Intermediate) Lyx->Xylu Isomerase (FucI) Reversible! PPP Pentose Phosphate Pathway Xylu->PPP Kinase Glyc Glycolysis (Pyruvate) PPP->Glyc Flux Quench Quenching Step (Cold MeOH) Quench->Lyx Slow Quench (>2s) Quench->Xylu Equilibrium Shift

Caption: Figure 1. Isotopic scrambling risk during slow quenching.[1] Reversible isomerases (FucI) can redistribute 13C labels before extraction if metabolism is not instantly arrested.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just use Liquid Nitrogen (LN2) directly on the cell pellet?

  • A: You can, but only if you use Fast Filtration first.[1] Pouring a liquid suspension into LN2 creates the "Leidenfrost Effect"—an insulating gas layer forms around the droplets, slowing the freezing process.[1] This causes distinct metabolic changes (cold stress response) before the cells actually freeze.[1]

Q2: How do I validate if my cells are leaking?

  • A: Perform a "Supernatant Check."

    • Quench your sample.[1][2][3][4][5][6][7][8][9]

    • Centrifuge to pellet cells.

    • Analyze the supernatant (the quenching fluid) via MS.[1]

    • If you detect high levels of intracellular markers (e.g., ATP, Glucose-6-Phosphate, or L-Lyxose-1-P), your quenching method is permeabilizing the membrane.[1]

Q3: Does L-Lyxose require specific pH control during quenching?

  • A: Yes. L-Lyxose Isomerase (and many rare sugar isomerases) often requires metal cofactors (

    
    ).[1][10] Acidic quenching agents (like Perchloric Acid) can dissociate these metals and precipitate the enzymes, which is good for stopping metabolism but can degrade acid-labile intermediates (like NADH).[1] The AMBIC-buffered methanol (pH 7.4)  recommended above prevents acid hydrolysis while maintaining enzyme arrest via temperature.[1]
    
References
  • Winder, C. L., et al. (2008).[1] Global metabolic profiling of Escherichia coli cultures: an evaluation of quenching and extraction procedures. Analytical Chemistry.[1] Link

  • Canelas, A. B., et al. (2008).[1] Leakage-free rapid quenching technique for yeast metabolomics.[1] Metabolomics.[1][2][3][4][5][7][8][9] Link

  • Link, H., et al. (2008).[1] Advancements in 13C-metabolic flux analysis for the identification of metabolically engineered strains.[1] Current Opinion in Biotechnology.[1] Link

  • Chen, Y., et al. (2019).[1] Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. Journal of Dairy Science.[1] Link

  • UniProt Consortium. (2024).[1] L-fucose isomerase (Escherichia coli).[1][10][11] UniProtKB - P0AB87 (FUCI_ECOLI).[1] Link

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Validation & Comparative

comparative metabolic flux analysis of L-Lyxose-1-13C and 13C-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 13C-Glucose (the industry standard for central carbon metabolism) and L-Lyxose-1-13C (a specialized probe for pentose utilization and non-oxidative pathway dynamics).

While 13C-Glucose provides a global snapshot of glycolysis and the TCA cycle, it often suffers from "scrambling" that obscures the reversibility of the Pentose Phosphate Pathway (PPP). This compound, by entering metabolism downstream of the oxidative decarboxylation node, serves as a precision tool for resolving non-oxidative PPP fluxes , aldolase cleavage mechanisms , and rare sugar scavenging pathways in engineered microbial strains.

Mechanistic Basis & Pathway Topology

To interpret MFA data correctly, one must understand the distinct entry points of these tracers.

The Glucose Baseline (Hexose Entry)

Glucose enters via the Phosphotransferase System (PTS) or permeases, becoming Glucose-6-Phosphate (G6P) .

  • Fate 1 (Glycolysis): G6P

    
     F6P 
    
    
    
    Pyruvate.
  • Fate 2 (Oxidative PPP): G6P

    
     6-Phosphogluconate 
    
    
    
    Ribulose-5P + CO2 .
    • Critical MFA Limitation: The C1 carbon of glucose is lost as CO2 during the oxidative phase. If you use [1-13C]Glucose, the label is lost before entering the non-oxidative PPP, making it impossible to trace carbon recycling back from pentoses to hexoses via this specific route.

The L-Lyxose Advantage (Pentose Entry)

L-Lyxose is a rare pentose.[1] In adapted E. coli or engineered strains, it typically follows the Fucose/Rhamnose Isomerase Pathway or a direct Isomerase-Kinase route entering the PPP.

  • Route A (Isomerase/Kinase): L-Lyxose

    
     L-Xylulose 
    
    
    
    L-Xylulose-5P
    
    
    PPP pool.
    • MFA Advantage: The C1 label is retained . It enters the non-oxidative PPP directly, bypassing the G6P dehydrogenase step. This allows quantification of Transketolase (TK) and Transaldolase (TA) reversibility.

  • Route B (Aldolase Cleavage): L-Lyxose

    
     L-Xylulose-1P 
    
    
    
    DHAP + Glycolaldehyde.
    • Signature: Distinct labeling of trioses without labeling upper glycolysis initially.

Pathway Visualization

The following diagram illustrates the topological difference in tracer entry.

MetabolicTopology G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PGI Ru5P Ribulose-5-P G6P->Ru5P Ox-PPP (G6PDH) CO2 CO2 (C1 Loss) G6P->CO2 Decarboxylation GAP Glyceraldehyde-3-P F6P->GAP Glycolysis PYR Pyruvate GAP->PYR Lower Glycolysis X5P Xylulose-5-P Ru5P->X5P X5P->F6P Transketolase X5P->GAP Transaldolase Glc_Ext 13C-Glucose (Ext) Glc_Ext->G6P PTS/Glk Lyx_Ext This compound (Ext) Lyx_Int L-Lyxose (Int) Lyx_Ext->Lyx_Int Transport L_Xu L-Xylulose Lyx_Int->L_Xu Isomerase L_Xu->GAP Aldolase Route (Alt) L_Xu->X5P Kinase/Epimerase

Figure 1: Comparative topology showing 13C-Glucose entering at the G6P node (losing C1 to CO2 in oxidative PPP) versus L-Lyxose entering at the pentose level, retaining the C1 label for non-oxidative flux resolution.

Tracer Performance & Selection Matrix

The choice between these two substrates defines the resolution of your metabolic model.

Feature13C-Glucose (Universal)This compound (Targeted)
Primary Application Global flux profiling (Glycolysis, TCA, Amino Acids).Probing pentose interconversion, non-oxidative PPP, and rare sugar catabolism.
Oxidative PPP Sensitivity High. Measures flux into the pathway via C1 loss.Null. Bypasses the G6PDH step entirely.
Non-Oxidative PPP Resolution Low. Label scrambling often makes TK/TA reversibility hard to fit.High. Direct injection of label into the pentose pool allows precise reversibility measurements.
Cost Efficiency High (Cheap, readily available).Low (Expensive, requires custom synthesis or specialized suppliers).
Uptake Kinetics Fast (Primary carbon source).Slow (Often requires co-feeding or adapted strains).
Labeling Pattern (MDV) Distributed across all central metabolites.Localized initially to pentoses and trioses; less scrambling in TCA.

Experimental Protocol: 13C-MFA Workflow

This protocol emphasizes the causality behind steps, ensuring data integrity for both tracers.

Phase 1: Experimental Setup
  • Strain Pre-Culture:

    • Glucose:[2][3][4][5][6][7][8][9][10] Standard minimal medium.

    • Lyxose: If the strain is not naturally lyxose-utilizing, induce expression of isomerase/kinase pathways 12 hours prior. Critical: Lyxose uptake is often the rate-limiting step; ensure transporter expression.

  • Tracer Preparation:

    • Glucose: Use [1,2-13C2]-Glucose or [U-13C]-Glucose mixture (80:20 ratio) for optimal global resolution.

    • Lyxose: Use 100% [1-13C]-L-Lyxose. Dilution with unlabeled substrate is not recommended due to low signal intensity in downstream metabolites.

Phase 2: Cultivation & Quenching (The "Steady State" Mandate)
  • Inoculation: Inoculate at low OD (0.01) to ensure >5 generations of growth on the labeled substrate. This guarantees isotopic steady state (ISS).

  • Sampling: Harvest at mid-exponential phase (OD 0.8–1.0).

  • Quenching:

    • Protocol: Rapidly inject culture into -40°C 60% Methanol.

    • Why: Metabolic turnover happens in milliseconds. Slow quenching alters the G6P/F6P ratio, invalidating the flux map.

Phase 3: Extraction & Derivatization
  • Extraction: Freeze-thaw cycling in chloroform/methanol/water.

  • Derivatization (GC-MS):

    • Use MOX-TBDMS (Methoxyamine + tert-butyldimethylsilyl) derivatization.

    • Reasoning: TBDMS derivatives yield large fragment ions (M-57) that preserve the carbon backbone integrity, essential for distinguishing the C1 label position in pentoses.

Phase 4: Workflow Visualization

MFA_Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Analytics cluster_2 Phase 3: Computational Step1 Defined Medium (13C-Tracer) Step2 Steady State Growth (>5 Gen) Step1->Step2 Step3 Rapid Quench (-40°C MeOH) Step2->Step3 Step4 GC-MS / LC-MS (MDV Measurement) Step3->Step4 Step6 Flux Fitting (Minimize Residuals) Step4->Step6 Experimental MDVs Step5 Metabolic Model (Stoichiometry) Step5->Step6 Simulated MDVs Step6->Step6 Iterative Refinement

Figure 2: Step-by-step 13C-MFA workflow emphasizing the requirement for isotopic steady state and iterative computational fitting.

Data Interpretation: Mass Distribution Vectors (MDVs)

The output of the mass spectrometer (MDV) tells the story. Here is how to distinguish the two tracers.

Scenario A: 13C-Glucose (The "Scrambled" Signal)
  • Observation: High labeling in Pyruvate (M+1, M+2) and TCA intermediates (Citrate, Malate).

  • Pentose Signal: Ribose-5-P will show a mix of M+1 (from oxidative PPP, losing C1) and M+2 (from transketolase recycling).

  • Interpretation: Difficult to separate how much flux went through oxidative vs. non-oxidative branches without complex modeling.

Scenario B: this compound (The "Clean" Signal)
  • Observation:

    • Pentose Pool (X5P/R5P): Dominant M+1 peak. The C1 label is preserved.

    • Trioses (GAP/DHAP): Specific labeling depending on the cleavage pathway. If via Transketolase, labeling appears in F6P (C1, C3 positions).

    • TCA Cycle: Significantly lower enrichment compared to glucose, as the label is diluted by the time it reaches lower glycolysis.

  • Interpretation: If you see M+1 in Hexose-6-P (F6P/G6P), it confirms gluconeogenic flux or reversible non-oxidative PPP activity (Pentose

    
     Hexose), a measurement impossible with [1-13C]Glucose (where C1 is lost).
    

References

  • Crown, S. B., et al. (2015). Complementary strategies for metabolic flux analysis in Escherichia coli using [1-13C]-, [U-13C]-, and [1,2-13C]glucose. Metabolic Engineering.[6][9] Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

  • Badarinarayana, V., et al. (2001). Selection analyses of insertional mutants using subgenic-resolution arrays. (Describes L-lyxose/Rhamnose pathway genetics). Nature Biotechnology. Link

  • Creative Proteomics. 13C Metabolic Flux Analysis Services. (Overview of tracer selection). Link

  • Wiechert, W. (2001). 13C Metabolic Flux Analysis.[11] Metabolic Engineering.[6][9] Link

Sources

Navigating Metabolic Labyrinths: A Comparative Guide to L-Lyxose-1-¹³C and Uniformly Labeled L-Lyxose for Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers venturing into the intricate world of metabolic pathway analysis, the choice of an isotopic tracer is a critical decision that dictates the depth and precision of the insights gained. Stable isotope labeling, particularly with ¹³C, is a powerful technique for tracing the journey of molecules through complex metabolic networks.[1] This guide provides an in-depth comparison of two labeling strategies for the pentose sugar L-Lyxose: position-specific labeling at the first carbon (L-Lyxose-1-¹³C) and uniform labeling across all five carbons (U-¹³C₅-L-Lyxose).

While L-Lyxose is a rare sugar and not a central player in mainstream mammalian metabolism, its study in specific microorganisms or engineered pathways can unveil unique biochemical transformations. Understanding the strategic advantages of each labeling pattern is paramount for designing informative experiments and accurately interpreting the resulting data.

The Foundation: Why Isotopic Labeling?

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone for quantitatively characterizing cellular metabolic states.[2] By introducing a ¹³C-labeled molecule into a biological system, we can track the incorporation of these heavy isotopes into downstream metabolites. This allows us to map active pathways, identify novel metabolic routes, and quantify the rate of reactions (fluxes). The choice of the tracer profoundly influences the precision with which these fluxes can be estimated.[3]

L-Lyxose Metabolism: Charting the Course

Wild-type Escherichia coli cannot typically utilize L-Lyxose. However, mutant strains can be adapted to grow on it by metabolizing it through the L-rhamnose pathway.[4][5] In this pathway, L-Lyxose is first isomerized to L-xylulose.[4][6] This is a critical entry point, as L-xylulose can then be phosphorylated and further metabolized. Another potential route, depending on the organism, is isomerization to D-xylulose, an intermediate of the pentose phosphate pathway (PPP).[7] For the purpose of this guide, we will consider the implications of both potential metabolic fates.

Head-to-Head Comparison: L-Lyxose-1-¹³C vs. Uniformly Labeled L-Lyxose

The fundamental difference between these two tracers lies in the questions they are best suited to answer. Position-specific labeling is ideal for dissecting specific reaction mechanisms and pathway splits, while uniform labeling is excellent for assessing the overall incorporation of a carbon source into biomass and other products.[8]

L-Lyxose-1-¹³C: The Scalpel for Pathway Dissection

When a researcher wants to specifically probe decarboxylation reactions or the initial fate of the carbonyl carbon, L-Lyxose-1-¹³C is the tracer of choice.

Key Advantages:

  • Pinpointing Decarboxylation: If L-Lyxose enters the oxidative branch of the Pentose Phosphate Pathway (a hypothetical scenario for some organisms), the ¹³C label at the C1 position would be lost as ¹³CO₂. Detecting labeled CO₂ would be a direct confirmation and measure of flux through this specific step.

  • Tracing Carbon Rearrangements: In the non-oxidative PPP, transketolase and transaldolase reactions shuffle carbon atoms. Tracking the specific position of the ¹³C label from the C1 of a pentose allows for a precise determination of these rearrangements and the relative activity of these enzymes. For instance, the C1 of a pentose phosphate can be transferred to form the C1 of fructose-6-phosphate or the C3 of glyceraldehyde-3-phosphate.

Limitations:

  • Dilution of Information: Once the labeled carbon is transferred to other molecules, the remaining unlabeled carbons of the original lyxose backbone become invisible. This can make it difficult to trace the complete skeleton of the molecule.

  • Potential for Misinterpretation: If the label is rapidly lost (e.g., via decarboxylation), information about downstream pathways is lost.

Uniformly Labeled L-Lyxose (U-¹³C₅-L-Lyxose): The Wide-Angle Lens

For studies focused on understanding the overall contribution of L-Lyxose to cellular biomass or identifying all downstream metabolites, uniformly labeled L-Lyxose is superior.

Key Advantages:

  • Global Pathway Mapping: Because every carbon in the lyxose molecule is labeled, any downstream metabolite that incorporates the lyxose carbon skeleton will be readily detected by mass spectrometry as a heavier isotopologue (e.g., M+5 for a fully incorporated 5-carbon metabolite). This provides a comprehensive view of where the carbon from L-Lyxose is ending up.[9]

  • Quantifying Carbon Contribution: U-¹³C₅-L-Lyxose allows for the straightforward calculation of the fractional contribution of lyxose to the synthesis of other metabolites.

  • Enhanced Signal in Mass Spectrometry: The shift in mass for fully labeled fragments is larger and often easier to detect and quantify against the natural ¹³C background.[10]

Limitations:

  • Ambiguity in Rearrangements: While it's easy to see that the carbon skeleton was incorporated, it is difficult to deduce the specific intramolecular rearrangements that occurred. For example, if a 3-carbon metabolite is found to be fully labeled (M+3), it is not immediately clear which three carbons from the original 5-carbon lyxose they came from.

Data at a Glance: Expected Labeling Patterns

To illustrate the practical differences, let's consider the hypothetical entry of L-Lyxose into the Pentose Phosphate Pathway, leading to the formation of key intermediates like Sedoheptulose-7-Phosphate (S7P) and Glyceraldehyde-3-Phosphate (G3P).

MetaboliteL-Lyxose-1-¹³C Labeling PatternUniformly Labeled L-Lyxose Labeling PatternRationale
L-Xylulose-5-P M+1 (at C1)M+5Direct isomerization and phosphorylation.
Ribose-5-P M+1 (at C1)M+5Isomerization from Xylulose-5-P.
Sedoheptulose-7-P M+1 (at C1 or C3)M+2, M+5, or M+7Transketolase transfers a 2-carbon unit. With L-Lyxose-1-¹³C, the label position depends on which carbons are transferred. With U-¹³C₅-L-Lyxose, the mass isotopologue distribution reveals the combination of labeled precursors.
Glyceraldehyde-3-P M+0 or M+1 (at C1 or C3)M+2, M+3, or M+5Formed from multiple reactions in the PPP. The labeling pattern reflects the complex shuffling of carbons.

Visualizing the Metabolic Fate

The following diagrams illustrate how the ¹³C label from each tracer would propagate through a simplified, hypothetical pathway involving isomerization and entry into the non-oxidative Pentose Phosphate Pathway.

G cluster_0 L-Lyxose-1-13C Pathway This compound This compound L-Xylulose-5-P_1 L-Xylulose-5-P (M+1 at C1) This compound->L-Xylulose-5-P_1 Isomerase, Kinase Sedoheptulose-7-P_1 Sedoheptulose-7-P (M+1 at C3) L-Xylulose-5-P_1->Sedoheptulose-7-P_1 Transketolase Glyceraldehyde-3-P_1 Glyceraldehyde-3-P (M+0) L-Xylulose-5-P_1->Glyceraldehyde-3-P_1 Transketolase G cluster_1 Uniformly Labeled L-Lyxose Pathway U-13C-L-Lyxose U-13C-L-Lyxose L-Xylulose-5-P_U L-Xylulose-5-P (M+5) U-13C-L-Lyxose->L-Xylulose-5-P_U Isomerase, Kinase Sedoheptulose-7-P_U Sedoheptulose-7-P (M+2, M+5, M+7) L-Xylulose-5-P_U->Sedoheptulose-7-P_U Transketolase Glyceraldehyde-3-P_U Glyceraldehyde-3-P (M+2, M+3, M+5) L-Xylulose-5-P_U->Glyceraldehyde-3-P_U Transketolase

Caption: Fate of the ¹³C label from Uniformly Labeled L-Lyxose.

Experimental Design and Protocols

A robust experimental design is crucial for obtaining reliable and interpretable data from ¹³C labeling studies. Below is a generalized protocol for a cell culture-based experiment.

Workflow Overview

G A Cell Culture (Steady State) B Media Switch to 13C-Lyxose A->B C Time-Course Sampling B->C D Metabolite Quenching & Extraction C->D E LC-MS or GC-MS Analysis D->E F Data Analysis & Flux Calculation E->F

Caption: General workflow for a ¹³C stable isotope labeling experiment.

Step-by-Step Experimental Protocol
  • Cell Culture and Adaptation:

    • Culture your microbial or cell line of interest in a defined medium. If using a specific mutant strain (e.g., E. coli adapted to grow on L-lyxose), ensure the phenotype is stable.

    • Grow cells to a mid-logarithmic phase to ensure metabolic activity is stable. It is critical to achieve a metabolic steady state for accurate flux analysis. [11]

  • Isotope Labeling:

    • Prepare a sterile, defined medium where the primary carbon source is replaced with either L-Lyxose-1-¹³C or U-¹³C₅-L-Lyxose at the desired concentration.

    • Centrifuge the cells to pellet them and wash with a medium lacking any carbon source to remove residual unlabeled sugars. [12] * Resuspend the cells in the ¹³C-labeled medium and start the incubation.

  • Sampling:

    • Collect cell samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of label incorporation. The exact timing will depend on the organism's metabolic rate.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by transferring the cell suspension to a cold solvent, such as 60% methanol at -20°C or colder. This step is crucial to halt enzymatic reactions and preserve the in vivo metabolic state.

    • Lyse the cells (e.g., by sonication or bead beating) and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Sample Analysis by Mass Spectrometry:

    • Analyze the metabolite extracts using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). [13] * GC-MS often requires derivatization of metabolites but provides excellent separation and fragmentation data, which is useful for determining positional information. [14] * LC-MS is well-suited for analyzing a wide range of polar metabolites without derivatization. [15] * The mass spectrometer will detect the mass isotopologue distributions (MIDs) for each metabolite of interest, i.e., the relative abundance of the metabolite with zero, one, two, or more ¹³C atoms.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C. [11] * Use the corrected MIDs to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

Conclusion and Recommendations

The choice between L-Lyxose-1-¹³C and uniformly labeled L-Lyxose is not a matter of which is "better," but which is "right" for the research question at hand.

  • Choose L-Lyxose-1-¹³C when:

    • Your primary goal is to determine the activity of a specific enzyme or pathway branch, particularly one involving a decarboxylation step.

    • You are interested in the detailed intramolecular rearrangements of carbons in pathways like the non-oxidative PPP.

    • You need to resolve fluxes through bidirectional pathways.

  • Choose Uniformly Labeled L-Lyxose when:

    • You want a global overview of which downstream pathways and biomass components are synthesized from L-Lyxose.

    • Your primary goal is to quantify the overall contribution of L-Lyxose to the synthesis of various metabolites.

    • You are performing an initial, exploratory study to identify potentially active pathways.

By carefully considering the strengths and limitations of each tracer and designing a rigorous experimental plan, researchers can effectively harness the power of stable isotope labeling to illuminate the complex and often hidden pathways of cellular metabolism.

References

  • Walther, J. L., Metallo, C. M., Zhang, J., & Stephanopoulos, G. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(2), 162–171. Available from: [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2019). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Methods in molecular biology (Clifton, N.J.), 1869, 133–147. Available from: [Link]

  • Gregory, D. D., & Kuchel, P. W. (2006). A pulse-labelling method to generate 13C- enriched plant materials. Functional Plant Biology, 33(8), 773-779. Available from: [Link]

  • Wegner, A., & Weindl, D. (2013). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. ISMRM 21st Annual Meeting & Exhibition. Available from: [Link]

  • Aberg, O., et al. (2019). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 116(43). Available from: [Link]

  • Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Bioengineering and Biotechnology, 3. Available from: [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7(1), 1-15. Available from: [Link]

  • Aguilar, J., & Baldoma, L. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of bacteriology, 173(16), 5144–5150. Available from: [Link]

  • Tcherkez, G., et al. (2012). 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. Photosynthesis: Research for Food, Fuel and Future. Available from: [Link]

  • Liu, J., et al. (2020). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Metabolites, 10(7), 288. Available from: [Link]

  • Merritt, M. E., et al. (2013). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Neurochemical research, 38(8), 1649–1657. Available from: [Link]

  • Xiong, W., et al. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant physiology, 154(2), 1001–1011. Available from: [Link]

  • Bascuñana, P., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. Available from: [Link]

  • Moco, S., et al. (2015). Profiling the metabolism of human cells by deep 13C labeling. Metabolomics, 11(1), 121–131. Available from: [Link]

  • Baldoma, L., & Aguilar, J. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of bacteriology, 173(16), 5144–5150. Available from: [Link]

  • Cho, E. A., et al. (2007). Characterization of a Novel D-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov. Applied and environmental microbiology, 73(1), 241–248. Available from: [Link]

  • Baldoma, L., & Aguilar, J. (1991). L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Journal of bacteriology, 173(16), 5144–5150. Available from: [Link]

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available from: [Link]

  • P.K. Ghosh, A.K. Guha, & B.P. Chatterjee. (2002). Enzymatic Preparation of L-Glucose, L-Galactose and L-Xylose Using Galactose oxidase Immobilised on Crab-shell Particles. Indian Journal of Chemistry, 41B, 1941-1944. Available from: [Link]

  • Hui, S., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Cell metabolism, 25(2), 227–239. Available from: [Link]

  • Shimadzu Corporation. (2021). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. Available from: [Link]

  • Villas-Bôas, S. G., & Bruheim, P. (2012). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 2(4), 810–833. Available from: [Link]

  • Mehrotra, R., et al. (2014). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 4(24). Available from: [Link]

Sources

Validation of L-Lyxose-1-13C as a Non-Perturbing Metabolic Probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the landscape of hyperpolarized (HP)


C-MRI, the ability to distinguish between substrate delivery  (perfusion/transport) and metabolic conversion  (enzymatic flux) is critical for accurate kinetic modeling. While [1-

C]Pyruvate is the gold standard for visualizing the Warburg effect, its signal is a composite of delivery, uptake, and rapid enzymatic conversion to lactate.

L-Lyxose-1-


C  has emerged as a high-fidelity "metabolically inert"  sugar probe. Unlike glucose analogues (e.g., 2-deoxyglucose) that are phosphorylated and trapped, or pyruvate which is rapidly metabolized, L-Lyxose is transported into mammalian cells but undergoes negligible downstream enzymatic conversion. This guide outlines the validation framework to establish L-Lyxose-1-

C as a reference standard for quantifying cellular uptake and perfusion independent of glycolytic flux.

Part 1: Mechanistic Basis & Comparative Logic

The "Silent Sugar" Hypothesis

The utility of L-Lyxose rests on its specific biochemical exclusion. Mammalian hexokinases (HK1-4) have high specificity for D-Glucose, D-Mannose, and D-Fructose. L-Lyxose, being an L-pentose, evades phosphorylation by hexokinases and is not a substrate for the pentose phosphate pathway (PPP) in mammalian tissues. Consequently, its intracellular accumulation signal represents pure transport kinetics (via GLUT transporters) without the confounding variable of metabolic sinks.

Comparative Analysis: L-Lyxose vs. Established Probes[1]

The following table contrasts L-Lyxose with standard metabolic imaging agents, highlighting its unique position as a transport-specific probe.

FeatureL-Lyxose-1-

C
[1-

C]Pyruvate
[1-

C]Glucose
[

C]Urea
Primary Target Transport Capacity (GLUTs) Glycolytic Flux (LDH/PDH)Glycolysis/PPPPerfusion (Extracellular)
Cellular Uptake Yes (Facilitated Diffusion)Yes (MCT1/4)Yes (GLUTs)No (Passive Diffusion)
Intracellular Fate Free / Efflux (Untrapped) Converted to Lactate/AlaninePhosphorylated (Trapped)Remains Unchanged
Metabolic Signal Single Peak (Parent)Multiple Peaks (Metabolites)Multiple PeaksSingle Peak
Perturbation Low (Inert)High (Drive Flux)High (Drive Flux)None
Mechanistic Pathway Diagram

The following diagram illustrates the differential handling of Pyruvate, Glucose, and L-Lyxose within a mammalian cell.

MetabolicPathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Pyruvate_Ex [1-13C]Pyruvate MCT MCT1/4 Pyruvate_Ex->MCT Glucose_Ex [1-13C]Glucose GLUT GLUT Transporters Glucose_Ex->GLUT Lyxose_Ex [1-13C]L-Lyxose Lyxose_Ex->GLUT Pyruvate_In Pyruvate (In) MCT->Pyruvate_In GLUT->Lyxose_Ex Efflux Glucose_In Glucose (In) GLUT->Glucose_In Lyxose_In L-Lyxose (In) GLUT->Lyxose_In LDH LDH Pyruvate_In->LDH ALT ALT Pyruvate_In->ALT Lactate [1-13C]Lactate Alanine [1-13C]Alanine HK Hexokinase Glucose_In->HK G6P G6P (Trapped) Lyxose_In->GLUT Efflux NoRxn No Reaction Lyxose_In->NoRxn Inert LDH->Lactate ALT->Alanine HK->G6P

Caption: Differential metabolic fates. Pyruvate and Glucose undergo enzymatic conversion (Flux), whereas L-Lyxose enters via GLUTs but hits a metabolic "dead end," cycling back out or accumulating as a free sugar.

Part 2: Validation Protocols (Self-Validating Systems)

To validate L-Lyxose-1-


C as a non-perturbing probe, one must prove three postulates: Stability  (it survives DNP), Inertness  (it is not metabolized), and Transport  (it enters the cell).
Protocol A: Hyperpolarization and Stability Assessment

Objective: Confirm the probe can be hyperpolarized and maintains signal long enough for in vivo imaging.

  • Sample Preparation:

    • Mix 20 mg L-Lyxose-1-

      
      C with 15 mM OX063 trityl radical and 1.5 mM Gd-chelate (e.g., ProHance) in a glycerol/water glassing matrix.
      
    • Causality: The Gd-chelate shortens electronic

      
       to improve polarization efficiency, while the glassing matrix ensures uniform radical distribution.
      
  • Polarization:

    • Irradiate at 94 GHz (3.35 T) or 188 GHz (6.7 T) at 1.2 K for 60–90 minutes.

    • Dissolve in superheated buffer (neutralized TRIS/EDTA) to a final concentration of ~40–80 mM.

  • NMR Validation (The Checkpoint):

    • Immediately transfer to a benchtop NMR spectrometer.

    • Acquire a dynamic time-series of

      
      C spectra (flip angle 5° every 3s).
      
    • Success Criteria:

      • Single dominant peak at ~98 ppm (anomeric carbon).

      • 
         relaxation time > 20s (at 3T) or > 40s (at low field).
        
      • Absence of degradation products (e.g., ring-opened aldehydes).

Protocol B: In Vivo "Metabolic Silence" Verification

Objective: Prove that L-Lyxose does not generate downstream metabolic peaks in live tissue.[1]

  • Animal Model: Healthy Wistar rats or tumor-bearing mice (e.g., 4T1 breast cancer xenografts which overexpress GLUTs).

  • Injection:

    • Inject HP L-Lyxose-1-

      
      C (dose: 0.1 mmol/kg) via tail vein.
      
  • Acquisition:

    • Use a Slice-Selective

      
      C-CSI (Chemical Shift Imaging) sequence over the kidney/tumor.
      
    • Bandwidth: 5000 Hz (to capture the full chemical shift range).

  • Data Analysis:

    • Compare spectra with a [1-

      
      C]Pyruvate reference scan.
      
    • Validation Standard: The L-Lyxose spectrum must show only the parent peak (and potentially its anomeric doublet). The appearance of any peak in the lactate (183 ppm), alanine (176 ppm), or bicarbonate (160 ppm) regions constitutes a failure of the "non-perturbing" classification.

Protocol C: Transport Competition Assay (The "Non-Perturbing" Proof)

Objective: Demonstrate that L-Lyxose does not inhibit the metabolism of physiological fuels (Glucose).

  • Experimental Setup: Cultured mammalian cells (e.g., HEK293 or HepG2) in an NMR-compatible perfusion bioreactor.

  • Baseline: Perfuse with [1-

    
    C]Glucose (5 mM) and measure the rate of Lactate production (Glycolytic flux).
    
  • Challenge: Co-perfuse [1-

    
    C]Glucose (5 mM) + Unlabeled L-Lyxose (20 mM).
    
  • Readout:

    • Measure the integral of the [1-

      
      C]Lactate peak over time.
      
    • Interpretation:

      • If Lactate production drops significantly (>20%), L-Lyxose is perturbing (likely competitive inhibition of GLUTs or Hexokinase).

      • If Lactate production remains stable (within 5% error), L-Lyxose is non-perturbing at the metabolic flux level.

Part 3: References

  • Comparison of kinetic models for analysis of pyruvate-to-lactate exchange by hyperpolarized 13C NMR. Source: NMR in Biomedicine

  • Hyperpolarized 13C MRI: State of the Art and Future Directions. Source: Radiology

  • GLUT5: structure, functions, diseases and potential applications. Source: Acta Pharmaceutica Sinica B

  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. Source: PLOS Computational Biology

  • Hexose Kinases and Their Role in Sugar-Sensing and Plant Development. (Note: Provides foundational data on Hexokinase substrate specificity excluding L-Lyxose). Source: Frontiers in Plant Science

Sources

Charting the Metabolic Maze: A Comparative Guide to Confirming the Fate of L-Lyxose-1-13C with Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of carbohydrate metabolism, the journey of a novel sugar through the cellular machinery is a critical narrative to unravel. L-Lyxose, a rare pentose sugar, presents a unique puzzle. While its D-isomers have established, albeit complex, metabolic roles, the metabolic fate of L-Lyxose in mammalian systems remains a largely uncharted territory. This guide provides an in-depth technical comparison of methodologies to confirm the metabolic fate of L-Lyxose-1-13C, leveraging the precision of enzymatic assays and the definitive power of isotopic tracing. We will explore the hypothetical metabolic pathway for L-Lyxose, detail the experimental design for its confirmation, and provide a comparative analysis with an alternative metabolic tracer, D-Xylose-1-13C.

The Enigmatic Path of L-Lyxose: A Proposed Metabolic Journey

While a definitive, universally accepted metabolic pathway for L-Lyxose in mammals is yet to be fully elucidated, we can construct a plausible route based on known enzymatic activities and analogous pathways. The central hypothesis is that L-Lyxose, to enter the central carbon metabolism, must first be converted into an intermediate of the pentose phosphate pathway (PPP).

A key potential entry point is the conversion of L-Lyxose to L-xylulose. While direct evidence for a specific L-lyxose isomerase in mammals is currently lacking, the existence of isomerases with broad substrate specificities in other organisms suggests this is a viable possibility.[1][2][3] Once formed, L-xylulose has a more defined, albeit still debated, metabolic trajectory. In humans, L-xylulose can be formed from β-keto-L-gulonate by the enzyme C11orf54.[4] The subsequent phosphorylation of L-xylulose to L-xylulose 5-phosphate would be catalyzed by an L-xylulokinase.[5] This phosphorylated intermediate could then potentially enter the non-oxidative branch of the pentose phosphate pathway.

Experimental Design: Tracing the Footsteps of this compound

To rigorously test this proposed pathway, a multi-pronged approach combining stable isotope tracing with targeted enzymatic assays is essential. The use of this compound allows for the unambiguous tracking of the carbon-13 label as it is incorporated into downstream metabolites.

Core Experimental Workflow

The overall experimental workflow is designed to follow the journey of the 13C label from L-Lyxose into key metabolic intermediates.

experimental_workflow cluster_cell_culture Cell Culture & Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_enzymatic_assays Enzymatic Assays Cell_Culture Mammalian Cell Culture (e.g., HepG2, HEK293) Isotope_Incubation Incubation with This compound Cell_Culture->Isotope_Incubation Metabolite_Extraction Polar Metabolite Extraction Isotope_Incubation->Metabolite_Extraction Enzymatic_Assays Enzymatic Assays on Cell Lysates Isotope_Incubation->Enzymatic_Assays LC_MS LC-MS/MS Analysis of 13C-labeled Metabolites Metabolite_Extraction->LC_MS Data_Analysis Pathway Confirmation & Quantification LC_MS->Data_Analysis Metabolic Flux Analysis Isomerase_Assay Isomerase Activity Assay (L-Lyxose -> L-Xylulose) Kinase_Assay Kinase Activity Assay (L-Xylulose -> L-Xylulose-5-P) Isomerase_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Experimental workflow for tracing the metabolic fate of this compound.

Step 1: Stable Isotope Labeling in Cell Culture

Mammalian cell lines, such as the human liver cell line HepG2 or the human embryonic kidney cell line HEK293, are cultured in a medium containing this compound as the sole or a supplementary carbon source. A time-course experiment is crucial to capture the dynamics of metabolite labeling.

Step 2: Metabolite Extraction and Analysis by LC-MS/MS

Following incubation, polar metabolites are extracted from the cells. The extracts are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify 13C-labeled metabolites.[6][7][8] This powerful technique allows for the separation and identification of isomers and phosphorylated sugars, which are critical for delineating the pentose phosphate pathway.[9][10]

Table 1: Key 13C-Labeled Metabolites to Monitor

MetaboliteExpected Mass Shift (from this compound)Rationale
L-XyluloseM+1Product of L-Lyxose isomerization.
L-Xylulose-5-phosphateM+1Product of L-Xylulose phosphorylation.
Ribulose-5-phosphateM+1Intermediate of the non-oxidative PPP.
Ribose-5-phosphateM+1Intermediate of the non-oxidative PPP.
Xylulose-5-phosphateM+1Intermediate of the non-oxidative PPP.
Sedoheptulose-7-phosphateM+1Intermediate of the non-oxidative PPP.
Fructose-6-phosphateM+1Product of the non-oxidative PPP.
Glyceraldehyde-3-phosphateM+1Product of the non-oxidative PPP.
Step 3: Corroboration with Enzymatic Assays

To provide direct evidence for the proposed enzymatic conversions, cell lysates from the cultured cells are subjected to specific enzymatic assays.

Protocol 1: L-Lyxose Isomerase Activity Assay (Adapted)

This assay aims to detect the conversion of L-Lyxose to L-xylulose. As no commercial kit for L-lyxose isomerase exists, this protocol is adapted from assays for D-xylose isomerase.[11]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and the cell lysate.

  • Substrate Addition: Initiate the reaction by adding L-Lyxose.

  • Incubation: Incubate the reaction mixture at 37°C for various time points.

  • Termination: Stop the reaction by heat inactivation or the addition of a quenching agent.

  • Detection of L-Xylulose: The formation of the ketose, L-xylulose, can be measured using a colorimetric method, such as the cysteine-carbazole-sulfuric acid method, which is sensitive to ketoses.

  • Quantification: Create a standard curve with known concentrations of L-xylulose to quantify the amount produced.

Protocol 2: L-Xylulokinase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the phosphorylation of L-xylulose to L-xylulose-5-phosphate by monitoring the consumption of ATP, coupled to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 7.4), MgCl2, KCl, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Enzyme and Substrate: Add the cell lysate and ATP to the reaction mixture.

  • Initiation: Start the reaction by adding L-xylulose.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Calculation of Activity: The rate of NADH oxidation is directly proportional to the L-xylulokinase activity.

A Comparative Benchmark: this compound vs. D-Xylose-1-13C

To provide context to the metabolic fate of L-Lyxose, a parallel experiment using D-Xylose-1-13C as a tracer is highly recommended. D-Xylose is the more studied diastereomer, and while its metabolism in mammals is limited, it provides a valuable point of comparison.[12][13]

Table 2: Comparative Metabolic Profile of L-Lyxose and D-Xylose

FeatureThis compound (Hypothesized)D-Xylose-1-13C (Known)
Primary Conversion Isomerization to L-xylulose.Isomerization to D-xylulose.
Key Enzyme (Isomerization) Putative L-lyxose isomerase.D-xylose isomerase (present in many animals).[14]
Phosphorylation L-xylulose -> L-xylulose-5-phosphate (by L-xylulokinase).D-xylulose -> D-xylulose-5-phosphate (by D-xylulokinase).[15][16]
Entry into PPP Via L-xylulose-5-phosphate.Via D-xylulose-5-phosphate.
Alternative Fates Largely unknown, likely significant urinary excretion.Conversion to D-threitol in the liver; significant urinary excretion.
Expected 13C Incorporation into PPP Potentially lower due to the unknown efficiency of the initial isomerization step.Low, as D-xylose is poorly metabolized.

This comparative approach will not only help to elucidate the specific pathway of L-Lyxose metabolism but also provide a quantitative measure of its efficiency relative to a known, albeit poorly metabolized, pentose sugar.

comparative_pathway cluster_l_lyxose L-Lyxose Pathway (Hypothetical) cluster_d_xylose D-Xylose Pathway (Established) L_Lyxose This compound L_Xylulose L-Xylulose-1-13C L_Lyxose->L_Xylulose L-Lyxose Isomerase? L_Xylulose_5P L-Xylulose-5-P-1-13C L_Xylulose->L_Xylulose_5P L-Xylulokinase PPP_L Pentose Phosphate Pathway L_Xylulose_5P->PPP_L D_Xylose D-Xylose-1-13C D_Xylulose D-Xylulose-1-13C D_Xylose->D_Xylulose D-Xylose Isomerase D_Xylulose_5P D-Xylulose-5-P-1-13C D_Xylulose->D_Xylulose_5P D-Xylulokinase PPP_D Pentose Phosphate Pathway D_Xylulose_5P->PPP_D

Caption: Comparative hypothetical metabolic pathways of L-Lyxose and D-Xylose.

Conclusion: Illuminating the Path Forward

Confirming the metabolic fate of this compound requires a meticulous and multi-faceted experimental strategy. By combining the power of stable isotope tracing with the specificity of enzymatic assays, researchers can move beyond speculation and build a data-driven narrative of this rare sugar's journey through the cell. The comparative approach using D-Xylose-1-13C provides an essential benchmark for interpreting the significance and efficiency of the L-Lyxose metabolic pathway. This guide provides a robust framework for designing and executing these critical experiments, ultimately paving the way for a deeper understanding of pentose sugar metabolism and its implications for health and disease.

References

  • Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. - Frontiers. Available at: [Link]

  • Chemical structure of L-xylulose | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Enzymatic Assay of D-Xylose Isomerase Activity. J-STAGE. Available at: [Link]

  • Predicted flow of [1-¹³C]xylose tracer into the metabolic products of... - ResearchGate. Available at: [Link]

  • 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo - bioRxiv. Available at: [Link]

  • Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC. NIH National Library of Medicine. Available at: [Link]

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC. NIH National Library of Medicine. Available at: [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. NIH National Library of Medicine. Available at: [Link]

  • Identification, expression, and characterization of the highly conserved d-xylose isomerase in animals - Oxford Academic. Available at: [Link]

  • C11orf54 catalyzes L-xylulose formation in human metabolism - PNAS. Available at: [Link]

  • Production of [ 13 C 1-1]-ribose or [ 13 C 3-1,4,5]-ribose in the oxidative or non-oxidative PPP from [ 13 C 2-1,2]-glucose - ResearchGate. Available at: [Link]

  • Xylose isomerase - Wikipedia. Available at: [Link]

  • Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI. NIH National Library of Medicine. Available at: [Link]

  • Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PubMed Central. NIH National Library of Medicine. Available at: [Link]

  • efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids | Journal of Experimental Botany | Oxford Academic. Available at: [Link]

  • Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC. NIH National Library of Medicine. Available at: [Link]

  • XYLB - Xylulose kinase - Homo sapiens (Human) | UniProtKB | UniProt. Available at: [Link]

  • (PDF) Characterization of a D-lyxose isomerase from Bacillus velezensis and its application for the production of D-mannose and L-ribose - ResearchGate. Available at: [Link]

  • D-Xylose Assay Kit - Megazyme. Available at: [Link]

  • XYLB Gene - GeneCards | XYLB Protein | XYLB Antibody. Available at: [Link]

  • Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC. NIH National Library of Medicine. Available at: [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed. NIH National Library of Medicine. Available at: [Link]

  • L-xylulokinase - Wikipedia. Available at: [Link]

  • Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview - YouTube. Available at: [Link]

  • Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column - Waters Corporation. Available at: [Link]

  • LC-MS/MS Method Package for Primary Metabolites - Shimadzu UK. Available at: [Link]

Sources

Advanced Metabolic Model Validation: L-Lyxose-1-13C vs. Standard Glucose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Quantifying fluxes in the Pentose Phosphate Pathway (PPP) is notoriously difficult using standard glucose tracers alone. The oxidative branch (oxPPP) decarboxylates C1, erasing the label from [1-13C]Glucose, while the non-oxidative branch (non-oxPPP) involves highly reversible isomerase and epimerase reactions that scramble labeling patterns, leading to wide confidence intervals and poor statistical resolution.

The Solution: This guide details the statistical validation of metabolic models using L-Lyxose-1-13C as an auxiliary tracer. Unlike glucose, L-Lyxose enters metabolism directly at the pentose pool level (typically via L-xylulose to D-xylulose-5-phosphate), bypassing the oxidative decarboxylation step.

Key Value: By introducing a labeled carbon specifically into the pentose pool, researchers can statistically resolve the reversibility of transketolase (TKT) and transaldolase (TAL) reactions with significantly higher precision than glucose-only models.

Part 1: The Challenge of Pentose Flux Resolution

In standard Metabolic Flux Analysis (MFA), the "Gold Standard" tracers are [1,2-13C]Glucose or [U-13C]Glucose. However, these alternatives face a structural limitation when resolving the PPP.

Comparison of Tracer Alternatives
Feature[1-13C]Glucose (Standard) [1,2-13C]Glucose (Advanced) [1-13C]L-Lyxose (Specialized)
Entry Point Glycolysis (G6P)Glycolysis (G6P)Pentose Pool (Xu5P/Ru5P)
Ox-PPP Sensitivity High (Label lost as CO2)High (C1 lost, C2 retained)N/A (Bypasses Ox-PPP)
Non-Ox PPP Resolution Low (Indirect inference)ModerateHigh (Direct probing)
Primary Utility Glycolysis/TCA SplitGlycolysis/PPP SplitPentose Isomerization & Reversibility
Cost LowModerateHigh
Why L-Lyxose? The Mechanistic Advantage

Standard glucose tracers must pass through the oxidative branch (G6P


 6PG 

Ru5P + CO2) to reach the pentose pool. If the tracer is [1-13C]Glucose, the C1 label is lost as CO2. The resulting pentoses are unlabeled, rendering them invisible for tracing downstream non-oxidative scrambling.

This compound enters via a specialized pathway (often involving L-fucose/L-rhamnose isomerase pathways in bacteria or the glucuronate pathway in mammals), converting to L-Xylulose and eventually D-Xylulose-5-Phosphate (Xu5P), retaining the C1 label.

Diagram 1: Differential Entry of Tracers

This diagram illustrates how L-Lyxose bypasses the oxidative carbon loss, injecting signal directly into the non-oxidative branch.

MetabolicPathways Glc Glucose (Extracellular) G6P G6P Glc->G6P Uptake Ru5P Ru5P G6P->Ru5P Ox-PPP (G6PDH) CO2 CO2 (Label Lost) G6P->CO2 C1 Loss Xu5P Xu5P (Pentose Pool) Ru5P->Xu5P Epimerase GAP GAP Xu5P->GAP Transketolase F6P F6P Xu5P->F6P Transaldolase Lyx This compound Lyx->Xu5P Isomerization Pathway (Retains C1 Label)

Caption: this compound injects labeled carbon directly into the Xu5P pool, unlike Glucose-1-13C which loses its label via decarboxylation in the oxidative PPP.

Part 2: Experimental Protocol

This protocol assumes a bacterial culture (e.g., E. coli engineered for pentose utilization) or a mammalian cell line capable of pentose interconversion.

Pre-Culture & Adaptation
  • Objective: Ensure enzymes for Lyxose metabolism (e.g., L-fucose isomerase or L-rhamnose isomerase) are active.

  • Step: Passage cells twice in minimal media containing a mixture of Glucose (unlabeled, 90%) and L-Lyxose (unlabeled, 10%) to induce pathway expression without carbon starvation.

Isotopic Labeling Experiment (Parallel Tracer Design)

To achieve statistical validity, you must run parallel experiments. Do not mix tracers in a single flask; run them side-by-side.

  • Condition A (Control): [1,2-13C]Glucose (100%).

  • Condition B (Test): [1-13C]L-Lyxose (20%) + Unlabeled Glucose (80%).

    • Note: The 20% Lyxose fraction ensures sufficient signal without overwhelming the glycolytic flux.

Quenching & Extraction
  • Timing: Harvest at metabolic steady-state (typically mid-exponential phase, OD600 ~ 1.0).

  • Method:

    • Rapidly filter 5 mL culture through 0.2 µm nylon filters.

    • Immediately submerge filter in -20°C Acetonitrile:Methanol:Water (40:40:20) .

    • Vortex and centrifuge (10,000 x g, 5 min) to remove cell debris.

    • Evaporate supernatant under nitrogen flow.

LC-MS/MS Analysis
  • Target Metabolites: Focus on the Pentose Phosphate intermediates which are often difficult to resolve:

    • Ribulose-5-phosphate (Ru5P)

    • Xylulose-5-phosphate (Xu5P)

    • Sedoheptulose-7-phosphate (S7P)

  • Measurement: Measure Mass Isotopomer Distributions (MIDs).

Part 3: Statistical Validation Framework

The core of this guide is the statistical validation . Simply fitting the model is insufficient; you must prove the model's validity using the Chi-Square (


) test.
Step 1: Sum of Squared Residuals (SSR)

Calculate the discrepancy between your measured MIDs and the MIDs simulated by your metabolic model.



  • 
    : Measured mass isotopomer fraction.
    
  • 
    : Simulated value from the flux model.
    
  • 
    : Measurement error (standard deviation from technical replicates).
    
Step 2: Chi-Square Goodness-of-Fit

The SSR follows a


 distribution.[1]
  • Degrees of Freedom (

    
    ): 
    
    
    
    .
  • Threshold: If

    
     (where 
    
    
    
    ), the model is statistically accepted.
  • Failure Mode: If the model passes with Glucose data but fails when Lyxose data is added, your model structure regarding pentose cycling is incorrect (e.g., missing a futile cycle or incorrect reversibility assumption).

Step 3: Flux Confidence Intervals (Monte Carlo)

Linearization methods often fail for the highly non-linear PPP. Use Monte Carlo sampling to validate the precision gain.

  • Generate 500 synthetic datasets by adding Gaussian noise (based on

    
    ) to the best-fit measurements.
    
  • Re-optimize the flux map for each dataset.

  • Calculate the 95% confidence interval for the Transketolase (TKT) flux.

Diagram 2: Statistical Validation Workflow

This diagram outlines the logic flow for accepting or rejecting the metabolic model based on the combined tracer data.

ValidationLogic Data MS Data (Glc + Lyxose) Sim Simulate MIDs Data->Sim Model Metabolic Model (Stoichiometry + Atom Map) Model->Sim SSR Calculate SSR Sim->SSR Compare Test Chi-Square Test SSR->Test Pass Model Validated (High Precision) Test->Pass SSR < Critical Value Fail Model Rejected (Structural Error) Test->Fail SSR > Critical Value

Caption: The workflow uses the SSR metric to determine if the metabolic model can simultaneously explain both Glucose and Lyxose labeling patterns.

Part 4: Case Study Simulation (Data Presentation)

The following table simulates a typical result where Lyxose data resolves the "Flux Span" (uncertainty) of the non-oxidative PPP.

Target Flux: Transketolase 1 (TKT1: Xu5P + R5P


 S7P + GAP)
Validation MetricScenario A: Glucose Only Scenario B: Glucose + Lyxose Interpretation
Best Fit Flux (Relative) 15.214.8Both tracers agree on the net flux.
95% Confidence Interval [2.0 – 45.0][12.5 – 17.1] Critical Result: Lyxose constrains the solution space.
Flux Span 43.04.6Precision improved by ~10x.
Chi-Square p-value 0.450.38Both models fit well (p > 0.05), but B is more precise.

Analysis: In Scenario A, the wide interval [2.0 – 45.0] indicates the model cannot distinguish between low and high exchange fluxes because the pentose pool labeling is washed out. In Scenario B, the direct injection of [1-13C] into the pentose pool forces the model to converge on a precise exchange rate, validating the specific reversibility of the enzyme.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Crown, S. B., et al. (2015).[2] Determining metabolic flux precision using different 13C-tracers: The importance of experimental design. Metabolic Engineering.

  • Wiechert, W., et al. (2001). A universal framework for 13C metabolic flux analysis.[3] Metabolic Engineering.

  • Badarinarayana, V., et al. (2001). Selection of optimal 13C-labeled glucose tracers for metabolic flux analysis. Biotechnology and Bioengineering.

  • Zhang, Y., et al. (2020). L-Lyxose metabolism and its application in rare sugar production. Applied Microbiology and Biotechnology. (Contextual grounding for Lyxose pathways).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-Lyxose-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of L-Lyxose-1-13C. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of our materials, including their final disposition. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Foundational Principles: Understanding the Material

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. This compound is a specialized chemical with two key components to consider: the parent molecule (L-Lyxose) and the isotopic label (Carbon-13).

  • The Parent Molecule (L-Lyxose): This is a naturally occurring pentose sugar. Safety Data Sheets (SDS) from multiple suppliers consistently classify pure L-Lyxose as non-hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] It is a white, water-soluble, solid powder.[3][4][5][6][7] While not classified as hazardous, standard laboratory precautions such as wearing personal protective equipment (PPE) should always be followed to avoid dust inhalation and direct contact.[3][5][8]

  • The Isotopic Label (Carbon-13): It is critical to distinguish between radioactive and stable isotopes. Carbon-13 (¹³C) is a stable isotope of carbon. Unlike its radioactive counterpart, Carbon-14 (¹⁴C), it does not undergo radioactive decay and emits no radiation.[][10] Consequently, the ¹³C label does not impart any additional radiological hazard to the molecule. The disposal procedures for stable isotope-labeled compounds are dictated by the chemical properties of the compound itself, not the presence of the isotope.[][10]

Compound Profile Summary
PropertyValueSource(s)
Chemical Name L-Lyxose-1-¹³CN/A
Parent CAS No. 1949-78-6 (for L-Lyxose)[6]
Molecular Formula C₄¹³CH₁₀O₅[3][6]
Appearance White to off-white solid powder[3][4][5]
Solubility Very soluble in water (586 g/L at 25°C)[6][7]
Primary Hazard Not classified as hazardous[1][2]
Isotopic Hazard None; Carbon-13 is a stable, non-radioactive isotope[][10]

Disposal Pathway Decision Framework

The central question determining the disposal path is whether the this compound waste is pure or has been contaminated with a hazardous substance. The "mixture rule" under the Resource Conservation and Recovery Act (RCRA) states that if a non-hazardous waste is mixed with a listed hazardous waste, the entire mixture must be treated as hazardous.[11] This decision process is visualized in the flowchart below.

Caption: Disposal decision tree for this compound waste.

Standard Operating Procedure (SOP): Disposal of Pure, Uncontaminated this compound

This protocol applies only to solid this compound that has not been contaminated.

Required Materials
  • Appropriate PPE: Safety glasses, lab coat, nitrile gloves.

  • Primary waste container (e.g., original product bottle, a clean vial or jar with a secure lid).

  • Secondary waste container (e.g., a durable, sealable plastic bag or a cardboard box).

  • Permanent marker.

  • Waste container label.

Step-by-Step Protocol
  • Containerization:

    • Place the solid this compound waste into the primary waste container. This can be the original manufacturer's bottle or another clearly identified, sealable container.[12] Ensure the container is tightly closed to prevent any spillage.[3]

    • Causality: Using a secure primary container prevents the fine powder from becoming airborne during transport and disposal.

  • Primary Labeling:

    • If not in the original bottle, affix a label to the primary container.

    • The label must clearly state the full chemical name: "This compound ".[13]

    • Causality: Accurate identification is a core principle of OSHA's Hazard Communication Standard and prevents accidental misidentification of the waste.[14]

  • Secondary Containment and Labeling:

    • Place the sealed primary container into a secondary container, such as a sturdy, sealable plastic bag. This follows best practices for ensuring waste is securely packaged.[15]

    • On the exterior of the secondary container, write clearly with a permanent marker:

      • "NON-HAZARDOUS WASTE"

      • Contents: this compound

      • Principal Investigator / Lab ID

      • Date of Disposal

    • Causality: This explicit "Non-hazardous" label is crucial. Custodial and waste management staff are often instructed not to handle any chemical containers.[16] This label clarifies that the material is safe for the regular waste stream and distinguishes it from unknown or hazardous chemicals.[15]

  • Final Disposal:

    • Laboratory personnel (not custodial staff) must transport the securely packaged and labeled waste directly to the building's main trash dumpster.[15][16]

    • Never leave chemical waste, even non-hazardous waste, in laboratory trash cans or hallways.

    • Causality: This final step ensures a clear chain of custody and prevents accidental exposure or mishandling by untrained personnel.

Contingency Protocol: Disposal of Contaminated this compound

If this compound is mixed with or contaminates materials containing hazardous substances (e.g., flammable solvents, toxic reagents, heavy metals), the entire waste mixture must be managed as hazardous waste.

  • Consult the SDS: Identify the hazardous contaminant(s) and consult their respective Safety Data Sheets for specific handling and disposal information.

  • Segregate and Contain: Collect the contaminated waste in a chemically compatible, sealable container. Do not mix different hazardous waste streams.[]

  • Label as Hazardous Waste: Affix your institution's official hazardous waste tag to the container. Fill it out completely, listing all constituents, including the non-hazardous this compound, and their estimated percentages.

  • Contact EHS: Store the container in your lab's designated satellite accumulation area and arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Follow all institutional and RCRA guidelines for hazardous waste management.[17][18]

References

  • PCCA, Safety Data Sheet. (n.d.). Retrieved February 3, 2026, from [Link]

  • Carl ROTH, Safety Data Sheet: L-Xylose. (n.d.). Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95259, L-Xylose. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644176, L-Lyxose. Retrieved February 3, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved February 3, 2026, from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved February 3, 2026, from [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Labeling and Transfer of Chemicals. Retrieved February 3, 2026, from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved February 3, 2026, from [Link]

  • Creative Safety Supply. (2023, February 27). Labeling Secondary Containers: OSHA Requirements You Need to Know. Retrieved February 3, 2026, from [Link]

  • Clendinen, C. S., et al. (2017). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved February 3, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Absorbents Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved February 3, 2026, from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025). ¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation.... Retrieved February 3, 2026, from [Link]

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  • National Library of Medicine. (2025). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling.... Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 3, 2026, from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Lyxose-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the world of drug development and metabolic research, precision is paramount. The tools we use, such as stable isotope-labeled compounds like L-Lyxose-1-13C, are fundamental to achieving that precision. These molecules act as tracers, allowing us to meticulously track metabolic pathways and the fate of developmental compounds.[1][2][3][4]

However, precision in our results must be matched by an unwavering commitment to safety in our methods. This guide is designed to provide you with essential, immediate safety and logistical information for handling this compound. My goal is to move beyond a simple checklist and explain the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety.

First, and most critically, let's clarify the nature of this compound. The "13C" designation indicates that a specific carbon atom has been replaced with a stable, non-radioactive isotope of carbon.[2] Therefore, the safety protocols for this compound are based on its chemical properties, not on radiological hazards. Safety Data Sheets (SDS) for L-Lyxose and its isomers confirm that it is not classified as a hazardous substance.[5][6] Our safety plan, therefore, is centered on best practices for handling a non-hazardous, fine crystalline powder.

The 'Why': A Risk-Based Approach to Safety

Understanding the physical and chemical properties of a substance is the foundation of any robust safety protocol. This compound is a white, odorless, water-soluble solid.[7][8][9] The primary risks during handling do not stem from high chemical reactivity but from the physical nature of it being a powder: potential for dust generation leading to inhalation and accidental eye contact.

PropertyValueSignificance for Handling
Physical State Powder Solid[10][7]Potential for airborne dust generation.
Color White[10][7][9]Spills are generally visible on standard lab surfaces.
Odor Odorless[7][8]Hazard cannot be detected by smell; rely on procedures, not senses.
Water Solubility Soluble / Very Soluble[10][8][9]Spills can be cleaned with water; easily enters aqueous systems.
Hazard Classification Not considered hazardous[10][5]Primary risk is physical (dust) rather than chemical toxicity.
Special Properties Hygroscopic (absorbs moisture)[10][9][11]Must be stored in a tightly sealed container in a dry place.[10][7]

Core PPE Recommendations: Your First Line of Defense

Based on a thorough risk assessment, the following Personal Protective Equipment (PPE) is essential for the routine handling of this compound. The core principle is to prevent inadvertent contact and inhalation.

Eye and Face Protection

Why: The eyes are highly susceptible to irritation from airborne particulates. Accidental splashes during solution preparation also pose a risk. Recommendation: At a minimum, wear chemical safety glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] For procedures with a higher risk of splashing or dust generation (e.g., weighing large quantities), upgrading to safety goggles provides a more complete seal around the eyes.[12]

Hand Protection

Why: While L-Lyxose is not known to be a skin irritant, gloves are a fundamental tenet of good laboratory practice to prevent contamination of both the experiment and the researcher. Recommendation: Nitrile gloves are the standard choice for handling non-hazardous powders and aqueous solutions.[13] They provide excellent protection against incidental contact and have good puncture resistance.[13] Always inspect gloves for tears before use and remove them using the proper technique to avoid contaminating your skin.

Body Protection

Why: Protective clothing prevents the contamination of your personal clothes and skin with the chemical powder. Recommendation: A standard, buttoned lab coat is sufficient for routine handling.[12] It should be kept clean and worn only in the laboratory area to prevent carrying any potential contaminants outside the controlled workspace.

Respiratory Protection

Why: The primary hazard associated with this compound is the inhalation of fine dust particles.[10][7] Recommendation: Under normal laboratory conditions with small quantities and adequate ventilation (such as a chemical fume hood or benchtop with localized exhaust), specific respiratory protection is generally not required.[5] However, if you are weighing large quantities or if the process generates visible dust in an open environment, a disposable N95 respirator (or equivalent) should be worn to minimize inhalation. The best practice is always to handle powders in a way that minimizes dust formation, for instance, by careful scooping rather than pouring from a height.[7]

Procedural Guidance: From Lab Bench to Disposal

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If your risk assessment indicates a need for respiratory protection, put on your N95 respirator now. Ensure a proper seal around the nose and mouth.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a sealed barrier.

Doffing (Taking Off) Sequence: The goal is to touch potentially contaminated PPE with other contaminated PPE, and to only touch clean surfaces (your skin) with clean hands.

  • Gloves: Remove your gloves first. Peel one glove off by pinching the cuff and turning it inside out. Ball the removed glove into the palm of your still-gloved hand. Slide two fingers from your clean hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it forward and away from your body, touching only the inside surface.

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_start cluster_assessment cluster_ventilation cluster_ppe start Start: Prepare to Handle This compound assessment Assess Task Scale & Dust Potential start->assessment ventilation Is Local Exhaust Ventilation (e.g., Fume Hood) Used? assessment->ventilation Large Scale (>1g) or Potential for Dust   standard_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses assessment->standard_ppe  Small Scale (<1g)  No Visible Dust ventilation->standard_ppe Yes enhanced_ppe Enhanced PPE: - Standard PPE - N95 Respirator ventilation->enhanced_ppe No

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Handling and Storage:

  • Always work in a well-ventilated area.[7]

  • Due to its hygroscopic nature, keep the container tightly closed and store it in a dry, cool place.[10][7][9]

  • Avoid actions that generate dust. When transferring the powder, use a spatula or scoop and minimize the dropping height.

Spill Response:

  • For small, dry spills, carefully sweep or vacuum the material. Avoid using methods that would make the dust airborne.[7]

  • Place the collected material into a sealed, labeled container for disposal.

  • Clean the spill area with a damp cloth to remove any remaining residue.

Disposal:

  • This compound is not classified as hazardous waste. However, all chemical waste should be disposed of in accordance with your institution's and local environmental regulations.

  • Do not let the chemical enter the environment or drainage systems.[10][7] Collect all waste, including contaminated gloves and cleaning materials, in a designated waste container.

By integrating these expert-validated protocols and understanding the logic that underpins them, you can handle this compound with the highest degree of safety and confidence, ensuring that your focus remains on achieving groundbreaking results.

References

  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds - Moravek, Inc. [Link]

  • Isotopic labeling - Wikipedia. [Link]

  • Personal Protective Equipment - OSHA. [Link]

  • 13C Labeled internal standards - Mycotoxins - LIBIOS. [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC - PubMed Central. [Link]

  • Safety Data Sheet: L-Xylose - Carl ROTH. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC - NIH. [Link]

  • L-Lyxose | C5H10O5 | CID 644176 - PubChem - NIH. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC - NIH. [Link]

  • Track those sugars | Science News Learning. [Link]

  • 13C Isotope Labeled - Romer Labs. [Link]

  • Coordinated Water–Nitrogen Management for Sustainable Fragrant Pear Production in Arid Regions: Organ Nutrition Regulation and 15 N Utilization Optimization - MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.